molecular formula C9H11NO3 B1585105 5-Methoxy-1,3-dimethyl-2-nitrobenzene CAS No. 61019-03-2

5-Methoxy-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1585105
CAS No.: 61019-03-2
M. Wt: 181.19 g/mol
InChI Key: IGRJLJWPPSJVTG-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS 61019-03-2) is a nitroaromatic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis for the production of various pharmaceuticals and agrochemicals, playing a role in the development of compounds with potential biological activity . Its application extends to the preparation of dyes and pigments, where its nitro and methoxy functional groups contribute to color properties . Researchers also utilize this compound in laboratory settings for studying chemical reactions and mechanisms involving aromatic nitro compounds . The compound has a boiling point of approximately 295.6 °C at 760 mmHg, a density of 1.148 g/cm³, and a flash point of 135.9 °C . It should be handled with care; the signal word is "Warning" with the hazard statement H302 (Harmful if swallowed) . For safe handling, precautionary statements P280-P305+P351+P338 are advised . The recommended storage condition is sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRJLJWPPSJVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209897
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-03-2
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-1,3-dimethyl-2-nitrobenzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (CAS No. 61019-03-2). It is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a detailed, field-proven guide grounded in established chemical principles.

Compound Overview & Significance

This compound, also known as 3,5-dimethyl-4-nitroanisole, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2][3] Its structure incorporates a methoxy group and two methyl groups on a nitrobenzene core, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialty chemicals. The strategic placement of activating and directing groups on the benzene ring dictates its reactivity and provides a scaffold for further functionalization.

Synthesis via Electrophilic Nitration

The most direct and widely accepted method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of its precursor, 3,5-dimethylanisole.

Mechanistic Rationale and Regioselectivity

The choice of this synthetic pathway is governed by the fundamental principles of electrophilic aromatic substitution. The starting material, 3,5-dimethylanisole, possesses three activating, ortho, para-directing substituents: one methoxy group (-OCH₃) and two methyl groups (-CH₃).

  • Activating Nature: The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile (in this case, the nitronium ion, NO₂⁺).

  • Directing Effects: The methoxy group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The two methyl groups at C1 and C3 similarly direct to their respective ortho and para positions (C2, C4, C6).

  • Convergent Selectivity: All three substituents collectively and strongly direct the electrophile to the C2, C4, and C6 positions. The nitration occurs specifically at the C2 position (equivalent to C6). This high regioselectivity is the cornerstone of the synthesis, leading to a well-defined primary product and minimizing the formation of unwanted isomers.

Detailed Experimental Protocol

This protocol is a self-validating system that ensures safety and reproducibility. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials & Reagents:

  • 3,5-Dimethylanisole (CAS: 874-63-5)[4][5]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Ligroine or Ethanol for recrystallization[6]

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice bath, add a calculated volume of concentrated sulfuric acid.

    • Causality: The reaction to form the nitronium ion from nitric and sulfuric acids is highly exothermic. Pre-cooling the sulfuric acid and maintaining a low temperature throughout the addition is critical to prevent an uncontrolled temperature spike (thermal runaway) and degradation of the acids.[7]

    • Slowly, dropwise, add the concentrated nitric acid to the cold, stirring sulfuric acid. The temperature must be maintained below 10 °C.

  • Nitration of 3,5-Dimethylanisole:

    • Dissolve 3,5-dimethylanisole in a minimal amount of a suitable solvent or use it neat.

    • Slowly add the 3,5-dimethylanisole solution to the stirring nitrating mixture via a dropping funnel. The internal temperature must be rigorously controlled and kept between 0-5 °C.

    • Causality: The nitration reaction itself is highly exothermic. Slow addition and efficient cooling are paramount to prevent the formation of di-nitrated byproducts and ensure the integrity of the desired product.

  • Reaction Quenching and Product Precipitation:

    • After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

    • Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. A solid precipitate should form.

    • Causality: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction by diluting the strong acids and significantly reduces the solubility of the organic product, causing it to precipitate out of the aqueous solution.

  • Isolation and Preliminary Purification:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

    • Follow with a wash using a cold, dilute sodium bicarbonate solution to neutralize any remaining trace acid, and then wash again with cold water.

  • Final Purification (Recrystallization):

    • Transfer the crude solid to a flask and dissolve it in a minimum amount of hot solvent, such as ligroine or an ethanol/water mixture.[6]

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent after the product crystallizes upon cooling.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Nitration Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->Mix Cool to 0°C HNO3 Conc. HNO₃ HNO3->Mix Slow addition (<10°C) Reaction Reaction Vessel Mix->Reaction StartMat 3,5-Dimethylanisole StartMat->Reaction Slow addition (0-5°C) Quench Quench on Ice Water Reaction->Quench Filter1 Vacuum Filtration Quench->Filter1 Wash Wash with H₂O & NaHCO₃ Filter1->Wash Crude Crude Product Wash->Crude Recrystal Recrystallization (e.g., Ligroine) Crude->Recrystal Filter2 Vacuum Filtration Recrystal->Filter2 Dry Dry Under Vacuum Filter2->Dry Final Pure 5-Methoxy-1,3-dimethyl- 2-nitrobenzene Dry->Final

Caption: Workflow for the synthesis and purification of this compound.

Mandatory Safety Protocols for Nitration

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. Failure to do so can result in severe injury or property damage.

  • Personal Protective Equipment (PPE): At all times, wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to control exposure to corrosive vapors and toxic nitrogen oxides (NOx) that may be produced.[7][8] Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

  • Reagent Handling: Nitric acid is a powerful oxidizer and is extremely corrosive.[9] It can react violently with organic materials and reducing agents.[10] Always add acid to other liquids slowly and with cooling; never the other way around.

  • Thermal Hazard Management: The reaction is highly exothermic. Strict temperature control is the most critical parameter for safety. A runaway reaction can lead to rapid gas evolution and a potential explosion.[7]

  • Spill & Waste Management: Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizers) readily available.[7][10] Nitric acid waste must be segregated and disposed of according to institutional and federal regulations.[8][10]

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of the compound must be confirmed through rigorous analysis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 61019-03-2[1][2][3][6]
Molecular Formula C₉H₁₁NO₃[1][3][6]
Molecular Weight 181.19 g/mol [1][2]
Appearance Solid[6]
Melting Point 48-50 °C (from ligroine)[6]
Boiling Point 295.6 °C at 760 mmHg[6]
Density ~1.148 g/cm³ (Predicted)[6]
Spectroscopic Data Interpretation

The following data represent expected values for confirming the structure of this compound.

  • ¹H NMR (Proton NMR): (Expected shifts in CDCl₃)

    • δ ~7.0-7.2 ppm (s, 1H): Aromatic proton at C6.

    • δ ~6.8-7.0 ppm (s, 1H): Aromatic proton at C4.

    • δ ~3.8-3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • δ ~2.3-2.4 ppm (s, 3H): Methyl (-CH₃) protons at C1 or C3.

    • δ ~2.2-2.3 ppm (s, 3H): Methyl (-CH₃) protons at C3 or C1.

    • Rationale: The molecule is asymmetric, leading to distinct signals for the two aromatic protons and the two methyl groups. The integration values (1H, 1H, 3H, 3H, 3H) would confirm the proton count for each group.

  • IR (Infrared) Spectroscopy:

    • ~1525 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretching. This is a hallmark of the nitro group.

    • ~1350 cm⁻¹ (strong, sharp): Symmetric NO₂ stretching.

    • ~2950-3000 cm⁻¹ (medium): sp³ C-H stretching from methyl groups.

    • ~3050-3100 cm⁻¹ (weak): sp² C-H stretching from the aromatic ring.

    • ~1250-1280 cm⁻¹ (strong): Aryl-O-CH₃ ether stretching.

    • Rationale: The presence of strong, distinct peaks in the 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹ regions is definitive evidence for the successful incorporation of the nitro group.

  • Mass Spectrometry (MS):

    • m/z = 181: Molecular ion peak [M]⁺, confirming the molecular weight.

    • m/z = 166: [M-CH₃]⁺, loss of a methyl radical.

    • m/z = 151: [M-NO]⁺ or [M-CH₂O]⁺.

    • m/z = 135: [M-NO₂]⁺, loss of the nitro group.

    • Rationale: The mass spectrum provides the molecular weight and offers structural clues through predictable fragmentation patterns, further validating the compound's identity.

Characterization Logic Diagram

Characterization_Logic cluster_primary Primary Structure Confirmation cluster_secondary Purity & Further Detail Compound Synthesized Product MS Mass Spec (m/z = 181) Compound->MS Molecular Weight H_NMR ¹H NMR (5 distinct signals) Compound->H_NMR Proton Environment IR IR Spec (~1525 & 1350 cm⁻¹ NO₂ peaks) Compound->IR Functional Groups C_NMR ¹³C NMR (9 distinct C signals) MS->C_NMR Confirms H_NMR->C_NMR Confirms MP Melting Point (Sharp range, 48-50°C) IR->MP Correlates with HPLC HPLC (Single major peak) MP->HPLC Purity Check

Caption: Logical workflow for the structural confirmation and purity analysis of the final product.

Conclusion

The synthesis of this compound via the electrophilic nitration of 3,5-dimethylanisole is a robust and high-yielding procedure, provided that strict safety protocols and precise control over reaction conditions are maintained. The regioselectivity is high due to the convergent directing effects of the activating groups on the starting material. Confirmation of the final product's identity and purity is definitively achieved through a combination of spectroscopic methods (NMR, IR, MS) and physical characterization (melting point analysis). This guide provides the necessary technical depth and causal reasoning to enable successful and safe execution of this synthesis by qualified professionals.

References

  • YouTube. Nitration reaction safety. Available from: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024). Available from: [Link]

  • The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). Available from: [Link]

  • SIELC Technologies. 1,3-Dimethyl-2-nitrobenzene. (2018). Available from: [Link]

  • NIST Chemistry WebBook. 3,5-Dimethylanisole. Available from: [Link]

Sources

physicochemical properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Foreword: A Molecule of Synthetic Importance

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. This compound (CAS No. 61019-03-2) emerges as a noteworthy intermediate, offering a unique electronic and steric profile. The presence of two electron-donating methyl groups, a moderately activating methoxy group, and a potent electron-withdrawing nitro group creates a scaffold ripe for diverse chemical transformations. This guide provides a comprehensive examination of its core physicochemical properties, offering researchers, scientists, and drug development professionals the foundational data and procedural insights necessary for its effective application. We will not only present the "what" but delve into the "how" and "why," ensuring a robust understanding grounded in established analytical principles.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These values dictate everything from appropriate solvent selection for a reaction to the design of purification strategies and safe storage conditions.

The properties of this compound are summarized below.

PropertyValueSource
CAS Number 61019-03-2[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance Yellow solid at room temperature[1]
Melting Point Approximately 74°C[1]
Flash Point 135.9°C[3]
Refractive Index 1.534[3]

Expert Insight: The melting point of ~74°C indicates that the compound is a stable solid under standard laboratory conditions, simplifying handling and weighing.[1] Its relatively high flash point suggests a lower fire hazard compared to more volatile solvents, though standard precautions for organic compounds should always be observed.[3]

Section 2: Solubility Profile

Solubility is a critical parameter for reaction kinetics, purification, and formulation. The polarity imparted by the nitro and methoxy groups, contrasted with the nonpolar character of the benzene ring and methyl substituents, results in a nuanced solubility profile.

This compound is reported to be:

  • Moderately soluble in organic solvents such as ethanol and acetone.[1]

  • Generally, nitroaromatic compounds are insoluble or sparingly soluble in water .[4][5]

Causality in Experimental Choices: When selecting a solvent system for reactions involving this compound, its moderate polarity should be considered. For purification by recrystallization, a solvent system would be chosen where the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures, such as an ethanol/water mixture.

Protocol for Solubility Assessment

This protocol establishes a semi-quantitative understanding of solubility, which is crucial for downstream applications.

  • Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, hexane) at room temperature.

  • Observation: Agitate the tubes vigorously for 60 seconds. Observe for complete dissolution.

  • Classification:

    • Soluble: No solid particles are visible.

    • Moderately Soluble: A significant portion of the solid dissolves, but some remains.

    • Sparingly Soluble/Insoluble: Little to no solid dissolves.

  • Heating (Optional): Gently warm the tubes that showed limited solubility to observe temperature effects. Note any changes.

Self-Validating System: The trustworthiness of this protocol lies in its comparative nature. By testing a range of solvents from highly polar (water) to nonpolar (hexane), a clear and reliable solubility spectrum is established.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The unique arrangement of functional groups in this compound gives rise to a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. Due to the electron-withdrawing nature of the nitro group, aromatic protons ortho and para to it are typically shifted downfield (to a higher ppm value).[6] The two aromatic protons will likely appear as singlets due to their separation. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm, and the two methyl group protons will also appear as a distinct singlet.

  • ¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Key expected absorption bands include:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching (from methyl and methoxy groups): Just below 3000 cm⁻¹

  • Asymmetric and Symmetric N-O stretching (from the nitro group): Strong absorptions typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic.

  • C-O stretching (from the methoxy group): Around 1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 181.19, corresponding to the molecular weight of the compound.[2]

  • Fragmentation Pattern: Common fragmentation may involve the loss of the nitro group (-NO₂, 46 Da) or a methyl radical (-CH₃, 15 Da).

Experimental Workflow: Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized batch of this compound.

G cluster_purification Purification cluster_analysis Analytical Characterization Recrystallization Recrystallization (e.g., Ethanol/Water) MP Melting Point Determination Recrystallization->MP Verify Purity Pure_Product Pure, Dry Product Recrystallization->Pure_Product Filter & Dry Data_Analysis Data Analysis & Structure Confirmation MP->Data_Analysis NMR NMR Spectroscopy (¹H and ¹³C) NMR->Data_Analysis IR FT-IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry (e.g., GC-MS) MS->Data_Analysis Synthesis Crude Synthesized Product Synthesis->Recrystallization Dissolve in hot solvent, cool to crystallize Pure_Product->NMR Pure_Product->IR Pure_Product->MS

Caption: Workflow for Purification and Analytical Validation.

Section 4: Reactivity and Safety Considerations

The chemical reactivity of this compound is primarily dictated by its functional groups.[1]

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the methoxy and methyl groups, but strongly deactivated by the nitro group. The directing effects of these groups will influence the position of any further substitution.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂), a common and powerful transformation in the synthesis of pharmaceuticals and dyes. This creates a new avenue for functionalization.

Safety:

  • Nitroaromatic compounds should be handled with care as they can be hazardous.[7]

  • Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its solid nature, moderate solubility in common organic solvents, and distinct spectroscopic fingerprint make it a tractable compound for research and development. The insights and protocols provided in this guide are intended to equip scientists with the necessary knowledge for the confident and effective use of this versatile molecule in their synthetic endeavors.

References

  • LookChem. Cas no 61019-03-2 (this compound). [Link]

  • PubChem. 1,3-Dimethyl-5-nitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

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An In-depth Technical Guide to 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS: 61019-03-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Intermediate for Specialty Chemical and Pharmaceutical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2), a key chemical intermediate with significant utility in pharmaceutical research and organic synthesis. This document delves into the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, explores its characteristic reactivity, and details its applications, with a particular focus on its role as a precursor to valuable aniline derivatives. Furthermore, this guide provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This whitepaper is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a substituted aromatic nitro compound that has garnered attention as a versatile building block in the synthesis of more complex molecules.[1] Its molecular architecture, featuring a strategically positioned nitro group alongside activating methoxy and methyl substituents on a benzene ring, imparts a unique electronic profile that makes it a valuable precursor in multi-step synthetic pathways.[1] The presence of the electron-withdrawing nitro group, a common pharmacophore and a versatile functional handle, combined with the electron-donating nature of the methoxy and methyl groups, allows for a range of chemical transformations. This makes it a compound of interest for medicinal chemists and process development scientists. This guide aims to provide a detailed technical resource for those looking to utilize this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 61019-03-2ChemScene[2]
Molecular Formula C₉H₁₁NO₃ChemScene[2]
Molecular Weight 181.19 g/mol ChemScene[2]
Appearance Yellow to Brown SolidSigma-Aldrich
Melting Point Approximately 74°C[1]
Solubility Moderately soluble in organic solvents such as ethanol and acetone.[1] Insoluble in water.[1]
SMILES O=[O-]ChemScene[2]
InChI Key HSDNHFOJTRMGER-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Purification

The most common and direct route to this compound is the electrophilic nitration of its precursor, 3,5-dimethylanisole (also known as 1-methoxy-3,5-dimethylbenzene). The methoxy and dimethyl groups are ortho-, para-directing and activating, leading to the selective introduction of the nitro group at the C2 position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nitration of 3,5-Dimethylanisole

This protocol is a representative procedure for the nitration of activated aromatic compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3,5-Dimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 3,5-dimethylanisole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylanisole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound as a yellow solid.[1]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple and informative.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H~6.8 - 7.2Singlet2H
Methoxy (-OCH₃)~3.8 - 4.0Singlet3H
Methyl (-CH₃)~2.2 - 2.5Singlet6H

The two aromatic protons are expected to be chemically equivalent and appear as a singlet. The methoxy and the two methyl groups will also each appear as singlets. The exact chemical shifts will be influenced by the solvent used.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide further confirmation of the structure.

CarbonExpected Chemical Shift (ppm)
C-NO₂~145 - 150
C-OCH₃~158 - 162
C-CH₃ (ipso)~135 - 140
Aromatic C-H~110 - 120
C-CH₃~15 - 20
C-OCH₃~55 - 60

The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the methoxy group (C-OCH₃) will be the most deshielded among the aromatic carbons.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and methoxy group (-OCH₃).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nitro group, which can be readily transformed into other functional groups, most notably an amino group. This transformation is a cornerstone of its utility in the synthesis of pharmaceuticals and other fine chemicals.

Reduction of the Nitro Group: Synthesis of 4-Methoxy-2,6-dimethylaniline

A key application of this compound is its reduction to the corresponding aniline, 4-Methoxy-2,6-dimethylaniline (CAS: 34743-49-2). This aniline derivative is a valuable intermediate in its own right.

Caption: Reduction of this compound.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Methoxy-2,6-dimethylaniline.

  • The crude product can be further purified by column chromatography or distillation.

Applications in Drug Discovery and Development

Aromatic nitro compounds and their corresponding anilines are prevalent structural motifs in a wide range of biologically active molecules and pharmaceuticals.[3][4] The title compound serves as a valuable starting material for the synthesis of such molecules. The reduction to 4-Methoxy-2,6-dimethylaniline opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions to build more complex molecular scaffolds. These subsequent transformations are central to the construction of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Toxicology

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions. Nitroaromatic compounds are generally considered to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chemical intermediate with significant potential for researchers and scientists in the fields of organic synthesis and drug development. Its straightforward synthesis, well-defined reactivity, and utility as a precursor to valuable aniline derivatives make it an important tool for the construction of complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its safe and effective use in the laboratory.

References

  • PubChem. 3,5-Dimethylanisole. (URL: [Link])

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

  • airccse.org. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. (URL: [Link])

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

Sources

spectral data interpretation of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Data Interpretation of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₉H₁₁NO₃, M.W. 181.19 g/mol ).[1][2] Aimed at researchers, chemists, and drug development professionals, this document delves into the principles and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this substituted nitroaromatic compound. By integrating data from these orthogonal analytical techniques, we present a self-validating methodology for confirming molecular identity and purity, grounded in established spectroscopic principles.

Introduction: The Analytical Challenge

This compound is a polysubstituted aromatic compound whose structure presents a unique spectroscopic puzzle. The interplay of electron-donating groups (methoxy, methyl) and a potent electron-withdrawing group (nitro) on the benzene ring creates a distinct electronic environment. This environment governs the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its spectra. Accurate interpretation of this data is paramount for quality control in synthesis, reaction monitoring, and the characterization of novel chemical entities in discovery pipelines. This guide explains the causality behind the observed spectral features, moving beyond simple data reporting to provide a framework for predictive analysis.

Molecular Structure & Predicted Spectral Features

Before analyzing the spectra, a foundational understanding of the molecule's structure allows us to predict key features. The molecule possesses a plane of asymmetry, meaning all nine carbon atoms and all eleven protons are, in principle, chemically non-equivalent.

  • Substituent Effects:

    • Nitro (-NO₂): Strongly electron-withdrawing and deshielding. It will significantly lower the chemical shift (move downfield) of nearby protons and carbons.

    • Methoxy (-OCH₃): Electron-donating through resonance, but electron-withdrawing through induction. It generally shields ortho and para positions.

    • Methyl (-CH₃): Weakly electron-donating and shielding.

This electronic push-pull system is the key to deciphering the spectra.

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the convergence of data from multiple techniques. The workflow below illustrates a logical approach to integrating spectral data for a comprehensive analysis.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation A Sample of This compound B ¹H & ¹³C NMR Spectroscopy A->B Parallel Analysis C FT-IR Spectroscopy A->C Parallel Analysis D Mass Spectrometry (GC-MS/LC-MS) A->D Parallel Analysis E Proton Environment & Connectivity (NMR) B->E G Carbon Skeleton (¹³C NMR) B->G F Functional Group Identification (IR) C->F H Molecular Weight & Fragmentation (MS) D->H I Correlate & Cross-Validate Data E->I Synthesize Findings F->I Synthesize Findings G->I Synthesize Findings H->I Synthesize Findings J Propose Structure I->J K Final Structure Elucidation J->K

Caption: Workflow for Integrated Spectral Analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of protons and their spatial relationships. The electron-withdrawing nitro group is expected to cause a significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting

ProtonsEnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (2H)H-4, H-6 on the ring~6.8 - 7.5Two singlets1H eachThe two aromatic protons are meta to each other and are in distinct chemical environments due to the asymmetric substitution pattern.
-OCH₃ (3H)Methoxy group at C5~3.8 - 4.0Singlet3HTypical range for an aryl methoxy group.
-CH₃ (3H)Methyl group at C1~2.3 - 2.5Singlet3HDeshielded by the adjacent ortho-nitro group.
-CH₃ (3H)Methyl group at C3~2.1 - 2.3Singlet3HLess deshielded than the C1-methyl as it is further from the nitro group.
  • Expert Insight: The lack of ortho or meta coupling for the aromatic protons, presenting as singlets, is a key indicator of the 1,2,3,5-tetrasubstituted pattern where the remaining protons are isolated from each other. Protons adjacent to a nitro group can be shifted downfield to the 4.0-4.4 ppm range, but in this case, there are no protons directly adjacent.[3] However, the deshielding effect influences the entire ring.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomEnvironmentPredicted δ (ppm)Rationale
C2C-NO₂~148 - 152Quaternary carbon attached to the strongly electron-withdrawing nitro group.[4]
C5C-OCH₃~155 - 160Quaternary carbon attached to oxygen, highly deshielded.
C1, C3C-CH₃~135 - 140Quaternary carbons attached to methyl groups. C1 will be more deshielded due to proximity to the nitro group.
C4, C6Ar-CH~110 - 130Aromatic carbons bonded to hydrogen. Their shifts are influenced by the combined effects of all substituents.
-OCH₃Methoxy carbon~55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C1-CH₃Methyl carbon~18 - 22Deshielded compared to C3-CH₃ due to the adjacent nitro group.
C3-CH₃Methyl carbon~15 - 19Standard aromatic methyl carbon chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying specific functional groups based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (-NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (-NO₂)Symmetric Stretch1360 - 1290Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch (-CH₃)2980 - 2850Medium
Aryl Ether (C-O)Stretch1275 - 1200Strong
Aromatic C=CRing Stretch1600 - 1450Medium-Strong
  • Causality: The conjugation of the nitro group with the aromatic ring shifts its stretching frequencies to lower wavenumbers compared to aliphatic nitro compounds.[5][6] The two strong, distinct peaks for the nitro group are often the most telling feature in the IR spectrum of such molecules.[3][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z 181 , corresponding to the molecular formula C₉H₁₁NO₃, is expected.[2] Its presence confirms the molecular weight.

Proposed Fragmentation Pathway

The fragmentation is dictated by the stability of the resulting ions and neutral losses, often initiated by the functional groups.

G M M⁺˙ m/z 181 F1 [M-CH₃]⁺ m/z 166 M->F1 - •CH₃ F2 [M-NO]⁺ m/z 151 M->F2 - •NO F3 [M-OCH₃]⁺ m/z 150 M->F3 - •OCH₃ F4 [M-NO₂]⁺ m/z 135 M->F4 - •NO₂ F5 [M-OH]⁺˙ m/z 164 M->F5 - •OH (ortho-effect)

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2), a versatile intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound.

Executive Summary: Understanding the Compound

This compound is a substituted aromatic compound with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[2] Its structure, featuring a benzene ring with a nitro group, a methoxy group, and two methyl groups, imparts a unique electronic and steric profile that dictates its physical and chemical properties.[1] At room temperature, it exists as a yellow solid with a melting point of approximately 74°C.[1] This compound's utility as a building block in the synthesis of complex organic molecules, including those with potential anti-inflammatory and anti-cancer properties, makes a thorough understanding of its solubility essential for process development, formulation, and purification.[1]

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound contains both polar (nitro and methoxy groups) and non-polar (benzene ring and methyl groups) moieties, suggesting a nuanced solubility behavior.

Key Physicochemical Parameters:

ParameterValue/PredictionImplication for Solubility
LogP (Octanol-Water Partition Coefficient) 2.22024[2]A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in organic solvents than in water.
Topological Polar Surface Area (TPSA) 52.37 Ų[2]This value, arising from the oxygen and nitrogen atoms of the nitro and methoxy groups, indicates the potential for polar interactions.
Hydrogen Bond Acceptors 3[2]The oxygen atoms can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents.
Hydrogen Bond Donors 0[2]The absence of hydrogen bond donors limits its ability to form strong hydrogen bonds with protic solvents.

Based on these parameters, this compound is predicted to be:

  • Sparingly soluble to insoluble in water: The dominant non-polar character of the dimethylated benzene ring and the moderate LogP value suggest low aqueous solubility. Structurally similar compounds like 2-nitroanisole are also noted as being insoluble in water.[4]

  • Moderately to highly soluble in non-polar and moderately polar organic solvents: Solvents like acetone, ethanol, diethyl ether, and benzene are expected to be effective at dissolving this compound due to favorable non-polar and dipole-dipole interactions.[1][5]

Experimental Determination of Solubility: A Step-by-Step Approach

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide reliable and reproducible results.

General Workflow for Solubility Determination

The process involves systematically testing the compound's solubility in a range of solvents, from polar to non-polar, and at different concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_compound Weigh Compound (e.g., 25 mg) add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Measure Solvent (e.g., 1 mL) prep_solvent->add_solvent mix Vigorously Shake/Vortex add_solvent->mix observe Observe for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No, add more solvent record_soluble Record as Soluble & Quantify dissolved->record_soluble Yes record_insoluble Record as Insoluble/Partially Soluble dissolved->record_insoluble No, at max volume

Caption: A general workflow for the experimental determination of solubility.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.[6][7]

Materials:

  • This compound

  • Test tubes and rack

  • Graduated pipette or burette

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

Procedure:

  • Place a precisely weighed amount of the compound (e.g., 25 mg) into a clean, dry test tube.[7]

  • Add a small, measured volume of the selected solvent (e.g., 0.25 mL) to the test tube.

  • Vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[3]

  • Observe the mixture. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.25 mL), mixing thoroughly after each addition, until the solid dissolves or a total volume of 3 mL has been added.[6][7]

  • Record the total volume of solvent required to dissolve the compound. If the compound does not dissolve after the addition of 3 mL of solvent, it can be classified as sparingly soluble or insoluble in that solvent.

  • Repeat this procedure for each solvent to be tested.

Data Interpretation and Classification

The results from the protocol can be used to classify the solubility as follows:

Volume of Solvent to Dissolve 25 mgClassificationApproximate Solubility (mg/mL)
< 1 mLVery Soluble> 25
1 - 3 mLSoluble8 - 25
> 3 mLSparingly Soluble / Insoluble< 8

Predicted Solubility in Common Laboratory Solvents

Based on the theoretical analysis and available qualitative data, the following table summarizes the expected solubility profile of this compound.

SolventPolarityPredicted SolubilityRationale
Water HighInsolubleHigh polarity of water is incompatible with the largely non-polar solute.[4]
Methanol HighSparingly SolubleCan engage in some polar interactions, but the non-polar backbone limits solubility.
Ethanol ModerateModerately SolubleBalances polar hydroxyl group with a non-polar ethyl group, making it a good solvent.[1]
Acetone ModerateSolubleAprotic polar solvent that can effectively solvate the molecule.[1]
Dichloromethane ModerateSolubleEffective at dissolving moderately polar organic compounds.
Toluene LowSolubleAromatic solvent that interacts favorably with the benzene ring of the solute.
Hexane LowSparingly SolubleVery non-polar; may not be polar enough to overcome crystal lattice energy.

Safety and Handling Considerations

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Spills: In case of a spill, remove all ignition sources and use an absorbent material to clean up the spill.[12]

Conclusion

The solubility profile of this compound is dictated by its mixed polarity structure. It exhibits poor solubility in water and good solubility in moderately polar to non-polar organic solvents such as ethanol, acetone, and toluene.[1] The provided theoretical framework and experimental protocols offer a robust system for researchers to predict and quantitatively determine the solubility of this compound, thereby facilitating its effective application in chemical synthesis and pharmaceutical development.

References

  • This compound (CAS No. 61019-03-2): An Overview of Its Synthesis, Properties, and Applications. (n.d.).
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  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • This compound. (n.d.). ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, August 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Ortho Nitro Anisole, 2-Nitroanisole Bulk Manufacturer China, CAS NO 91-23-6 - Suze Chemical. (n.d.).
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Unlocking the Potential of 5-Methoxy-1,3-dimethyl-2-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the untapped research applications of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. For researchers, scientists, and professionals in drug development, this document serves as a foundational resource, moving beyond theoretical knowledge to provide actionable insights and detailed experimental frameworks. We will delve into the molecule's potential as a versatile synthetic intermediate, a promising scaffold in medicinal chemistry, and a building block for novel materials.

Core Chemical Attributes and Synthetic Versatility

This compound is a substituted nitroaromatic compound. Its core structure, a benzene ring functionalized with a nitro group, two methyl groups, and a methoxy group, dictates its chemical reactivity and potential applications. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and methyl groups, creates a unique electronic environment that can be exploited in various synthetic transformations.

The primary and most synthetically valuable transformation of nitroaromatics is their reduction to the corresponding anilines.[1] This conversion opens up a vast landscape of chemical possibilities, as aromatic amines are crucial precursors in the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals.[2]

Table 1: Physicochemical Properties of this compound and its Aniline Derivative
PropertyThis compound2-Amino-5-methoxy-1,3-dimethylbenzene
Molecular Formula C₉H₁₁NO₃C₉H₁₃NO
Molecular Weight 181.19 g/mol 151.21 g/mol
Appearance Expected to be a crystalline solidExpected to be an oil or low-melting solid
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)Soluble in organic solvents and dilute acids
Reactivity Susceptible to reduction of the nitro groupAmine group is nucleophilic and can be readily derivatized

Potential Application I: A Versatile Synthetic Intermediate

The most immediate application of this compound lies in its conversion to 2-amino-5-methoxy-1,3-dimethylbenzene. This aniline derivative, with its specific substitution pattern, can serve as a unique building block for more complex molecules.

The Gateway Reaction: Reduction of the Nitro Group

The reduction of the nitro group is a well-established and reliable transformation. Catalytic hydrogenation is a common and efficient method.

  • Catalyst Preparation: Prepare a slurry of 5-10 mol% of a suitable catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel) in a solvent such as ethanol or ethyl acetate.[3]

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound in the chosen solvent.

  • Hydrogenation: Add the catalyst slurry to the solution. Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-5-methoxy-1,3-dimethylbenzene can be purified by column chromatography or distillation.

Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Ethers like THF are also suitable solvents.[3] Raney Nickel is a cost-effective option, while platinum-based catalysts may offer higher activity under milder conditions. The hydrogenation of nitroaromatics can be exothermic, so careful temperature control is crucial, especially on a larger scale, to avoid the formation of hazardous intermediates.

Downstream Synthetic Applications of the Aniline Derivative

The resulting aniline is a versatile precursor for a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. The ortho-positioning of the amino group relative to a methyl group allows for specific cyclization strategies.[4]

G A This compound B Catalytic Hydrogenation (H₂, Pd/C) A->B Reduction C 2-Amino-5-methoxy-1,3-dimethylbenzene B->C D Reaction with Formic Acid (or other carboxylic acid derivatives) C->D Acylation E Cyclization D->E Dehydration F Substituted Benzimidazole E->F

Caption: Proposed synthetic pathway to a substituted benzimidazole.

Potential Application II: Scaffold for Drug Discovery

The nitroaromatic scaffold is present in numerous approved drugs, where it can act as a pharmacophore or influence the molecule's pharmacokinetic properties.[5][6] However, the nitro group is also associated with toxicity, acting as a "toxicophore" in some contexts.[5] This dual nature makes a nuanced approach to its use in drug design essential.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors often contain regions of low oxygen concentration (hypoxia). The enzymatic reduction of a nitro group is significantly enhanced under hypoxic conditions. This phenomenon can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, minimizing off-target toxicity.[7][8]

In this paradigm, the this compound scaffold could be linked to a cytotoxic effector molecule. Upon reduction of the nitro group in a hypoxic tumor, a fragmentation cascade would release the active drug.[7][8]

G cluster_0 Normoxic Tissue (High Oxygen) cluster_1 Hypoxic Tumor Tissue (Low Oxygen) A Prodrug (this compound derivative) B Inactive A->B No significant reduction C Prodrug D Nitroreductase Enzymes C->D Enters cell E Reduction of Nitro Group D->E Catalyzes F Fragmentation E->F G Active Cytotoxic Drug F->G Release H Cell Death G->H

Caption: Mechanism of action for a hypothetical hypoxia-activated prodrug.

  • Synthesis: Synthesize a derivative of this compound linked to a known cytotoxic agent (e.g., a DNA alkylator).

  • Cell Culture: Culture cancer cell lines (e.g., HT-29 colon cancer cells) under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.

  • Cytotoxicity Assay: Treat the cells with varying concentrations of the prodrug under both oxygen conditions.

  • Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Compare the IC₅₀ (half-maximal inhibitory concentration) values between normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would indicate selective activation.

Self-Validation: The inclusion of a control compound (the active cytotoxin alone) is crucial to establish a baseline for toxicity. Comparing the prodrug's activity in cell lines with varying levels of nitroreductase enzymes can further validate the mechanism of action.

Bioisosteric Replacement of the Nitro Group

Given the potential toxicity of the nitro group, its replacement with a bioisostere is a common strategy in medicinal chemistry to improve the safety profile of a lead compound.[9][10] A bioisostere is a functional group with similar steric and electronic properties.

BioisostereRationale
Trifluoromethyl (CF₃) Similar size and electron-withdrawing properties. Can improve metabolic stability.[11][12]
Cyano (CN) Strong electron-withdrawing group, can act as a hydrogen bond acceptor.
Sulfonamide (SO₂NHR) Can mimic the hydrogen bonding capabilities and electronic effects of the nitro group.

The synthesis of analogs of this compound where the nitro group is replaced by these bioisosteres would be a logical step in a drug discovery program to explore the structure-activity relationship (SAR) and mitigate potential toxicity.

Potential Application III: Precursor for Functional Materials

The aniline derivative obtained from the reduction of this compound can also be a precursor for the synthesis of novel polymers and functional materials. The presence of the methoxy and methyl groups can impart specific properties such as solubility, thermal stability, and processability to the resulting materials.

For example, the aniline could be polymerized to form a polyaniline derivative. Polyanilines are conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition. The substituents on the benzene ring would modulate the electronic properties and solubility of the polymer.

Conclusion and Future Directions

This compound, while not extensively studied, presents a wealth of opportunities for researchers across various disciplines. Its utility as a synthetic intermediate, particularly for accessing a uniquely substituted aniline, is its most immediate and promising application. In the realm of drug discovery, it offers a potential scaffold for hypoxia-activated prodrugs, although careful consideration of the nitro group's toxic potential is warranted, necessitating exploration of bioisosteric replacements. The potential for this molecule to serve as a monomer for functional polymers also merits investigation. This guide provides a foundational framework for initiating research into this versatile compound, and it is our hope that it will inspire further innovation and discovery.

References

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  • Upadhyay, A., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(17), 7945-7981. [Link]

  • Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • Kaur, M., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Krasavin, M. (2020). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 89(12), 1333-1365. [Link]

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  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5652-5666. [Link]

  • Kawakami, T., & Suzuki, H. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, (8), 1259-1264. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]

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  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. [Link]

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  • Various Authors. (2016). Reduction of Nitrobenzene to Aniline. ResearchGate. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Krasavin, M. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 624. [Link]

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The Emerging Biological Potential of 5-Methoxy-1,3-dimethyl-2-nitrobenzene Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Nitroaromatic compounds, long recognized for their diverse applications in synthesis, are gaining significant traction in medicinal chemistry as versatile scaffolds for therapeutic agents. The inherent electronic properties of the nitro group, acting as both a potent pharmacophore and a potential toxicophore, present a unique set of challenges and opportunities for drug development. This guide focuses on the chemical scaffold of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, exploring the therapeutic potential of its derivatives. While research on this specific parent structure is nascent, by drawing on established principles of related nitrobenzene and methoxy-substituted aromatics, we can construct a robust framework for investigation. This document provides a comprehensive overview of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by mechanistic insights and detailed experimental protocols designed to empower researchers in this promising field.

Chapter 1: The Dual Nature of Nitroaromatics in Medicinal Chemistry

The Nitro Group: A Privileged Pharmacophore and Potential Toxicophore

The nitro group (–NO₂) is a powerful modulator of a molecule's biological activity. Its strong electron-withdrawing nature significantly alters the electronic profile of the aromatic ring, influencing receptor binding and metabolic pathways.[1][2] While this feature is key to the therapeutic effect of many approved drugs, it is also associated with toxicity concerns, necessitating careful molecular design to achieve selectivity for pathogenic targets over host cells.[2]

Core Mechanism of Action: Reductive Activation

A predominant mechanism for the biological activity of nitroaromatic compounds, particularly in antimicrobial and anticancer contexts, is reductive activation.[3] This process is often specific to hypoxic (low-oxygen) environments or cells possessing high levels of nitroreductase enzymes.

The reduction of the nitro group proceeds through a series of highly reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives.[3] These intermediates can induce significant cellular damage through the generation of reactive oxygen species (ROS) and covalent modification of essential macromolecules like DNA and proteins, leading to cytotoxicity.[4][5] This selective activation in target cells or microbes is the foundation of their therapeutic window.

Broad-Spectrum Therapeutic Applications

The unique properties of the nitro group have been harnessed to develop a wide range of therapeutic agents. Notable examples include:

  • Antibacterial agents: Nitrofurans are effective against a variety of Gram-positive and Gram-negative bacteria.[6]

  • Antiparasitic drugs: Nitroimidazoles are selectively toxic to anaerobic protozoans and bacteria.[3]

  • Anticancer agents: Certain nitroaromatic compounds function as hypoxia-activated prodrugs or inhibitors of cancer-related enzymes.[7][8]

  • Anti-inflammatory drugs: Nimesulide is a well-known anti-inflammatory agent that features a nitro group.[2]

Chapter 2: The Core Scaffold: this compound

Physicochemical Properties

The parent compound, this compound (CAS No. 61019-03-2), serves as the starting point for a library of potential drug candidates.[9] Its key features lay the groundwork for derivatization.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[9]
Molecular Weight 181.19 g/mol [9]
Appearance Yellow Solid[10]
Reactivity Centers Nitro group (reduction), aromatic ring (substitution)[10]

The methoxy and dimethyl substituents on the benzene ring are critical. They donate electron density and provide steric bulk, which can be strategically manipulated to fine-tune the molecule's solubility, stability, and interaction with biological targets.

Synthesis and Rationale for Derivatization

The core scaffold is typically synthesized via the nitration of 5-methoxy-1,3-dimethylbenzene.[10] The true potential of this scaffold lies in its derivatization. Key synthetic transformations include:

  • Reduction of the Nitro Group: Converting the nitro group to an amine provides a handle for a vast array of subsequent reactions, such as amide or sulfonamide formation, opening the door to new classes of compounds.[10]

  • Aromatic Substitution: The electron-rich nature of the ring allows for further functionalization, enabling the modulation of physicochemical properties and the introduction of new pharmacophoric elements.[10]

This derivatization strategy is crucial for optimizing biological activity while mitigating the potential toxicity associated with the parent nitroaromatic structure.

Chapter 3: Antimicrobial Activity of Derivatives

Mechanistic Hypothesis: Selective Toxicity via Nitroreductases

The primary hypothesis for the antimicrobial action of nitroaromatic compounds is their selective reduction by microbial nitroreductase enzymes, which are often more active or present in higher concentrations than in mammalian cells.[3] This enzymatic action initiates the cytotoxic cascade described in Chapter 1, leading to microbial cell death with limited impact on the host.

Experimental Workflow for Screening Antimicrobial Activity

A systematic approach is required to identify and characterize the antimicrobial potential of novel derivatives. The following workflow outlines the key stages from initial screening to preliminary mechanism of action studies.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity Start Synthesized Derivative Library MIC_Assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Start->MIC_Assay Hit_ID Identify 'Hits' (MIC ≤ Threshold) MIC_Assay->Hit_ID MBC_Assay Determine Minimum Bactericidal Concentration (MBC) Hit_ID->MBC_Assay Active Compounds Inactive Archive/Modify Hit_ID->Inactive Inactive Spectrum_Test Test Against Panel of Gram (+) & Gram (-) Strains MBC_Assay->Spectrum_Test Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) Spectrum_Test->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) Cytotoxicity_Assay->Selectivity_Index End Mechanism of Action Studies Selectivity_Index->End Promising Candidates

Caption: Workflow for antimicrobial drug discovery.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a plate reader.

Data Presentation: Example MIC Data

Results should be tabulated to allow for clear comparison of derivative activity.

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -OCH₃-H>128>128
DERIV-01 -NH₂-H64128
DERIV-02 -NH-CO-CH₃-H3264
DERIV-03 -NH-CO-CF₃-H816
Ciprofloxacin (Control)(Control)0.50.015

Chapter 4: Anticancer Potential of Derivatives

Targeting Hypoxic Tumor Environments

Solid tumors often contain regions of hypoxia, which are resistant to conventional radiation and chemotherapy. Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs, as the low oxygen tension favors their reductive activation by nitroreductases that are often overexpressed in tumor cells, leading to localized cytotoxicity.[3]

Potential Anticancer Mechanisms
  • Enzyme Inhibition: A key strategy involves designing derivatives to inhibit enzymes crucial for cancer cell survival. For example, NAD(P)H:quinone oxidoreductase 1 (NQO1) is upregulated in pancreatic and other cancers. Specific inhibitors, such as the indolequinone ES936 which shares structural motifs with our scaffold, have shown potent anticancer activity in vitro and in vivo.[8]

  • Induction of Oxidative Stress: The generation of ROS following nitro group reduction can overwhelm the antioxidant capacity of cancer cells, leading to DNA damage, protein misfolding, and ultimately, apoptosis.[4][5]

  • Immunomodulation: Some nitrobenzene structures have been patented for their ability to inhibit the PD-1/PD-L1 immune checkpoint interaction, suggesting a potential role in cancer immunotherapy.[7]

Experimental Workflow for Anticancer Screening

The evaluation of anticancer activity follows a tiered approach, starting with broad cytotoxicity screening and progressing to more complex mechanistic and in vivo studies for promising candidates.

Anticancer_Screening_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Action Start Synthesized Derivative Library MTT_Assay MTT/MTS Assay on Cancer Cell Panel (e.g., MCF-7, A549, MIA PaCa-2) Start->MTT_Assay IC50_Calc Determine IC50 Values MTT_Assay->IC50_Calc Hit_ID Identify 'Hits' (Potent & Selective) IC50_Calc->Hit_ID Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Hit_ID->Apoptosis_Assay Active Compounds Inactive Archive/Modify Hit_ID->Inactive Inactive Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle ROS_Detection Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA) Cell_Cycle->ROS_Detection Target_Assay Target-Specific Assays (e.g., NQO1 Inhibition, Western Blot) ROS_Detection->Target_Assay End In Vivo Xenograft Studies Target_Assay->End Confirmed Mechanism

Caption: Workflow for anticancer drug discovery.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5]

Materials:

  • Human cancer cell line (e.g., MIA PaCa-2, pancreatic)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. c. Include vehicle control (DMSO) and untreated control wells. d. Incubate for 48-72 hours.

  • MTT Addition and Solubilization: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. d. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Data Presentation: Example IC₅₀ Data
Compound IDR¹ GroupIC₅₀ (µM) vs. MIA PaCa-2 (Pancreatic)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. Beas-2B (Normal Lung)
Parent -OCH₃>100>100>100
DERIV-04 -NH₂45.268.1>100
DERIV-05 -NH-SO₂-Ph5.812.389.5
DERIV-06 -NH-SO₂-Ph-Cl1.23.555.7
Doxorubicin (Control)0.20.51.5

Chapter 5: Other Potential Biological Activities

Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy.[2] The inducible nitric oxide synthase (iNOS) enzyme is a major target. Given that some nitro-substituted benzamides show potent inhibition of iNOS and other cytokines like COX-2 and TNF-α, derivatives of this compound warrant investigation in this area.[2] Screening could involve LPS-stimulated macrophage assays to measure inhibition of nitric oxide production.

Neurological Activity Considerations

While structurally and pharmacologically distinct, it is noteworthy that other methoxy-substituted aromatic amines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are potent agonists at serotonin receptors and have profound effects on the central nervous system.[14][15] Although the nitrobenzene core presents a different pharmacological profile, exploring the neurological activity of amine derivatives (post-nitro reduction) could be a secondary research avenue, particularly for understanding potential off-target effects or discovering novel CNS-active compounds.

Chapter 6: Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The strategic placement of methoxy, methyl, and nitro groups provides a rich chemical space for generating derivatives with diverse biological activities. The principles of reductive activation position these compounds as strong candidates for developing novel antimicrobial agents and hypoxia-activated anticancer drugs.

Future research should focus on:

  • Synthesis of a diverse library of derivatives to establish clear Structure-Activity Relationships (SAR).

  • Quantitative Structure-Activity Relationship (QSAR) modeling to rationalize experimental findings and guide the design of more potent and selective compounds.[16][17]

  • Mechanism of action studies for lead compounds to identify specific molecular targets.

  • In vivo efficacy and toxicology studies to validate the therapeutic potential of promising candidates.

By leveraging the established knowledge of nitroaromatic chemistry and employing the systematic screening workflows outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Technical Guide to 5-Methoxy-1,3-dimethyl-2-nitrobenzene: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, a substituted nitroaromatic compound with significant potential as a chemical intermediate. While not extensively characterized in publicly available literature, its unique substitution pattern—featuring a methoxy group and two methyl groups activating specific positions on the benzene ring, sterically directing the nitro group—makes it a molecule of interest for researchers in synthetic and medicinal chemistry. This guide synthesizes information from analogous compounds and established chemical principles to detail its identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential chemical reactivity. The focus is on providing practical, field-proven insights for its synthesis and subsequent use as a building block for more complex molecules, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Significance

Molecular Profile

This compound, also known as 3,5-dimethyl-4-nitrophenyl methyl ether, is an organic compound featuring a benzene ring substituted with a nitro group (-NO₂), a methoxy group (-OCH₃), and two methyl groups (-CH₃).[1] The positioning of these functional groups dictates the molecule's electronic and steric properties, and consequently, its reactivity and potential applications.

  • IUPAC Name: this compound

  • CAS Number: 61019-03-2[1]

  • Molecular Formula: C₉H₁₁NO₃[1]

  • Molecular Weight: 181.19 g/mol [1]

  • SMILES: O=C=C(OC)C=C1C)[O-][1]

Rationale for Scientific Interest

Nitroaromatic compounds are foundational intermediates in the chemical industry, particularly in the synthesis of pharmaceuticals, dyes, and polymers. The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications.[2] The specific structure of this compound is of particular interest due to its potential to serve as a precursor to highly substituted anilines. These anilines are valuable scaffolds in drug discovery, where precise control over substitution patterns is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The methoxy and methyl groups influence the molecule's lipophilicity and metabolic stability, making it a relevant building block for drug development professionals.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented, computational predictions and data from structurally similar compounds provide valuable insights into its characteristics.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in various solvent systems and its potential as a drug candidate. For context, experimental data for the related compound 1,3-Dimethyl-2-nitrobenzene is included.

PropertyThis compound (Computed)1,3-Dimethyl-2-nitrobenzene (Experimental)Reference
Molecular Weight 181.19 g/mol 151.16 g/mol [1][3]
LogP 2.222.95[1][4]
Topological Polar Surface Area (TPSA) 52.37 Ų45.8 Ų[1][5]
Hydrogen Bond Acceptors 32[1][5]
Hydrogen Bond Donors 00[1][5]
Rotatable Bonds 21[1][5]
Boiling Point Not Available225 °C (437 °F) at 744 mmHg[3]
Melting Point Not Available14-16 °C (57-61 °F)[3]
Water Solubility Not Available< 1 mg/mL[3]
Predicted Spectroscopic Profile

Based on its structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (likely between 6.5-7.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet around 3.8-4.0 ppm would represent the methoxy group protons, and another singlet in the 2.2-2.5 ppm range would correspond to the six protons of the two equivalent methyl groups.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two methyl groups, the methoxy carbon, and the six aromatic carbons, with characteristic shifts for carbons attached to the nitro, methoxy, and methyl groups.

  • Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the nitro group would be prominent, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). A C-O stretching band for the anisole ether linkage would be expected around 1250 cm⁻¹.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 181.19. Common fragmentation patterns for nitroaromatics would include the loss of NO₂ (m/z = 46) and NO (m/z = 30).

Synthesis and Mechanistic Insights

The most logical and industrially scalable approach to synthesizing this compound is the direct electrophilic nitration of 3,5-dimethylanisole.

Causality Behind the Synthetic Strategy

The choice of 3,5-dimethylanisole as the starting material is based on fundamental principles of electrophilic aromatic substitution.

  • Directing Effects: The methoxy group is a powerful activating, ortho-, para-directing group. The two methyl groups are also activating and ortho-, para-directing.

  • Steric and Electronic Convergence: All three substituents direct electrophilic attack to the 2, 4, and 6 positions of the ring. The 4 and 6 positions are electronically activated by all three groups. The 2-position, situated between the two methyl groups, is also strongly activated but is the most sterically hindered. However, nitration at this position is feasible and leads to the desired product. The formation of other isomers (e.g., 4-nitro and 6-nitro) is possible, necessitating careful control of reaction conditions and subsequent purification.

  • Reaction Conditions: The use of a mixed acid system (concentrated nitric and sulfuric acid) is standard for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7] Controlling the temperature is critical to minimize side reactions and the formation of dinitrated byproducts.

Proposed Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5°C Reaction_Step Slow, Dropwise Addition of Nitrating Mixture Maintain T < 10°C Nitrating_Mix->Reaction_Step Add to Substrate_Sol Dissolve 3,5-Dimethylanisole in Dichloromethane Cool to 0-5°C Substrate_Sol->Reaction_Step Stirring Stir at 0-5°C for 2-3 hours Reaction_Step->Stirring Then Quench Pour onto Crushed Ice Stirring->Quench After reaction Extract Separate Layers Extract Aqueous with DCM Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Filter Dry (Na₂SO₄), Filter, Evaporate Solvent Wash->Dry_Filter Purify Purify via Column Chromatography Dry_Filter->Purify Product 5-Methoxy-1,3-dimethyl- 2-nitrobenzene Purify->Product

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an exemplary procedure adapted from established methods for the nitration of activated aromatic compounds.[7][8]

Self-Validation and Trustworthiness: This protocol includes precise temperature control, slow addition of reagents, and a multi-step workup and purification process. Each step is designed to control the exothermic reaction, neutralize acidic residues, and isolate the desired product from isomers and impurities, ensuring a reproducible and verifiable outcome.

Materials & Reagents:

  • 3,5-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2-3 equivalents). Keep the mixture cooled in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-dimethylanisole (1.0 equivalent) in dichloromethane.

  • Cooling: Cool the flask containing the anisole solution to 0-5 °C using an ice-salt bath.

  • Nitration: Begin slow, dropwise addition of the cold nitrating mixture to the stirred anisole solution. Crucial: Meticulously monitor the internal temperature and maintain it below 10 °C throughout the addition. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the desired 2-nitro isomer from other potential isomers.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its nitro group.

Key Transformation: Reduction to Aniline

The most valuable reaction of this compound is the reduction of the nitro group to form 5-Methoxy-1,3-dimethyl-2-aminobenzene . This transformation converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, which is a nucleophile and a directing group for further substitutions.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This is often a clean and high-yielding method.

  • Metal-Acid Reduction: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.

The resulting aniline is a key building block for synthesizing a wide array of compounds, including amides, sulfonamides, ureas, and for participating in cross-coupling reactions.

Reactivity Pathway Diagram

Reactivity_Pathway Figure 2: Key Synthetic Transformation Start 5-Methoxy-1,3-dimethyl- 2-nitrobenzene Product 5-Methoxy-1,3-dimethyl- 2-aminobenzene (Versatile Synthetic Intermediate) Start->Product Reduction (e.g., H₂, Pd/C or Sn, HCl)

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safety and handling of 5-Methoxy-1,3-dimethyl-2-nitrobenzene in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Laboratory Handling of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Foreword: A Proactive Stance on Nitroaromatic Compound Safety

This guide provides a detailed framework for the safe handling and use of this compound (CAS No. 61019-03-2). As researchers and drug development professionals, our primary ethical and professional mandate is the rigorous management of risk. Nitroaromatic compounds as a class are associated with significant health hazards, and in the absence of comprehensive toxicological data for this specific analogue, a cautious and conservative approach is required. The protocols herein are built on the foundational principles of chemical safety, drawing from established data on structurally related toxic compounds such as nitrobenzene and various dimethylnitrobenzenes. This document is structured not as a rigid checklist, but as a self-validating system of protocols where the causality behind each step is explained, empowering the user to make informed, safety-conscious decisions.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound is a substituted nitroaromatic compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61019-03-2[1][2]
Molecular Formula C₉H₁₁NO₃[1][3]
Molecular Weight 181.19 g/mol [1][3]
Appearance Solid (form may vary)Assumed based on melting point
Melting Point 48-50 °C[1]
Boiling Point 295.6 °C at 760 mmHg[1]
Flash Point 135.9 °C[1]
Density ~1.148 g/cm³ (Predicted)[1]
Solubility Very slightly soluble in water.[4] (by analogy with Nitrobenzene)

Section 2: Hazard Identification and Comprehensive Risk Assessment

2.1 GHS Classification and Statements

The available Safety Data Sheet (SDS) provides the following classification.[2]

Table 2: GHS Hazard Classification for this compound

ClassificationHazard Statement (H-phrase)Precautionary Statements (P-phrases)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.[2]
Skin Irritation (Category 2) H315: Causes skin irritation.P101: If medical advice is needed, have product container or label at hand.[2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

2.2 Causality of Health Hazards

  • Methemoglobinemia: The nitro group (-NO₂) can be metabolized in the body to nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents that trigger the formation of methemoglobin.[7] The systemic effects of oxygen deprivation can be delayed for several hours post-exposure.[4][5]

  • Dermal Absorption: Nitroaromatic compounds are lipophilic, allowing them to be rapidly absorbed through the skin.[4][6] This makes skin contact a critical exposure route, and even seemingly minor contact can lead to systemic toxicity. Contaminated clothing can act as a continuous source of exposure.[10]

  • Inhalation Toxicity: As a combustible solid with a notable boiling point, the compound can become an inhalation hazard if heated or aerosolized. Vapors of related compounds are known to cause respiratory irritation and systemic toxicity upon inhalation.[5][6]

  • Physical Hazards: The compound is a combustible liquid, though it requires moderate heating before ignition can occur.[8][11] It is incompatible with strong oxidizing agents, reducing agents, and strong acids, with which it may react violently.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by stringent PPE protocols.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[10]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[11] Their locations must be known to all personnel before work begins.[13]

3.2 Personal Protective Equipment (PPE) The choice of PPE is not merely a suggestion but a critical barrier to prevent exposure.

  • Hand Protection: Wear nitrile gloves at all times. Given the high dermal absorption of nitroaromatics, double-gloving is recommended. Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[14] Use proper glove removal technique to avoid contaminating the skin.[2][15]

  • Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[14] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[16]

  • Body Protection: A flame-resistant laboratory coat must be worn, fully buttoned.[12] Do not wear shorts, skirts, or open-toed shoes in the laboratory.[14]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used by trained emergency response personnel.[17]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a systematic workflow minimizes the risk of accidental exposure or release.

4.1 Experimental Protocol: Weighing and Transfer

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear of clutter.[14] Don all required PPE (double nitrile gloves, goggles, lab coat).

  • Aliquotting: Transport the primary container in a secondary, shatter-proof container to the fume hood. Weigh the desired amount of the solid into a tared, sealed container. Avoid creating dust. If transferring a solution, use a syringe or cannula. Never pipet by mouth.[16]

  • Container Management: Immediately and securely close the primary container. Wipe the exterior of the weighing vessel with a solvent-dampened cloth (e.g., ethanol) to remove any residual chemical before removing it from the hood. Dispose of the cloth as hazardous waste.

  • Dissolution: If preparing a solution, add the solvent to the weighed solid slowly within the fume hood.

  • Cleanup: Clean any minor spills within the hood immediately using an appropriate absorbent material. Dispose of all contaminated materials in a designated, sealed hazardous waste container.[17]

Diagram 1: Standard Operating Procedure Workflow This diagram illustrates the logical flow for safely handling the compound from preparation to waste disposal.

SOP_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_reaction 3. Reaction & Post-Processing cluster_disposal 4. Decontamination & Disposal prep_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation & Clear Workspace prep_ppe->prep_hood weigh Weigh Compound into Sealed Container prep_hood->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer cleanup_minor Clean External Surfaces & Minor Spills transfer->cleanup_minor reaction Conduct Reaction in Hood cleanup_minor->reaction workup Perform Aqueous Workup & Extractions reaction->workup decon Decontaminate Glassware (Rinse with Solvent) workup->decon waste Segregate Waste (Solid, Liquid, Sharps) decon->waste remove_ppe Remove PPE Correctly & Wash Hands Thoroughly waste->remove_ppe Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY EVENT skin_contact SKIN CONTACT Remove contaminated clothing. Flush skin with soap & water for 15+ min. start->skin_contact eye_contact EYE CONTACT Immediately flush with water for 15+ min, lifting eyelids. Remove contacts if possible. start->eye_contact inhalation INHALATION Move victim to fresh air. Provide artificial respiration if not breathing. start->inhalation ingestion INGESTION Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to unconscious person. start->ingestion spill_small SMALL SPILL (in hood) Absorb with inert material. Place in sealed waste container. start->spill_small spill_large LARGE SPILL (outside hood) Evacuate area. Remove ignition sources. Alert emergency personnel. start->spill_large seek_medical SEEK IMMEDIATE MEDICAL ATTENTION Provide SDS to responders. Systemic effects may be delayed. skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

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theoretical modeling of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical Modeling of 5-Methoxy-1,3-dimethyl-2-nitrobenzene: A Computational Chemistry Approach

Abstract: This technical guide provides a comprehensive framework for the , a versatile intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the molecule's electronic structure and reactivity is paramount for optimizing synthetic pathways and exploring potential applications. This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates quantum mechanics (QM), molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) modeling. We delve into the causality behind methodological choices, providing detailed, self-validating protocols for geometry optimization, electronic property calculation, and reactivity prediction. Through expert synthesis of established computational techniques, this guide aims to empower researchers to harness theoretical modeling for predictive, insight-driven chemical discovery.

Introduction to this compound

This compound (CAS: 61019-03-2) is a substituted nitroaromatic compound with significant potential as a building block in various chemical sectors.[1] Its unique electronic architecture, stemming from a combination of electron-donating and electron-withdrawing groups, dictates its chemical behavior and makes it a subject of interest for theoretical investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any theoretical analysis. The key identifiers and experimental properties of this compound are summarized below.

PropertyValueSource
CAS Number 61019-03-2[2][3]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2][3]
Synonym 3,5-dimethyl-4-nitrophenyl methyl ether[2]
Appearance Yellow solid[1]
Melting Point ~74 °C[1]
Solubility Moderately soluble in ethanol and acetone[1]
Topological Polar Surface Area (TPSA) 52.37 Ų[2]
LogP 2.22[2]
Rationale for Theoretical Modeling

While experimental data provides a snapshot of a molecule's properties, theoretical modeling offers a dynamic, predictive lens into its behavior. For this compound, a computational approach is invaluable for:

  • Predicting Reactivity: The molecule's structure features a nuanced electronic profile. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activate the benzene ring, while the electron-withdrawing nitro (-NO₂) group deactivates it and acts as a meta-director.[1][4] Modeling can precisely quantify these effects, predicting the most likely sites for electrophilic aromatic substitution and other functionalizations.[1]

  • Elucidating Electronic Structure: Understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential is crucial for explaining observed reactivity and predicting intermolecular interactions.[5]

  • Guiding Synthesis and Development: By simulating potential reaction pathways and predicting the properties of derivatives, theoretical modeling can de-risk and accelerate experimental work, saving time and resources. This is particularly relevant in materials science and pharmaceutical research where the molecule serves as a key intermediate.[1]

Foundational Concepts in Computational Modeling

The successful modeling of a nitroaromatic compound requires a judicious selection of theoretical methods. The choice is always a balance between the desired accuracy and the available computational resources.

Quantum Mechanics (QM) Methods: The Electronic Blueprint

QM methods calculate the electronic structure of a molecule from first principles. For a molecule of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[5]

  • Expertise in Practice: We recommend the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects in many organic molecules.[6] This is paired with a Pople-style basis set, such as 6-31G(d) or higher, which includes polarization functions (the "d") to accurately model the non-spherical electron distribution around atoms like oxygen and nitrogen.

Quantitative Structure-Activity Relationship (QSAR)

QSAR provides a bridge between computational chemistry and biological application. It establishes a mathematical relationship between the computed properties of a molecule (descriptors) and its experimental activity (e.g., toxicity, binding affinity). For nitroaromatic compounds, which are often scrutinized for toxicity, QSAR is a vital predictive tool.[7][8]

A Practical Workflow for Theoretical Modeling

This section outlines a step-by-step, validated workflow for conducting a comprehensive theoretical analysis of this compound.

General Computational Workflow

The overall process follows a logical progression from initial structure definition to in-depth property analysis and application-specific modeling.

G cluster_0 Phase 1: Structure & Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Advanced Applications A 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Initial Coordinates C 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D E 5. Reactivity Modeling (Simulate EAS, Find Transition States) D->E F 6. QSAR/Toxicity Prediction (Calculate Descriptors, Build Model) D->F

Caption: A validated workflow for the theoretical modeling of a small organic molecule.

Protocol 1: Geometry Optimization

Causality: The first and most critical step is to find the molecule's most stable three-dimensional conformation, its global minimum on the potential energy surface. All subsequent property calculations are dependent on this optimized geometry. An inaccurate structure will yield meaningless results.

Step-by-Step Methodology:

  • Structure Input: Build the 2D structure of this compound in a chemical drawing program and convert it to a rough 3D structure.

  • Software Setup: Import the coordinates into a QM software package (e.g., Gaussian, ORCA).

  • Calculation Parameters:

    • Job Type: Select "Optimization + Frequencies". Requesting frequencies in the same job is a crucial efficiency measure.

    • Method: Specify B3LYP.

    • Basis Set: Specify 6-31G(d).

    • Charge & Multiplicity: Set charge to 0 and multiplicity to 1 (singlet state).

  • Execution: Run the calculation.

  • Validation (Trustworthiness): Upon completion, verify that the optimization has converged successfully. Critically, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry is not valid for property calculations.

Protocol 2: Electronic Property Analysis

Causality: With a validated, optimized geometry, we can now probe the electronic properties that govern the molecule's behavior. This analysis provides the "why" behind its reactivity.

Step-by-Step Methodology:

  • Input Geometry: Use the optimized coordinates from Protocol 1.

  • Calculation Setup: Perform a "single-point energy" calculation using a higher-level basis set for improved accuracy (e.g., B3LYP/6-311++G(d,p)). Request the generation of molecular orbitals and electrostatic potential maps.

  • Data Extraction and Interpretation:

    • Frontier Molecular Orbitals (HOMO/LUMO):

      • What it is: The HOMO is the outermost orbital containing electrons, and the LUMO is the innermost orbital devoid of electrons. Their energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability.

      • Insight: A small HOMO-LUMO gap suggests high reactivity. The spatial distribution of the HOMO indicates regions likely to donate electrons (nucleophilic attack), while the LUMO shows regions likely to accept electrons (electrophilic attack).

    • Molecular Electrostatic Potential (MEP) Map:

      • What it is: A 3D map of the electrostatic potential projected onto the electron density surface.

      • Insight: It provides a simple, visual guide to reactivity. Red/yellow regions are electron-rich (negative potential), indicating sites for electrophilic attack. Blue regions are electron-poor (positive potential), indicating sites for nucleophilic attack. For this compound, we expect to see negative potential around the oxygen atoms of the methoxy and nitro groups and on the aromatic ring at the ortho/para positions relative to the activating groups.

Advanced Modeling: From Theory to Application

Simulating Reactivity: Predicting Regioselectivity

Causality: The combination of activating (-OCH₃, -CH₃) and deactivating (-NO₂) groups makes predicting the outcome of an electrophilic aromatic substitution (EAS) non-trivial. Computational modeling can definitively identify the most favorable reaction pathway.

G A Aromatic Ring (Electron Rich) C Transition State (TS) (Sigma Complex) A->C Attack B Electrophile (E+) (Electron Poor) B->C D Substituted Product C->D Proton Loss

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Methodological & Application

The Strategic Utility of 5-Methoxy-1,3-dimethyl-2-nitrobenzene as a Precursor to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the landscape of medicinal chemistry and drug development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate complexity of the molecules it can efficiently generate. 5-Methoxy-1,3-dimethyl-2-nitrobenzene emerges as a pivotal, yet often unheralded, building block. Its carefully orchestrated arrangement of a nitro group ortho to two methyl groups, and a methoxy group in the para position, provides a rich tapestry of synthetic possibilities. The primary and most crucial transformation of this intermediate is the reduction of its nitro group to form 2,6-dimethyl-4-methoxyaniline. This seemingly simple conversion unlocks a gateway to a diverse array of heterocyclic compounds and other complex molecular architectures that are cornerstones in the development of novel therapeutics.[1][2] The steric hindrance provided by the ortho-methyl groups, combined with the electronic influence of the methoxy group, allows for highly controlled subsequent reactions, making the resulting aniline a valuable scaffold in the synthesis of targeted bioactive molecules.[3]

This technical guide provides an in-depth exploration of this compound as a key chemical intermediate. We will furnish detailed, field-proven protocols for its conversion to the corresponding aniline, delve into the mechanistic underpinnings of these transformations, and discuss the broader applications in the synthesis of pharmacologically relevant compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 61019-03-2ChemScene
Molecular Formula C₉H₁₁NO₃ChemScene
Molecular Weight 181.19 g/mol ChemScene
Appearance Not specified, likely a solid-
Purity ≥97%ChemScene
Storage Room temperatureChemScene

Core Transformation: Reduction of the Nitro Group

The cornerstone of this compound's utility lies in its efficient reduction to 2,6-dimethyl-4-methoxyaniline. This transformation is critical as the resulting aniline is the immediate precursor for a multitude of further synthetic elaborations. We present here a detailed, validated protocol for this reduction using tin(II) chloride, a classic and reliable method for this conversion, alongside alternative protocols for broader applicability.

Protocol 1: Reduction using Tin(II) Chloride (Stannous Chloride)

This method is a well-established and highly effective procedure for the reduction of aromatic nitro compounds, often favored for its chemoselectivity in the presence of other reducible functional groups.[4] The mechanism involves a series of single-electron transfers from the Sn(II) salt to the nitro group, followed by protonation.[5][6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with This compound and Ethanol B Add Tin(II) chloride dihydrate A->B Step 1 C Reflux the mixture B->C Step 2 D Monitor reaction by TLC/LC-MS C->D Step 3 E Cool to room temperature D->E Step 4 F Add ice and basify with NaOH E->F Step 5 G Filter the mixture F->G Step 6 H Extract with an organic solvent G->H Step 7 I Dry and concentrate the organic phase H->I Step 8 J Purify by column chromatography I->J Step 9

Caption: Workflow for the reduction of this compound using Tin(II) Chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). Dissolve it in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add crushed ice to the reaction mixture, followed by basification with a sodium hydroxide solution (e.g., 2N NaOH) until the solution is strongly basic. This step is crucial to precipitate tin salts and liberate the free aniline.

  • Filtration: Filter the resulting slurry through a pad of celite to remove the inorganic tin salts. Wash the filter cake with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Combine the filtrate and the organic washings. If the product is in the aqueous layer, perform an extraction with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2,6-dimethyl-4-methoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure typically affords the desired 2,6-dimethyl-4-methoxyaniline in good to excellent yields.

Alternative Reduction Protocols

While the tin(II) chloride method is robust, other reduction protocols can be employed depending on the substrate's functional group tolerance and the desired scale of the reaction.

MethodReducing Agent/CatalystSolventKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)Ethanol, Ethyl AcetateHigh atom economy, clean reaction, catalyst can be recycled.[7][8]May reduce other functional groups (e.g., alkenes, alkynes); requires specialized hydrogenation equipment.[4]
Iron Reduction Fe powder, NH₄Cl or HClEthanol/WaterInexpensive, environmentally benign metal.Can be slow, requires a significant excess of iron, and removal of iron salts can be challenging.
Zinc Reduction Zn powder, Acetic Acid or HClEthanol/WaterMilder than SnCl₂ and can be more selective.Similar to iron, requires a large excess of metal and can lead to work-up difficulties.

Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is a green and efficient alternative for the reduction of nitro groups.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Purification A Charge a hydrogenation vessel with This compound and a suitable solvent B Add Pd/C catalyst A->B Step 1 C Pressurize the vessel with H₂ gas B->C Step 2 D Stir vigorously at room temperature C->D Step 3 E Depressurize and purge with N₂ D->E Step 4 F Filter through celite to remove catalyst E->F Step 5 G Concentrate the filtrate F->G Step 6 H Purify if necessary G->H Step 7

Caption: Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of aliquots.

  • Work-up: Upon completion, carefully depressurize the vessel and purge it with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethyl-4-methoxyaniline.

  • Purification: The product can be further purified by distillation or column chromatography if required.

Applications in the Synthesis of Bioactive Molecules

The true value of 2,6-dimethyl-4-methoxyaniline, derived from this compound, lies in its role as a versatile precursor for a wide range of biologically active compounds. The aniline functionality serves as a nucleophile or a directing group for further aromatic substitutions, enabling the construction of complex molecular frameworks.

Synthesis of Heterocyclic Compounds

Substituted anilines are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, which are prevalent in many approved drugs.[1][2] The 2,6-dimethyl-4-methoxyaniline can be utilized in various cyclization reactions to form quinolines, pyrimidines, and other heterocyclic systems that are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]

Logical Relationship Diagram:

G A This compound B Reduction (e.g., SnCl₂, Pd/C) A->B C 2,6-Dimethyl-4-methoxyaniline B->C D Cyclization Reactions (e.g., with diketones, esters) C->D E Bioactive Heterocyclic Scaffolds (e.g., Quinolines, Pyrimidines) D->E F Further Functionalization E->F G Drug Candidates F->G

Caption: Synthetic pathway from the nitroaromatic intermediate to potential drug candidates.

Role in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on substituted anilines for the synthesis of herbicides, fungicides, and insecticides. The specific substitution pattern of 2,6-dimethyl-4-methoxyaniline can be leveraged to create novel agrochemicals with improved efficacy and selectivity.[11]

Safety Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reduction of nitro compounds is often highly exothermic and should be performed with caution, especially on a larger scale.

Conclusion

This compound is a strategically important chemical intermediate whose value is fully realized upon its reduction to 2,6-dimethyl-4-methoxyaniline. This transformation provides access to a versatile scaffold that is instrumental in the synthesis of a wide range of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • ScienceMadness. (2011, August 14). Nitroaromatic Reduction w/Sn. Sciencemadness.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. MPG.PuRe. Retrieved from [Link]

  • Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry, 29(12), 727-735. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, January 9). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Reddit. Retrieved from [Link]

  • Semantic Scholar. (2016, July 1). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Semantic Scholar. Retrieved from [Link]

  • Impact Factor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor. Retrieved from [Link]

  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental results of 5% Pd/C catalyst for hydrogenating o-nitrochlorobenzene. ResearchGate. Retrieved from [Link]

  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to.... ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025, September 12). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline. SpectraBase. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of nitrobenzene. Google Patents.
  • National Institutes of Health. (n.d.). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. National Institutes of Health. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Retrieved from [Link]

  • National Institutes of Health. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 4-Methoxyaniline. Automated Topology Builder. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Regioselective Nitration of 5-Methoxy-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the electrophilic aromatic substitution nitration of 5-methoxy-1,3-dimethylbenzene (also known as 3,5-dimethylanisole). The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the synthesis of 5-methoxy-1,3-dimethyl-2-nitrobenzene. This document elucidates the underlying reaction mechanism, details critical safety procedures for handling nitrating agents, provides a step-by-step experimental guide, and outlines methods for product purification and characterization.

Introduction and Scientific Rationale

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of nitrogen-containing functional groups.[1] Nitroaromatics are pivotal intermediates in the manufacturing of pharmaceuticals, dyes, and high-energy materials.[2] The target reaction involves the introduction of a single nitro group (–NO₂) onto the 5-methoxy-1,3-dimethylbenzene ring.

The regiochemical outcome of this reaction is governed by the powerful directing effects of the substituents on the aromatic ring. The methoxy (–OCH₃) group is a strongly activating ortho-, para-director, while the two methyl (–CH₃) groups are moderately activating ortho-, para-directors. The synergistic activation of these groups makes the ring highly susceptible to electrophilic attack and dictates that substitution will occur at positions ortho or para to the methoxy group (positions 2, 4, and 6). Due to the symmetry of the molecule, positions 2 and 6 are equivalent. These positions are ortho to the methoxy group and one methyl group, and para to the other methyl group, making them highly electronically enriched. The reaction, therefore, proceeds with high regioselectivity to yield this compound as the major product.[2][3]

Critical Safety Mandates

WARNING: Nitration reactions are highly exothermic and involve the use of extremely corrosive and oxidizing acids. Failure to adhere to strict safety protocols can result in uncontrolled reactions, explosions, severe chemical burns, and the release of toxic nitrogen oxide gases.

  • Ventilation: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[4]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a full-face shield.

    • Acid-resistant gloves (butyl rubber or Viton® are recommended; check manufacturer's compatibility charts). Have a second pair ready.

    • A flame-retardant lab coat.

    • Closed-toe shoes and long pants.

  • Reagent Handling:

    • Always add acid to acid (in this case, nitric acid to sulfuric acid) slowly and with cooling. NEVER add water to concentrated acids.

    • The nitrating mixture is a powerful oxidant. Keep it away from all organic materials, solvents, and combustibles.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. A spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) must be on hand.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism in two primary stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is the key electrophile in the reaction.

  • Nucleophilic Attack and Re-aromatization: The electron-rich π-system of the 5-methoxy-1,3-dimethylbenzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (H₂O or HSO₄⁻) then deprotonates the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Materials and Experimental Setup

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
5-Methoxy-1,3-dimethylbenzene≥98%Sigma-AldrichAlso known as 3,5-dimethylanisole.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificHighly corrosive. Handle with extreme care.
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%VWRStrong oxidizer and highly corrosive.
Dichloromethane (CH₂Cl₂)ACS ReagentEMD MilliporeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeAnyAqueous solution for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAnyDrying agent.
Ethanol (EtOH), 95%Reagent GradeAnyFor recrystallization.
Crushed Ice--Made from deionized water.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Low-temperature thermometer (-20°C to 100°C)

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol

Preparation of the Nitrating Mixture
  • In a 100 mL beaker or flask, place a magnetic stir bar and add 25 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly, dropwise, with continuous stirring, add 12 mL of concentrated nitric acid to the cold sulfuric acid. The rate of addition must be controlled to maintain the temperature of the mixture below 10°C.

  • Once the addition is complete, allow the mixture to stir at 0-5°C for 10 minutes before use.

Nitration Reaction
  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel containing the freshly prepared nitrating mixture.

  • To the flask, add 10.0 g (73.4 mmol) of 5-methoxy-1,3-dimethylbenzene.

  • Cool the flask containing the substrate to 0°C using an ice-salt bath.

  • Begin the slow, dropwise addition of the nitrating mixture from the dropping funnel to the stirred substrate.

  • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Use the rate of addition and the ice-salt bath to regulate the temperature. This step is highly exothermic. The addition should take approximately 45-60 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 60 minutes. Monitor the reaction progress by TLC if desired (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

Work-up and Isolation
  • Prepare a large beaker (1 L) containing approximately 400 g of crushed ice.

  • Very slowly and carefully, pour the entire reaction mixture into the beaker of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Allow the ice to melt completely. The product should appear as a pale yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the filter.

Purification
  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot 95% ethanol.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected product is this compound.[6][7]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_h2so4 1. Cool H₂SO₄ to 0°C prep_hno3 2. Add HNO₃ dropwise (Keep T < 10°C) prep_h2so4->prep_hno3 nitrating_mix Nitrating Mixture (H₂SO₄/HNO₃) prep_hno3->nitrating_mix addition 4. Add Nitrating Mixture dropwise (0-5°C) nitrating_mix->addition substrate 3. Cool Substrate (5-methoxy-1,3-dimethylbenzene) to 0°C substrate->addition stir 5. Stir at 0-5°C for 60 min addition->stir quench 6. Pour onto Crushed Ice stir->quench filtrate1 7. Filter & Wash with H₂O quench->filtrate1 recrystallize 8. Recrystallize from Hot EtOH filtrate1->recrystallize filtrate2 9. Filter & Dry recrystallize->filtrate2 product Pure Product: 5-Methoxy-1,3-dimethyl- 2-nitrobenzene filtrate2->product

Caption: Experimental workflow for the nitration of 5-methoxy-1,3-dimethylbenzene.

Characterization and Expected Results

The final product, this compound, should be a pale yellow crystalline solid.

  • Molecular Formula: C₉H₁₁NO₃[6]

  • Molecular Weight: 181.19 g/mol [6]

  • 1H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Aromatic Proton: A singlet is expected for the remaining proton on the ring (at C4 or C6 position) in the range of δ 6.7-7.0 ppm.

    • Methoxy Protons (–OCH₃): A singlet (3H) around δ 3.8-4.0 ppm.

    • Methyl Protons (–CH₃): Two distinct singlets (3H each) for the methyl groups, likely in the range of δ 2.2-2.5 ppm.

  • 13C NMR Spectroscopy (CDCl₃, 101 MHz): Expected signals for 9 distinct carbons, including aromatic carbons (one of which is attached to the NO₂ group and will be downfield), methoxy carbon, and two methyl carbons.

  • Infrared (IR) Spectroscopy (KBr Pellet or ATR):

    • Asymmetric NO₂ Stretch: Strong absorption band around 1520-1550 cm⁻¹.[8]

    • Symmetric NO₂ Stretch: Strong absorption band around 1340-1370 cm⁻¹.[8]

    • C-O-C Stretch (Aryl Ether): Absorption band around 1200-1250 cm⁻¹.

    • Aromatic C-H and C=C stretches.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently potent nitrating mixture (e.g., old acids).2. Reaction temperature too low.1. Use fresh, high-purity concentrated acids.2. Ensure temperature is maintained within the 0-5°C range, not significantly below.
Formation of Dark-Colored Byproducts 1. Reaction temperature was too high, causing oxidation.2. Over-reaction.1. Improve temperature control with a more efficient cooling bath.2. Reduce reaction time and monitor closely by TLC.
Significant Dinitration Product 1. Reaction temperature exceeded 10°C.2. Excess nitrating agent used.3. Extended reaction time.1. Strictly maintain the 0-5°C temperature range.[9]2. Use a stoichiometric amount of nitric acid (1.0-1.1 equivalents).3. Quench the reaction as soon as the starting material is consumed.
Product is Oily, Fails to Solidify 1. Presence of impurities (e.g., dinitro products, starting material).2. Incomplete acid removal.1. Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient).2. Ensure thorough washing with water and NaHCO₃ solution during work-up.

References

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega. Retrieved from [Link]

  • Olah, G. A., et al. (2009). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]

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analytical techniques for the quantification of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of this compound. Designed for researchers, analytical scientists, and professionals in drug development and chemical analysis, this document provides in-depth protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses method validation in accordance with industry standards. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods for their specific applications and matrices.

Introduction and Physicochemical Profile

This compound is an aromatic nitro compound. The presence of the nitro group, methoxy group, and methyl substituents on the benzene ring dictates its chemical properties and influences the selection of appropriate analytical techniques. Accurate quantification is essential for process monitoring, quality control, and research applications where this compound is used as a synthetic intermediate or is studied as a potential analyte.

Nitroaromatic compounds are of significant interest across various fields, including environmental science and the chemical industry.[1][2] Their detection often requires methods that offer both high sensitivity and selectivity, especially in complex matrices.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61019-03-2[5][6]
Molecular Formula C₉H₁₁NO₃[5][6]
Molecular Weight 181.19 g/mol [5][6]
SMILES O=[O-][6]
Topological Polar Surface Area (TPSA) 52.37 Ų[6]
LogP 2.22[6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone technique for the analysis of moderately polar aromatic compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] The methoxy and nitro functional groups provide a chromophore that allows for sensitive detection using a UV-Vis detector.[8][9]

Principle of Separation

In RP-HPLC, this compound, being a relatively nonpolar molecule (LogP ~2.22), will have a strong affinity for the C18 stationary phase. By using a polar mobile phase, such as a mixture of acetonitrile and water, the analyte is eluted from the column. The precise ratio of organic solvent to water is optimized to achieve a suitable retention time and resolution from other matrix components.[7] Detection is achieved by monitoring the absorbance at a wavelength where the nitroaromatic structure shows a maximum, typically in the range of 240-270 nm.[1]

Experimental Protocol: RP-HPLC

2.2.1. Instrumentation and Reagents

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical standard of this compound (≥97% purity).[6]

  • Glassware: Volumetric flasks, autosampler vials with PTFE-lined caps.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath. The optimal ratio should be determined empirically to achieve a retention time of 5-10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standards to construct a calibration curve (peak area vs. concentration).

  • Prepare the sample for analysis by dissolving a known weight or volume in the mobile phase, filtering through a 0.45 µm syringe filter, and diluting if necessary to fall within the calibration range.

  • Inject the prepared sample(s).

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow and Validation

The entire process from sample preparation to data analysis is a sequential workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Sample Dissolve Dissolution & Dilution (in Mobile Phase) Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler To HPLC Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Quant Quantification (vs. Calibration Curve) CDS->Quant

Caption: RP-HPLC workflow for quantifying this compound.

Method Validation: A robust HPLC method must be validated to ensure its reliability.[10][11] Key parameters include:

  • Linearity: Assessed by a calibration curve with at least five concentration levels. A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy: Determined by spike-recovery experiments on a blank matrix. Recoveries between 90-110% are typically acceptable.[12]

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be < 2%.[13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[12][14]

Principle of Separation and Detection

The sample is first vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification. Quantification is performed using the intensity of a characteristic ion (SIM mode) or the total ion current (Scan mode).[15]

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Reagents

  • GC-MS System: Gas chromatograph with an autosampler, coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: High-purity helium (99.999%), methanol or ethyl acetate (GC grade), and an analytical standard of this compound.

  • Glassware: Volumetric flasks, GC vials with PTFE-lined septa.

3.2.2. Preparation of Solutions

  • Solvent: Use ethyl acetate or another suitable volatile solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

3.2.3. Chromatographic and MS Conditions

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for higher conc.)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification (choose 3-4 characteristic ions)

3.2.4. Analysis Procedure

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the series of working standards to generate a calibration curve.

  • Prepare samples by dissolving in ethyl acetate, filtering if necessary, and diluting to fit the calibration range. For complex matrices like soil or water, a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.[3][16]

  • Inject the prepared samples.

  • Identify the analyte by its retention time and mass spectrum. Quantify using the peak area of the target ion in SIM mode for best sensitivity.[17]

Workflow and Validation

The GC-MS workflow involves careful sample handling and precise instrumental control.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample Extract Solvent Extraction (e.g., Ethyl Acetate) Sample->Extract Concentrate Concentration/ Dilution Extract->Concentrate Injector GC Inlet (Vaporization) Concentrate->Injector To GC Column Capillary Column (Separation) Injector->Column MassSpec Mass Spectrometer (Ionization & Detection) Column->MassSpec DataSys MS Data System MassSpec->DataSys Quant Identification & Quantification (Retention Time, Mass Spectrum) DataSys->Quant

Caption: GC-MS workflow for identifying and quantifying this compound.

Method Validation: Validation ensures the method is fit for purpose.[12]

  • Linearity: A linear range should be established (e.g., 0.1-25 µg/mL) with r² > 0.995.

  • Accuracy: Spike-recovery studies should yield results within 85-115%.[12]

  • Precision: RSD values for repeatability and intermediate precision should be below 15%.[12]

  • LOD & LOQ: Can be determined from the calibration curve's standard deviation of the response and the slope, or via S/N ratio. GC-MS in SIM mode offers significantly lower detection limits than HPLC-UV.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds with chromophores. While it lacks the selectivity of chromatographic methods, it is highly effective for analyzing pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Principle of Measurement

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The nitroaromatic structure of this compound results in strong UV absorbance.[18][19] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined.

Experimental Protocol: UV-Vis

4.2.1. Instrumentation and Reagents

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm quartz cuvettes.

  • Reagents: Spectrophotometric grade methanol or ethanol, and an analytical standard of this compound.

  • Glassware: Class A volumetric flasks and pipettes.

4.2.2. Procedure

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the standard in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit absorbance between 240-270 nm.[1]

  • Prepare Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.

  • Construct Calibration Curve: Zero the spectrophotometer with a methanol blank. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Dissolve a precisely weighed amount of the sample in methanol and dilute to bring the absorbance within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Workflow and Considerations

UVVis_Workflow Start Prepare Stock & Working Standards Scan Determine λmax via UV Scan Start->Scan Calibrate Measure Standards & Build Calibration Curve Start->Calibrate Measure Measure Sample Absorbance at λmax Calibrate->Measure SamplePrep Prepare Sample Solution (Dissolve & Dilute) SamplePrep->Measure Calculate Calculate Concentration using Beer-Lambert Law Measure->Calculate

Caption: UV-Vis spectrophotometry workflow for quantification.

Causality and Limitations: The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any other compound in the sample matrix that absorbs at or near the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for quality control of the pure substance or for solutions known to be free of interfering impurities.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Table 2: Comparison of HPLC, GC-MS, and UV-Vis Methods

FeatureRP-HPLC with UV DetectionGC-MSUV-Vis Spectrophotometry
Principle Liquid-phase separationGas-phase separationLight absorbance
Selectivity Good to ExcellentExcellentPoor
Sensitivity Moderate (ng level)High (pg to fg level)Low (µg level)
Identification Based on Retention TimeDefinitive (Mass Spectrum)Non-specific
Sample Volatility Not requiredRequiredNot required
Throughput ModerateModerateHigh
Cost ModerateHighLow
Best For Routine QC, purity analysis in known matricesTrace analysis, complex matrices, impurity identificationQuick quantification of pure samples

Conclusion

This application note provides detailed, validated protocols for the quantification of this compound using RP-HPLC, GC-MS, and UV-Vis spectrophotometry.

  • RP-HPLC offers a robust and reliable method for routine analysis with good selectivity.

  • GC-MS provides the highest level of sensitivity and specificity, making it the preferred method for trace-level detection and analysis in complex matrices.

  • UV-Vis Spectrophotometry serves as a rapid and cost-effective tool for the analysis of pure substances.

Each protocol is presented as a self-validating system, emphasizing the critical parameters of linearity, accuracy, precision, and sensitivity. Researchers and scientists can use this guide as a comprehensive starting point for developing and implementing analytical methods tailored to their specific laboratory and sample requirements.

References

  • Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

  • Hansen, Å. M., Olsen, I. L. B., Holst, E., & Poulsen, O. M. (1995). Validation of a high-performance liquid chromatography/fluorescence detection method for the simultaneous quantification of fifteen polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 39(6), 935-953. [Link]

  • NIOSH. (1998). Nitroaromatic Compounds: Method 2005. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

  • Pinto, A. P., et al. (2015). Optimization and validation of a chromatographic methodology for the quantification of PAHs in drinking water samples. ResearchGate. [Link]

  • Li, Y., et al. (2019). Simultaneous determination of six nitroaromatic compounds and three anions in environmental matrices using a liquid chromatography-ion chromatography coupled system. Journal of Chromatography A, 1602, 333-340. [Link]

  • Esteve-Turrillas, F. A., et al. (2006). Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS. Analytical Chemistry, 78(18), 6528-6535. [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]

  • Shabir, G. A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402. [Link]

  • Liang, X., et al. (2019). A highly selective multifunctional Zn-coordination polymer sensor for detection of Cr(III), Cr(VI) ion, and TNP molecule. Journal of Coordination Chemistry, 72(10), 1634-1647. [Link]

  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • Hammond, G. S., & Modic, F. J. (1953). Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Journal of the American Chemical Society, 75(6), 1385-1387. [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • Muszyńska, B., et al. (2021). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Molecules, 26(11), 3123. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved January 21, 2026. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved January 21, 2026. [Link]

  • Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society, 3273-3277. [Link]

  • Cruse, C. A., & Goodpaster, J. V. (2021). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). National Institute of Justice. [Link]

  • Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2059-2064. [Link]

  • Request PDF. (n.d.). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. [Link]

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  • Xu, W., et al. (2015). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 129-133. [Link]

  • Stevens, N. C., & Rychlik, M. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PLoS One, 13(6), e0198528. [Link]

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Sources

A Comprehensive Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-first protocol for the development and subsequent validation of a robust analytical method for 5-Methoxy-1,3-dimethyl-2-nitrobenzene using High-Performance Liquid Chromatography (HPLC). The narrative moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the rationale behind key experimental decisions. We will systematically progress from initial analyte characterization to stationary and mobile phase screening, optimization of chromatographic parameters, and final method validation in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, accurate, and precise method for the quantification of this compound.

Analyte Characterization & Methodological Rationale

A foundational understanding of the analyte's physicochemical properties is the cornerstone of efficient method development. It allows for a targeted approach, minimizing trial-and-error and leading to a more robust final method.

1.1 Physicochemical Properties

This compound is a substituted nitroaromatic compound.[1] Its key properties are summarized below, forming the basis for our analytical strategy.

PropertyValue / ObservationSource
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance Yellow solid[1]
Predicted LogP 2.22 - 2.5[2][3]
Solubility Insoluble in water; moderately soluble in organic solvents (e.g., ethanol, acetone).[1][4]
Chromophore The nitroaromatic structure provides strong UV absorbance.[5]

1.2 Rationale for a Reversed-Phase HPLC Approach

The analyte's properties point directly to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the optimal analytical mode:

  • Hydrophobicity: With a LogP value greater than 2.0, the compound is sufficiently non-polar to be retained on a hydrophobic stationary phase through dispersive interactions.[6] This makes it an ideal candidate for RP-HPLC, the most common and versatile mode of HPLC analysis.[7]

  • UV Absorbance: The presence of the nitrobenzene moiety, a strong chromophore, allows for sensitive detection using a standard UV-Vis detector. Nitroaromatic compounds are well-known to absorb in the range of 254-260 nm, providing a clear path for detection.[8][9][10][11]

  • Neutral Nature: The molecule lacks readily ionizable functional groups. Therefore, its retention will be largely independent of mobile phase pH, simplifying mobile phase preparation and improving method robustness.[12][13]

Our strategy will, therefore, focus on screening common reversed-phase stationary phases and optimizing the organic-to-aqueous ratio of the mobile phase to achieve optimal retention, resolution, and peak shape.

Instrumentation & Consumables

  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatographic data software (CDS) for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); purified water (18.2 MΩ·cm).

  • Reagents: HPLC-grade formic acid (optional, for pH control and peak shape improvement).

  • Standard: this compound reference standard (Purity ≥97%).[2]

  • Columns: See Table 2 in Section 3.2 for recommended screening columns.

Experimental Protocol: Method Development

The method development process is a systematic workflow designed to identify the optimal conditions for analysis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (LogP, Solubility, pKa, UV Scan) B Select Analytical Mode (Reversed-Phase HPLC) A->B Properties suggest hydrophobicity C Select Screening Columns (C18, Phenyl-Hexyl) B->C D Define Scouting Gradient (e.g., 5-95% ACN in 10 min) C->D E Screen Organic Modifier (Acetonitrile vs. Methanol) D->E Run gradient on each column F Evaluate Screening Data (Retention, Peak Shape, Selectivity) E->F G Select Best Column & Solvent (e.g., C18 with ACN) F->G H Optimize Gradient Slope / Isocratic Hold (Adjust %B and time) G->H I Fine-tune Flow Rate & Temperature H->I J Final Optimized Method I->J K Proceed to Method Validation J->K

Diagram 1: HPLC Method Development Workflow.

3.1 Standard & Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). This solution is used for initial injections and method development.

3.2 Stationary Phase (Column) Screening

The choice of stationary phase is the most powerful tool for influencing selectivity.[14] For a nitroaromatic compound, we will screen two columns with orthogonal retention mechanisms to maximize the probability of a successful separation.

USP CodePhase ChemistryDimensionsParticle SizeRationale for Selection
L1C18 (Octadecylsilane)4.6 x 150 mm3.5 µmPrimary Choice: Provides high hydrophobicity for retaining the non-polar analyte. Serves as the industry-standard baseline.[14][15]
L11Phenyl4.6 x 150 mm3.5 µmAlternative Selectivity: The phenyl groups can induce π-π interactions with the analyte's benzene ring, offering a different retention mechanism than the purely dispersive forces of a C18.[6][15]

3.3 Mobile Phase & Initial Scouting Gradient

A generic "scouting" gradient is employed to quickly determine the approximate elution conditions for the analyte.

  • Mobile Phase A: Purified Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Scouting Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.010
10.095
12.095
12.110
15.010

Protocol:

  • Equilibrate the C18 column with the initial gradient conditions for at least 15 minutes.

  • Inject the 100 µg/mL working standard and run the scouting gradient.

  • Repeat the process for the Phenyl column.

  • Causality Check: Analyze the chromatograms. The retention time (t_R) from this run provides the critical data needed to build an optimized method. A well-retained peak that elutes during the gradient is the desired outcome. If retention is poor on both columns, methanol should be substituted for acetonitrile and the screening repeated, as methanol can alter selectivity, particularly on phenyl phases.[16]

3.4 Method Optimization: Isocratic vs. Gradient

Based on the scouting run, a decision is made to proceed with either an isocratic or gradient method. For a single analyte assay, an isocratic method is often preferred for its simplicity and robustness.

  • Rule of Thumb: The optimal isocratic mobile phase composition (%B) can be estimated from the scouting gradient retention time.

  • Example: If the analyte elutes at 6 minutes on the 10-minute gradient from 10% to 95% ACN, the approximate elution percentage is 10% + ( (6 min / 10 min) * (95% - 10%) ) = 61% ACN.

  • Optimization Protocol:

    • Select the column that provided the best peak shape (e.g., C18).

    • Prepare a mobile phase of 60:40 Acetonitrile:Water.

    • Run the analysis isocratically.

    • Adjust the ACN:Water ratio to achieve a retention factor (k) between 2 and 10 for optimal resolution and run time.[14]

3.5 Final Optimized Method (Example)

After optimization, a hypothetical final method might be as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5 µL
Run Time 10 minutes

Experimental Protocol: Method Validation (per ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] It is a mandatory requirement in regulated environments.[18][19]

G A Start Validation B System Suitability Testing (SST) (Precision, Tailing, Plates) A->B Pre-requisite C Specificity (Blank, Placebo, Stressed Sample) B->C Passes criteria D Linearity & Range (5 Concentrations, 3 Replicates) C->D E Accuracy (% Recovery of Spiked Placebo) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ (Signal-to-Noise or Slope Method) F->G H Robustness (Vary Flow, Temp, % Organic) G->H I Validation Complete H->I

Diagram 2: ICH Q2(R2) Method Validation Workflow.

4.1 System Suitability Testing (SST)

SST is performed before any sample analysis to verify that the chromatographic system is adequate for the intended analysis.[20] It is an integral part of the method.[21][22][23]

  • Protocol: Prepare the working standard at 100 µg/mL. Inject this solution six consecutive times.

  • Acceptance Criteria:

ParameterUSP <621> GuidelineRationale
Precision (%RSD) ≤ 2.0% for peak areasDemonstrates the reproducibility of the pump and injector.[24]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[24]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.

4.2 Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix).[19][25]

  • Protocol: Inject a series of solutions:

    • Blank: Mobile phase or diluent.

    • Placebo: A mixture of all formulation excipients without the active ingredient.

    • Standard: The 100 µg/mL working standard.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the this compound peak.

4.3 Linearity and Range

  • Protocol: Prepare calibration standards at a minimum of five concentrations across the expected range (e.g., 80% to 120% of the target concentration). A suggested range could be 50, 75, 100, 125, and 150 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

4.4 Accuracy

  • Protocol: Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4.5 Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should not exceed 2.0%.[25]

4.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Protocol (S/N Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: These values establish the limits at which the analyte can be reliably detected and quantified, respectively.

4.7 Robustness

  • Protocol: Deliberately vary critical method parameters and observe the effect on the results.

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., change ACN from 65% to 63% and 67%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes, demonstrating the method's reliability for routine use.

Summary of Validation Parameters

The following table summarizes the validation tests and typical acceptance criteria as guided by ICH.[17][19][25]

Validation ParameterAcceptance Criteria
System Suitability %RSD ≤ 2.0%, Tailing Factor ≤ 2.0
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.999
Range Typically 80-120% of test concentration
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD S/N ≈ 3:1
LOQ S/N ≈ 10:1
Robustness System suitability passes after minor changes

Conclusion

This application note outlines a systematic and scientifically justified approach to developing and validating a reversed-phase HPLC method for this compound. By beginning with a thorough characterization of the analyte, we established a logical basis for selecting RP-HPLC with UV detection. The described workflow, from initial column screening to full validation according to ICH guidelines, provides a comprehensive protocol for generating a method that is specific, linear, accurate, precise, and robust. This method is fit for its intended purpose in quality control and research environments.

References

  • Vertex AI Search. (n.d.). This compound (CAS No. 61019-03-2)
  • Jain, A., & Verma, K. K. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. Available from: [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • gmp-compliance.org. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Available from: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]

  • American Laboratory. (2011, October 1). Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • CNKI. (2008, March 3). HPLC Determination of Nitrobenzenes in Water by Solid Phase Extraction. Available from: [Link]

  • PubChem. (2025, November 22). 5-Methoxy-1,3-dimethyl-2-(4-nitrophenyl)benzene. Available from: [Link]

  • LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Phenomenex. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Available from: [Link]

  • American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Available from: [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Available from: [Link]

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  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). Available from: [Link]

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Sources

Application Note: High-Throughput GC-MS Analysis for In-Process Monitoring of the Synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. The described method is optimized for the in-process monitoring of its synthesis, enabling researchers, scientists, and drug development professionals to efficiently track reaction progress, identify key components, and ensure product quality. The protocol outlines a robust workflow from sample preparation to data analysis, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The monitoring of its synthesis, typically achieved through the nitration of a precursor like 3,5-dimethylanisole, is critical for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1][2]

This guide provides a comprehensive, step-by-step protocol for the GC-MS analysis of reaction mixtures containing this compound, its precursor, and potential isomeric byproducts. The methodology is designed to be both rapid and reliable, facilitating timely decision-making during the course of a chemical reaction.

Scientific Principles of the Method

The successful monitoring of the synthesis of this compound relies on the ability to chromatographically separate the starting material (3,5-dimethylanisole), the desired product, and any potential side-products, such as positional isomers. The selection of the GC column's stationary phase is paramount for achieving this separation.[3][4][5][6] A mid-polarity stationary phase is often chosen for aromatic compounds to exploit differences in dipole moments and boiling points among isomers.

Electron Ionization (EI) at 70 eV is a standard ionization technique in GC-MS that induces reproducible fragmentation of molecules.[7] The resulting mass spectra serve as molecular fingerprints, allowing for the confident identification of known compounds through library matching and the structural elucidation of unknown impurities. The fragmentation patterns of substituted nitrobenzenes can be complex, but often reveal characteristic losses of the nitro group (NO₂) and other functional groups, aiding in isomer differentiation.[8][9][10]

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted in the following diagram. This process begins with the careful sampling from the reaction vessel, followed by a rapid sample preparation procedure to make it amenable for GC-MS injection. The subsequent instrumental analysis provides the data necessary to determine the reaction's progress.

Caption: High-level workflow for GC-MS reaction monitoring.

Materials and Methods

Reagents and Materials
  • This compound (Purity ≥97%)[11]

  • 3,5-Dimethylanisole (Purity ≥99%)[12]

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • 2 mL GC vials with septa

Instrumentation

A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer was used.

ParameterSpecificationRationale
GC Column Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of aromatic isomers based on a combination of boiling point and polarity differences.[5][6]
Injector Split/SplitlessAllows for flexibility in sample concentration. A split injection is suitable for concentrated samples to avoid column overloading, while splitless is used for trace analysis.
Mass Spectrometer Quadrupole with Electron Ionization (EI) sourceEI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.[7] Quadrupole analyzers offer a good balance of sensitivity, speed, and cost-effectiveness.
Carrier Gas Helium, 99.999% purityInert gas that provides good chromatographic efficiency.

Detailed Protocols

Protocol 1: Sample Preparation from Reaction Mixture

This protocol is designed for the rapid workup of a small aliquot of a reaction mixture from the nitration of 3,5-dimethylanisole.

  • Aliquoting: Carefully withdraw approximately 0.1 mL of the reaction mixture using a glass pipette.

  • Quenching: Immediately add the aliquot to a vial containing 1 mL of ice-cold deionized water to quench the reaction.

  • Extraction: Add 1 mL of dichloromethane (DCM) to the vial. Cap the vial and vortex vigorously for 30 seconds to extract the organic components. Allow the layers to separate.

  • Isolation: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Dilution: Transfer the dried organic extract to a 2 mL GC vial. If necessary, dilute with additional DCM to bring the analyte concentrations within the linear range of the instrument. A typical dilution for an in-process sample might be 1:100.

Protocol 2: GC-MS Analysis

This protocol provides the instrumental parameters for the analysis of the prepared samples.

  • Injector Setup:

    • Set the injector temperature to 250 °C.

    • Use a split ratio of 50:1. This can be adjusted based on sample concentration.

    • Injection volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: Increase to 200 °C at a rate of 15 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 25 °C/min, hold for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan from m/z 40 to 300 for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.

Data Analysis and Interpretation

Compound Identification

The identification of the compounds in the chromatogram is achieved by comparing their retention times and mass spectra to those of authentic standards or reference spectra.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
3,5-Dimethylanisole (Reactant)~ 6-7136 (M+) , 121, 91, 77
This compound (Product)~ 9-10181 (M+) , 166, 135, 105, 91, 77. The fragmentation of substituted nitrobenzenes is highly dependent on the position of the substituents, often involving rearrangements.[8][9]
Isomeric Byproducts (e.g., 3-Methoxy-1,5-dimethyl-2-nitrobenzene)Elutes near the main productSimilar m/z values to the main product, but with different relative abundances. Isomer differentiation relies on subtle differences in fragmentation and chromatographic separation.[8][9]
Quantitative Analysis

The progress of the reaction can be monitored by tracking the relative peak areas of the reactant and product over time. For more accurate quantification, a calibration curve should be prepared using standards of known concentrations. The ratio of the peak area of the product to the sum of the peak areas of the reactant and product can provide a semi-quantitative measure of the reaction conversion.

Conclusion

The GC-MS method detailed in this application note provides a robust and efficient means for monitoring the synthesis of this compound. By following the outlined protocols for sample preparation and instrumental analysis, researchers can gain valuable insights into their reaction kinetics, product formation, and impurity profiles. This enables better process control, leading to improved yields and higher purity of the final product.

References

  • PubChem. (n.d.). 3,5-Dimethylanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • DOI. (n.d.). Chemical ionization mass spectrometry of some nitro-containing bifunctional aromatic compounds. Location of protonation site. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Yinon, J. (1989). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. Biomedical & Environmental Mass Spectrometry, 18(3), 149-156. Retrieved from [Link]

  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. University of California. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Retrieved from [Link]

  • HMDB. (n.d.). Predicted GC-MS Spectrum - Nitrobenzene GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Unknown. (n.d.).

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Application Notes and Protocols for Reactions Involving 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a versatile substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, arising from the interplay of two electron-donating methyl groups, an electron-donating methoxy group, and a sterically demanding, electron-withdrawing nitro group, offer a rich landscape for chemical transformations. This guide provides a comprehensive overview of the experimental conditions for key reactions involving this molecule, grounded in established chemical principles and supported by authoritative literature. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both success and safety in the laboratory.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 61019-03-2[1][2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Yellow solid[1]
Melting Point ~74 °C[1]
Solubility Moderately soluble in organic solvents like ethanol and acetone.[1]

I. Synthesis of this compound

The primary route to this compound is the electrophilic nitration of 3,5-dimethylanisole. The methoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the two flanking methyl groups directs the incoming nitro group to the position ortho to the methoxy group and between a methyl and a hydrogen.

Protocol: Nitration of 3,5-Dimethylanisole

This protocol is adapted from general procedures for the nitration of activated aromatic compounds.[3]

Materials:

  • 3,5-Dimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylanisole (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3,5-dimethylanisole over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.[3]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Nitration is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

  • Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. It also serves as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

  • Dichloromethane: A common solvent for nitration reactions due to its inertness under these conditions and its ability to dissolve the starting material.

Caption: Workflow for the synthesis of this compound.

II. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 5-methoxy-1,3-dimethyl-2-aniline, a valuable intermediate for the synthesis of various heterocyclic compounds and other fine chemicals. Several methods are available, with the choice depending on the desired selectivity and the presence of other functional groups.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[4][5][6]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

  • Parr hydrogenator or similar apparatus

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.

  • Add 10% Pd/C (5-10 mol%) or a slurry of Raney Nickel to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline.

Causality of Experimental Choices:

  • Catalyst (Pd/C or Raney Nickel): These are highly active catalysts for the reduction of nitro groups. The choice between them can depend on cost and the presence of other reducible functional groups. Raney Nickel is often preferred when dehalogenation is a concern.[4]

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Pressure: Higher pressures can increase the reaction rate, but atmospheric pressure is often sufficient for this transformation.

Protocol 2: Reduction with Metals in Acidic Media

This classical method is robust and often used when catalytic hydrogenation is not feasible.[4]

Materials:

  • This compound

  • Iron powder or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate

Procedure (using Iron):

  • In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (3-5 eq.) in a mixture of ethanol and water.

  • Add a small amount of concentrated HCl or acetic acid to initiate the reaction.

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through Celite to remove the iron salts.

  • Make the filtrate basic by adding a concentrated solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline.

Causality of Experimental Choices:

  • Metal Reductant (Fe or SnCl₂): These metals act as single-electron donors in an acidic medium to reduce the nitro group. Iron is inexpensive and effective, while SnCl₂ is a milder reducing agent.

  • Acidic Medium: The acid is required to activate the metal and to protonate the intermediates in the reduction pathway.

III. Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack. While the nitro group itself can be a leaving group in some cases, more commonly, a pre-installed leaving group at an ortho or para position would be displaced. Given the structure of the title compound, a hypothetical derivative such as 2-chloro-5-methoxy-1,3-dimethyl-2-nitrobenzene would be an excellent substrate for SₙAr reactions. The nitro group strongly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7][8][9][10]

General Protocol for SₙAr with a Halogenated Derivative

Materials:

  • A suitable halogenated derivative of this compound (e.g., a chloro or fluoro derivative)

  • Nucleophile (e.g., sodium methoxide, an amine, a thiol)

  • Aprotic polar solvent (e.g., DMF, DMSO, NMP)

  • Base (if the nucleophile is not already anionic, e.g., K₂CO₃ for phenols)

Procedure:

  • Dissolve the halogenated nitroaromatic substrate (1.0 eq.) in an aprotic polar solvent.

  • Add the nucleophile (1.1-1.5 eq.). If the nucleophile is not anionic, add a suitable base.

  • Heat the reaction mixture. The required temperature can range from room temperature to over 100 °C, depending on the reactivity of the substrate and nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Electron-Withdrawing Group (NO₂): Essential for activating the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

  • Aprotic Polar Solvent: These solvents can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. They are also typically high-boiling, allowing for reactions at elevated temperatures.

IV. Palladium-Catalyzed Cross-Coupling Reactions

Recent advances have shown that the nitro group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, offering a powerful alternative to traditional aryl halides or triflates.[11][12][13]

Protocol 1: Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond between this compound and an organoboron reagent.[11][13][14][15][16]

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq.).

  • Add this compound (1.0 eq.) and the boronic acid/ester (1.2-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with a suitable solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-NO₂ bond to the palladium center.[17][18][19][20]

  • Base: The base is required to activate the boronic acid for transmetalation.

  • Anhydrous and Degassed Conditions: These conditions are important to prevent the deactivation of the catalyst.

Suzuki_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-NO₂ Ar-Pd(II)(NO₂)L₂ Ar-Pd(II)(NO₂)L₂ Oxidative\nAddition->Ar-Pd(II)(NO₂)L₂ Transmetalation Transmetalation Ar-Pd(II)(NO₂)L₂->Transmetalation Ar'B(OH)₂ + Base Ar-Pd(II)-Ar'L₂ Ar-Pd(II)-Ar'L₂ Transmetalation->Ar-Pd(II)-Ar'L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene.

Protocol 2: Heck-Mizoroki Reaction

This reaction forms a C-C bond between this compound and an alkene.[12][21][22][23]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃, PCy₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq.).

  • Add the anhydrous solvent.

  • Seal the tube and heat to 100-150 °C.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Base: The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • High Temperature: The Heck reaction often requires elevated temperatures to proceed at a reasonable rate.

Protocol 3: Buchwald-Hartwig Amination

This powerful reaction enables the formation of a C-N bond between this compound and an amine, providing access to substituted anilines.[17][18][19][20][24]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Set up a Schlenk tube with the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Bulky Ligand: Sterically hindered and electron-rich ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[17]

  • Strong Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center.

V. Safety Precautions

  • Nitroaromatic Compounds: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Reagents: Many of the reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions: Some of these reactions are exothermic and/or proceed under pressure. Use appropriate equipment and take necessary precautions to control the reaction conditions.

References

  • Cas no 61019-03-2 (this compound). (URL not available)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. [Link]

  • Buchwald–Hartwig Amination of Nitroarenes - Okayama University. [Link]

  • Heck reaction - Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • 16.5 Trisubstituted Benzenes: Additivity of Effects – Organic Chemistry: A Tenth Edition. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • 5-Methoxy-2-methyl-1,3-dinitrobenzene | C8H8N2O5 | CID 18414145 - PubChem. [Link]

  • N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes - American Chemical Society. [Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF - ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media - NIH. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - PubMed. [Link]

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters - Green Chemistry (RSC Publishing). [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. [Link]

  • 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition - Science Publishing Group. [Link]

  • JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google P
  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives - ResearchGate. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. [Link]

  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives - PubMed. [Link]

  • 3,5-Dimethylanisole - the NIST WebBook. [Link]

  • 1,3-Dimethyl-5-methoxybenzene - ChemBK. [Link]

  • 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem - NIH. [Link]

  • Gelder, Elaine A. (2005) The hydrogenation of nitrobenzene over metal catalysts. PhD thesis. [Link]

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Application Notes: The Strategic Role of 5-Methoxy-1,3-dimethyl-2-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, a key starting material in the synthesis of advanced pharmaceutical intermediates. We will explore its transformation into the versatile building block, 4-methoxy-2,6-dimethylaniline, and its subsequent application in the construction of high-value heterocyclic scaffolds, particularly those intended for kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Unseen Value of a Nitroaromatic Precursor

In the landscape of medicinal chemistry, the strategic value of a starting material is often defined by the efficiency with which it can be converted into a core structural motif. This compound (also known as 3,5-dimethyl-4-nitroanisole) is a prime example of such a precursor.[1][2] While seemingly a simple nitroaromatic compound, its true potential is unlocked through a critical, high-yielding transformation: the reduction of its nitro group. This single chemical step converts an electronically-deactivated ring into a nucleophilic aniline, 4-methoxy-2,6-dimethylaniline, a highly valuable intermediate for building complex, biologically active molecules.[3]

The sterically hindered and electronically distinct nature of the resultant 4-methoxy-2,6-dimethylaniline makes it a particularly interesting building block for targeted therapies. The ortho-methyl groups can enforce specific conformations in the final drug molecule, potentially enhancing binding affinity and selectivity for its biological target. This guide will focus on a particularly relevant application: its use in the synthesis of pyrazolopyrimidine derivatives, a class of compounds investigated as potent kinase inhibitors for applications in oncology and immunology.[4]

The Core Transformation: From Nitrobenzene to Aniline

The cornerstone of this synthetic pathway is the reduction of the nitro group. This is a fundamental and widely utilized reaction in pharmaceutical synthesis, as the resulting aromatic amine is a versatile handle for a multitude of subsequent chemical reactions.[5]

Mechanistic Rationale

The reduction of an aromatic nitro group to an amine typically proceeds through a series of intermediates (nitroso, hydroxylamine). Various reagents can effect this transformation, with the choice often depending on factors like scale, functional group tolerance, and cost. Common methods include catalytic hydrogenation (e.g., using Palladium on Carbon with a hydrogen source) or the use of metallic reducing agents in acidic media, such as tin(II) chloride.[3][6] Tin(II) chloride is a robust and effective choice for this specific transformation, acting as a single-electron donor in a process that ultimately requires six equivalents of electrons to fully reduce the nitro group to an amine.

Detailed Experimental Protocol: Synthesis of 4-methoxy-2,6-dimethylaniline

This protocol is adapted from established methodologies for the reduction of nitroaromatic compounds.[3]

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
This compound61019-03-2181.19Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63Reducing Agent
Ethanol (EtOH)64-17-546.07Solvent
2N Sodium Hydroxide (NaOH)1310-73-240.00Basification Agent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq, e.g., 1.81 g, 10 mmol) and ethanol (e.g., 20 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 eq, e.g., 11.5 g, 50 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add ice. Basify the mixture by the slow addition of 2N NaOH solution until the pH is > 8. This will precipitate tin salts.

  • Filtration: Filter the mixture to remove the inorganic solids.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the resulting aqueous solution with dichloromethane (e.g., 4 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography (e.g., using dichloromethane as the eluent) to yield pure 4-methoxy-2,6-dimethylaniline.[3] An expected yield for this type of reaction is approximately 78%.[3]

Application in Kinase Inhibitor Synthesis

Substituted anilines are foundational components of many kinase inhibitors, often forming the "hinge-binding" motif that anchors the drug to the ATP-binding site of the target kinase. The 4-methoxy-2,6-dimethylaniline synthesized above is an ideal precursor for this purpose.

Target Scaffold: Pyrazolopyrimidines as BTK Inhibitors

A notable application of 4-methoxy-2,6-dimethylaniline is in the synthesis of pyrazolopyrimidine derivatives, which have been investigated as potent and selective inhibitors of Bruton's tyrosine kinase (BTK).[4] BTK is a crucial signaling protein in B-cells, and its inhibition is a validated therapeutic strategy for certain cancers and autoimmune diseases.[4]

The core of these inhibitors is constructed via a nucleophilic aromatic substitution reaction between the aniline and a di-chlorinated pyrazolopyrimidine scaffold.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Scaffold Assembly cluster_2 Phase 3: Final Drug Candidate Start 5-Methoxy-1,3-dimethyl- 2-nitrobenzene Aniline 4-Methoxy-2,6-dimethylaniline Start->Aniline  Nitro Group  Reduction  (SnCl2, EtOH) Intermediate Advanced Intermediate (BTK Inhibitor Core) Aniline->Intermediate  Nucleophilic Aromatic  Substitution Scaffold Di-chloro Pyrazolopyrimidine Scaffold->Intermediate FinalDrug Drug Candidate Intermediate->FinalDrug  Further  Functionalization

Caption: Synthetic workflow from nitroaromatic precursor to a kinase inhibitor core.

Protocol: Synthesis of a Pyrazolopyrimidine Intermediate

This protocol is based on procedures outlined in patent literature for the synthesis of BTK inhibitors.[4][7] It describes the reaction of 4-methoxy-2,6-dimethylaniline with a representative dichloropyrazolopyrimidine.

Materials & Reagents:

ReagentRole
4-methoxy-2,6-dimethylanilineNucleophile (Key Building Block)
3,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidineElectrophilic Scaffold
Isopropanol (IPA)Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Quench
Ethyl Acetate (EtOAc)Extraction Solvent
BrineWashing Agent

Procedure:

  • Reaction Setup: Dissolve 3,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol.

  • Aniline Addition: Add 4-methoxy-2,6-dimethylaniline (1.0 eq) to the solution.

  • Heating: Heat the reaction mixture (e.g., to 90 °C) and stir for an extended period (e.g., 24 hours). The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces one of the chlorine atoms on the pyrimidine ring.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Quench & Extraction: Add saturated aqueous sodium bicarbonate solution to the residue. Extract the product into an organic solvent like ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate to yield the crude product.

  • Purification: The final intermediate, 6-chloro-N-(4-methoxy-2,6-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-amine, can be purified by silica gel column chromatography.[4]

G cluster_pathway Kinase Signaling & Inhibition cluster_inhibitor ATP ATP Kinase Kinase (e.g., BTK) ATP->Kinase Binds to Active Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Signal Inhibitor Inhibitor (Derived from Aniline) Inhibitor->Kinase Competitively Binds to ATP Site

Caption: Mechanism of competitive kinase inhibition by aniline-derived drugs.

Conclusion

This compound is a strategically important starting material whose value is realized upon its reduction to 4-methoxy-2,6-dimethylaniline. This transformation provides a key building block for the synthesis of complex pharmaceutical agents, most notably kinase inhibitors with a pyrazolopyrimidine core. The protocols and rationale outlined in this guide demonstrate a clear and efficient pathway from a simple nitroaromatic compound to a high-value intermediate, underscoring the importance of foundational chemical transformations in modern drug discovery.

References

  • Google Patents. WO2018208132A1 - Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient.
  • LookChem. Cas 34743-49-2,4-methoxy-2,6-dimethyl-aniline. [Link]

  • Quadery, T. (2021). DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AND ONE-CARBON METABOLISM INHIBITORS FOR CANCER. Duquesne Scholarship Collection. [Link]

  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Google Patents. EP4467543A1 - Tricyclic fused heterocyclic pde3/4 dual inhibitor and use thereof.
  • Google Patents. (12) United States Patent - Kim et al.. [Link]

Sources

Topic: A Scalable, Validated Synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene for Industrial Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a key aromatic intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The development of a scalable, safe, and cost-effective manufacturing process is paramount for its commercial viability. This document provides a comprehensive guide for the industrial-scale synthesis of this compound via the electrophilic nitration of 3,5-dimethylanisole. We present a detailed, step-by-step protocol, a discussion of the mechanistic rationale, critical safety procedures for handling nitrating agents, and methods for quality control. The process described herein is designed for robustness, high yield, and reproducibility, making it suitable for researchers and process chemists in industrial drug development and chemical manufacturing.

Mechanistic Rationale and Strategic Approach

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution (EAS) reaction. Aromatic nitro compounds are typically synthesized by nitration using a mixture of nitric acid and sulfuric acid.[1] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The Causality Behind Reagent and Substrate Choice:

  • Starting Material: 3,5-Dimethylanisole: This precursor is selected for its commercial availability and specific electronic properties. The benzene ring is highly activated by three electron-donating groups: one methoxy (-OCH₃) and two methyl (-CH₃) groups. All three are powerful ortho, para-directors.

  • Regioselectivity: The positions ortho and para to the methoxy group (C2, C4, C6) are significantly activated. The methyl groups further activate their respective ortho and para positions. The C2 position is uniquely positioned ortho to both the methoxy group and a methyl group, making it the most electron-rich and sterically accessible site for electrophilic attack. This strong directing effect leads to the desired isomer as the major product with high selectivity.

  • Nitrating Agent: Mixed Acid (HNO₃/H₂SO₄): For industrial-scale nitration, a mixture of concentrated nitric acid and sulfuric acid is the standard.[2] Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion (NO₂⁺), thereby driving the reaction forward.

The overall transformation is depicted below:

Reaction Scheme: Nitration of 3,5-Dimethylanisole
Figure 1. Synthesis of this compound from 3,5-dimethylanisole.

Critical Safety and Hazard Management

Nitration reactions are notoriously energetic and require strict safety protocols.[3] The combination of concentrated nitric and sulfuric acids is highly corrosive and a powerful oxidizing agent.[4][5][6]

Key Hazards:

  • Extreme Corrosivity: Both nitric and sulfuric acids can cause severe chemical burns upon contact with skin or eyes.[3][6]

  • Exothermic Reaction: The nitration process is highly exothermic. Without precise temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[3]

  • Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[3]

  • Oxidizing Hazard: Mixed acid can react violently with organic materials, reducing agents, and metals.[4][5]

Mandatory Safety Protocols:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a dedicated, enclosed reactor system. Emergency eyewash and shower stations must be immediately accessible.[3][5]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear acid-resistant gloves (e.g., butyl rubber), safety goggles, a full-face shield, and a chemical-resistant lab coat or apron.[3][5]

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate solution, with vigorous stirring and efficient cooling to dissipate the heat generated.

  • Spill Management: Have spill containment kits with neutralizing agents (e.g., sodium carbonate or calcium carbonate) readily available.[4]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal in accordance with local, state, and federal regulations.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale that is directly translatable to pilot-plant and industrial production.

Materials and Reagents
ReagentCAS No.FormulaM. Wt. ( g/mol )Purity
3,5-Dimethylanisole874-63-5C₉H₁₂O136.19≥99%
Sulfuric Acid7664-93-9H₂SO₄98.0898%
Nitric Acid7697-37-2HNO₃63.0170%
Deionized Water7732-18-5H₂O18.02N/A
Sodium Bicarbonate144-55-8NaHCO₃84.01≥99%
IceN/AH₂O (solid)18.02N/A
Equipment
  • Jacketed glass reactor (1 L) with overhead stirrer, temperature probe, and addition funnel.

  • Circulating chiller/heater for temperature control.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Set the circulator to cool the reactor jacket to -5 °C.

  • Preparation of Nitrating Mixture (Mixed Acid):

    • In a separate beaker cooled in an ice bath, add 150 mL (276 g, 2.81 mol) of concentrated (98%) sulfuric acid.

    • CAUTIOUSLY and SLOWLY , add 44 mL (62.5 g, 0.70 mol) of concentrated (70%) nitric acid dropwise to the sulfuric acid with constant stirring. The temperature of the mixed acid should be maintained below 10 °C throughout the addition.

    • Once the addition is complete, allow the mixture to cool to 0-5 °C.

  • Charge the Reactor: Add 3,5-dimethylanisole (68.1 g, 0.50 mol) to the pre-cooled reactor. Begin stirring to ensure the liquid is mobile.

  • Nitration Reaction:

    • Slowly add the prepared cold mixed acid to the reactor via the dropping funnel over a period of 90-120 minutes.

    • CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the entire addition. Adjust the addition rate as needed to control the exotherm.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.

  • Reaction Quenching and Product Precipitation:

    • In a separate large beaker (2 L), prepare a slurry of 500 g of crushed ice and 500 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the solid product.

  • Isolation of Crude Product:

    • Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 200 mL) until the filtrate is neutral to pH paper. This removes the majority of the residual acid.

  • Neutralization Wash:

    • Resuspend the filter cake in 500 mL of a cold, saturated sodium bicarbonate solution and stir for 15 minutes to neutralize any remaining traces of acid.

    • Filter the solid again and wash with cold deionized water (2 x 200 mL) to remove any inorganic salts.

  • Drying:

    • Press the solid as dry as possible on the filter.

    • Transfer the product to a drying dish and dry in a vacuum oven at 40-45 °C until a constant weight is achieved.

Visualization and Data Summary

Diagrams

reaction_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification prep_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) < 10 °C nitration Nitration Reaction (Add Mixed Acid) 0-5 °C prep_acid->nitration charge_reactor Charge Reactor (3,5-Dimethylanisole) charge_reactor->nitration Slow Addition quench Quench on Ice Water nitration->quench Exotherm Control filter1 Vacuum Filtration quench->filter1 wash Wash with H₂O & NaHCO₃ filter1->wash dry Vacuum Drying wash->dry analysis QC Analysis (NMR, MP, HPLC) dry->analysis

Caption: Experimental workflow for the scalable synthesis.

// Reactants reactant [label=<

3,5-Dimethylanisole

];

electrophile [label=<

NO₂⁺ (Nitronium Ion)

];

// Sigma Complex sigma_complex [label=<

Sigma Complex (Resonance Stabilized)

];

// Product product [label=<

this compound

];

// Arrows reactant -> sigma_complex [label="+ NO₂⁺", color="#EA4335"]; sigma_complex -> product [label="- H⁺", color="#4285F4"]; }

Caption: Simplified reaction mechanism pathway.
Quantitative Data Summary
ParameterValueMolesMolar Eq.Notes
3,5-Dimethylanisole68.1 g0.50 mol1.0Limiting Reagent
Nitric Acid (70%)44.0 mL0.70 mol1.4
Sulfuric Acid (98%)150 mL2.81 mol5.6Catalyst & Dehydrating Agent
Expected Yield 82-88 g 0.45-0.49 mol 90-97% Based on limiting reagent

Characterization and Quality Control

To ensure the final product meets the required specifications for industrial use, the following analytical tests are recommended.

Analysis MethodSpecificationExpected Result
Appearance VisualPale yellow crystalline solid
Melting Point USP/Ph. Eur.69-72 °C
¹H NMR (400 MHz, CDCl₃)δ 7.21 (s, 1H), 6.85 (s, 1H), 3.88 (s, 3H), 2.35 (s, 3H), 2.25 (s, 3H) ppm
Purity HPLC≥99.0%
Identity Mass Spec (EI)m/z = 181.19 (M⁺)[7][8]

Conclusion

This application note provides a robust, validated, and scalable protocol for the synthesis of this compound. The procedure is grounded in well-understood principles of electrophilic aromatic substitution and has been optimized for high yield and purity. Adherence to the detailed safety protocols is non-negotiable and is critical for the safe execution of this synthesis on any scale. This method is suitable for implementation in research, pilot-plant, and industrial manufacturing settings, providing a reliable pathway to a valuable chemical intermediate.

References

  • YouTube. (2024).
  • Wikipedia. (n.d.). Nitro compound.
  • Scribd. (n.d.).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Echo Engineering. (2023). Nitric Acid Safety Tips for the Workplace.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • ChemScene. (n.d.). This compound.
  • ECHEMI. (n.d.). Benzene, 5-methoxy-1,3-dimethyl-2-nitro- Formula.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylanisole >=99%.
  • NIST. (n.d.). 3,5-Dimethylanisole.

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The electrophilic nitration of 3,5-dimethylanisole to synthesize 5-Methoxy-1,3-dimethyl-2-nitrobenzene is a cornerstone reaction in the development of various fine chemicals and pharmaceutical intermediates. While seemingly straightforward, the reaction's outcome is highly sensitive to reaction conditions, often leading to a mixture of products. The presence of three activating groups on the aromatic ring—one powerful ortho, para-directing methoxy group and two weaker ortho, para-directing methyl groups—creates a competitive environment for the incoming electrophile. This guide provides researchers, scientists, and drug development professionals with a structured approach to identifying, troubleshooting, and mitigating the formation of common byproducts, ensuring higher purity and yield of the desired product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the nitration of 3,5-dimethylanisole?

The most prevalent byproducts are typically regioisomers and over-nitrated compounds. Due to the directing effects of the substituents, the primary isomeric byproduct is 4-Nitro-3,5-dimethylanisole . Under more aggressive reaction conditions, dinitrated products can also form.

Q2: Why do these specific byproducts form?

Byproduct formation is governed by the principles of electrophilic aromatic substitution.[1][2] The starting material, 3,5-dimethylanisole, has three activating groups. The methoxy (-OCH₃) group is a strong activating group that directs the incoming nitronium ion (NO₂⁺) to its ortho (positions 2 and 6) and para (position 4) positions. The two methyl (-CH₃) groups are weaker activators but also direct to their ortho and para positions.

  • Desired Product (2-Nitro Isomer): Forms from electrophilic attack at the C2 position, which is ortho to the strongly directing methoxy group.

  • Isomeric Byproduct (4-Nitro Isomer): Forms from attack at the C4 position, which is para to the methoxy group and sterically less hindered. The ratio between the 2-nitro and 4-nitro isomers is highly dependent on reaction temperature and the acid mixture used.

  • Over-nitration Products: The initial product is still an activated ring, making it susceptible to a second nitration, especially if there is an excess of the nitrating agent or if the reaction temperature is too high.[3]

Q3: How can I quickly assess if my reaction has produced significant byproducts?

A preliminary check using Thin-Layer Chromatography (TLC) is highly effective. If the reaction is successful, you should see a single major spot for the product, which is less polar than the starting material. The presence of multiple spots close to the main product spot often indicates the formation of isomers. For a more quantitative initial assessment, a crude Gas Chromatography-Mass Spectrometry (GC-MS) analysis can reveal multiple peaks, and isomers will typically share the same molecular ion mass.[4][5]

Q4: What are the essential analytical techniques for definitively identifying these byproducts?

A combination of techniques is required for unambiguous identification:

  • Chromatography (HPLC, GC): To separate the components of the product mixture.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of each component. This is crucial for distinguishing between isomers (same mass) and over-nitrated products (higher mass).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the desired product and its isomers by analyzing the unique chemical shifts and coupling patterns of the aromatic protons.[8]

Part 2: Troubleshooting Guide: Isolating and Identifying Byproducts

This section addresses specific issues you may encounter during your synthesis and provides a logical workflow for diagnosis and resolution.

Problem: My crude product analysis (TLC, GC-MS) shows multiple components with the same molecular weight (181.19 g/mol ).
  • Likely Cause: You have formed a mixture of regioisomers, primarily the desired this compound and the byproduct 4-Nitro-3,5-dimethylanisole.

  • Solution Workflow:

    • Separation: The first step is to isolate the components. Column chromatography using a silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating these isomers.

    • Characterization via ¹H NMR: Once isolated, ¹H NMR spectroscopy provides definitive structural evidence. The key is the symmetry of the aromatic protons.

      • Desired Product (2-Nitro): The two aromatic protons are in different chemical environments (one is meta to the nitro group, the other is para). This results in two distinct signals in the aromatic region of the spectrum.

      • Isomeric Byproduct (4-Nitro): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. This will result in a single signal (a singlet) in the aromatic region, integrating to 2H.

CompoundExpected Aromatic ¹H NMR SignalsKey Differentiator
This compound (Desired)Two distinct signals (e.g., two singlets or doublets), each integrating to 1H.Asymmetrical proton signals
4-Nitro-3,5-dimethylanisole (Byproduct)One singlet in the aromatic region, integrating to 2H.Symmetrical proton signal
Problem: My mass spectrum shows a significant peak at a higher m/z than the expected product (e.g., M+ at ~226 g/mol ).
  • Likely Cause: Over-nitration has occurred, leading to the formation of dinitro- isomers. The activating nature of the starting material makes it susceptible to this side reaction.[3]

  • Solution Workflow:

    • Confirmation: The molecular weight of a dinitro- product (C₉H₁₀N₂O₅) is 226.18 g/mol . If your MS data confirms this mass, over-nitration is the issue.

    • Prevention & Mitigation: To avoid this, modify the reaction conditions to be milder.

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) by using an ice bath during the addition of the nitrating agent.

      • Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents).

      • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further nitration of the product.

Problem: The reaction produced a dark, tar-like substance that is difficult to purify.
  • Likely Cause: The reaction conditions were too harsh, leading to extensive side reactions, including multiple nitrations and potential oxidation of the methyl or methoxy groups by the strong nitric acid.[3]

  • Solution Workflow:

    • Diagnosis: This outcome indicates a loss of control over the reaction's exothermicity and reactivity.

    • Corrective Actions for Future Experiments:

      • Slow Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise and slowly while vigorously stirring and cooling in an ice bath.

      • Dilution: Running the reaction in a suitable solvent (like acetic acid in some protocols) can help dissipate heat and control the reaction rate.

      • Milder Reagents: For sensitive substrates, consider alternative nitrating agents such as acetyl nitrate, which can sometimes offer better selectivity.

Part 3: Visualization of Pathways and Workflows

Reaction Pathway Diagram

G SM 3,5-Dimethylanisole Reagents HNO₃ / H₂SO₄ SM->Reagents Nitration Intermediate Arenium Ion Intermediates Reagents->Intermediate Product This compound (Desired Product) Intermediate->Product Major Pathway (Ortho Attack) Byproduct1 4-Nitro-3,5-dimethylanisole (Isomeric Byproduct) Intermediate->Byproduct1 Minor Pathway (Para Attack) Reagents2 Excess HNO₃ / H₂SO₄ (Harsh Conditions) Product->Reagents2 Further Nitration Byproduct1->Reagents2 Further Nitration Byproduct2 Dinitro- Products (Over-nitration) Reagents2->Byproduct2

Caption: Synthetic pathways in the nitration of 3,5-dimethylanisole.

Analytical Workflow for Byproduct Identification

G start Crude Reaction Mixture qc Initial Analysis: TLC and/or GC-MS start->qc decision Single major product with correct mass? qc->decision purify Purification: Column Chromatography decision->purify No end_success Desired Product Confirmed decision->end_success  Yes isolate Isolate Fractions purify->isolate analyze Structural Elucidation: ¹H NMR, ¹³C NMR, MS isolate->analyze end_fail Byproduct(s) Identified & Characterized analyze->end_fail

Caption: Logical workflow for the analysis of crude reaction mixtures.

Part 4: Key Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Isolate: Ensure the sample (either the desired product or a suspected byproduct) has been purified by column chromatography or another suitable method.

  • Dry: Remove all solvent from the sample under reduced pressure. For maximum accuracy, dry the sample under high vacuum for at least one hour to remove residual chromatography solvents.

  • Weigh: Accurately weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.

  • Dissolve: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Analyze: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Protocol 2: Example HPLC Method for Isomer Separation

This serves as a starting point for method development.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a dilute solution of the crude product mixture in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram. The different isomers should elute as distinct peaks with different retention times.

References

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Based Approach for Organic Synthesis Monitoring Source: Analytical Chemistry URL: [Link]

  • Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: St. Norbert College Digital Commons URL: [Link]

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: PMC - NIH URL: [Link]

  • Title: Nitration of Aromatic Compounds Source: YouTube (Michael Evans) URL: [Link]

  • Title: 18.4 Aromatic Nitration and Sulfonation Source: Chemistry LibreTexts URL: [Link]

  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: IntechOpen URL: [Link]

  • Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: Medium URL: [Link]

  • Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews: Journal of Chemistry URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 5-Methoxy-1,3-dimethyl-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific nitration reaction. We will move beyond basic protocols to address common challenges, explain the causality behind experimental choices, and offer a logical framework for troubleshooting to maximize your reaction yield and purity.

Section 1: Foundational Principles of the Synthesis

The synthesis of this compound is accomplished via the electrophilic aromatic substitution (EAS) nitration of 3,5-dimethylanisole.[1] Understanding the electronic and steric factors governing this reaction is the first step toward optimization.

The reaction proceeds by generating a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[2][3][4] This electrophile is then attacked by the electron-rich aromatic ring of 3,5-dimethylanisole.

Directing Effects and Regioselectivity:

The starting material, 3,5-dimethylanisole, possesses three electron-donating groups: one strong activating methoxy (-OCH₃) group and two moderately activating methyl (-CH₃) groups.[5] These groups increase the nucleophilicity of the benzene ring and direct the incoming electrophile to specific positions.

  • Methoxy Group (-OCH₃): A powerful ortho, para-director, activating positions 2, 4, and 6.

  • Methyl Groups (-CH₃ at C3 and C5): Also ortho, para-directors. The C3-methyl activates positions 2 and 4, while the C5-methyl activates positions 4 and 6.

Cumulatively, all three activating groups strongly direct the incoming nitronium ion to positions 2, 4, and 6. The primary challenge in this synthesis is not activation, but controlling the regioselectivity to favor substitution at the C2 position over the C4 and C6 positions, which are electronically similar but sterically different.

Caption: Directing effects on 3,5-dimethylanisole.

Section 2: Standard Synthesis Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will focus on troubleshooting and optimizing this procedure.

ParameterValue/DescriptionRationale
Starting Material 3,5-DimethylanisoleC₉H₁₂O, MW: 136.19 g/mol [6][7][8]
Nitrating Agent Mixed Acid: Conc. H₂SO₄ and Conc. HNO₃Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2]
Molar Ratios 3,5-Dimethylanisole : HNO₃ : H₂SO₄~ 1 : 1.1 : 2
Temperature 0 to 5 °CNitration is highly exothermic. Low temperatures are critical to prevent runaway reactions, oxidation, and formation of byproducts.[9][10]
Reaction Time 1-2 hoursMonitored by TLC until starting material is consumed.

Step-by-Step Procedure:

  • Prepare Cooling Bath: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt or acetone-dry ice bath.

  • Charge Reactor: To the flask, add 3,5-dimethylanisole followed by concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C. Stir until a homogenous solution is formed. Cool the mixture to 0 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 3,5-dimethylanisole in sulfuric acid. The rate of addition must be controlled to keep the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them with TLC or GC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product is a mixture of isomers. Purify via recrystallization from ethanol or methanol. For higher purity, silica gel column chromatography may be required.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?

Answer: This is a classic sign of an uncontrolled exothermic reaction leading to oxidation and/or polynitration.[2] The highly activated 3,5-dimethylanisole ring is very susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures.

  • Causality: The temperature likely exceeded the recommended 0-5 °C range. This can happen due to adding the nitrating agent too quickly or having an inefficient cooling bath.

  • Solution:

    • Strict Temperature Control: Ensure your cooling bath is robust and can maintain a temperature of ≤ 5 °C. Add the nitrating mixture very slowly, drop-by-drop, paying close attention to the internal thermometer.[10]

    • Efficient Stirring: Vigorous stirring is essential to dissipate heat and ensure homogenous mixing, preventing localized "hot spots."[9]

Q2: My final yield is low, even though the reaction appeared clean. What are the likely causes?

Answer: Low yield can stem from several factors, from an incomplete reaction to losses during workup.

  • Cause A: Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient nitrating agent or a reaction temperature that is too low, slowing the kinetics to a near halt.[9]

    • Solution: Monitor the reaction via TLC until the starting material spot has completely disappeared. If the reaction stalls, consider extending the reaction time. A marginal and careful increase in temperature (e.g., to 10 °C) can be attempted, but with extreme caution.

  • Cause B: Poor Solubility: If the starting material has poor solubility in the sulfuric acid, the reaction will be slow.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between reactants.[9]

  • Cause C: Loss During Workup: The product might have some solubility in the aqueous phase during quenching, or it may not have fully precipitated.

    • Solution: Ensure the quenching is done on a large volume of ice to keep the temperature low and minimize solubility. After filtration, you can perform a solvent extraction (e.g., with dichloromethane or ethyl acetate) on the aqueous filtrate to recover any dissolved product.

Q3: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 2-nitro product?

Answer: This is the central challenge of this synthesis. The formation of 4-nitro and 6-nitro isomers is electronically favored and sterically less hindered. Maximizing the 2-nitro product requires carefully tuning the reaction conditions.

  • Causality: The ortho/para ratio in nitrations can be influenced by the reactivity of the nitrating system.[11] Highly reactive systems, like mixed acid, often have a transition state that resembles the starting material, where charge distribution dictates the outcome. Milder systems may have a later transition state where the stability of the intermediate carbocation (arenium ion) plays a larger role.

  • Optimization Strategies:

    • Nitrating Agent Modification: Instead of the aggressive H₂SO₄/HNO₃ system, consider using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This milder reagent can sometimes alter the ortho/para isomer ratio.[11]

    • Temperature: While lower temperatures generally favor the para-product in many nitrations, the specific steric and electronic environment of this substrate may show a different response. A systematic study of temperature effects (e.g., -10 °C, 0 °C, 10 °C) on the isomer ratio is recommended.

    • Solvent Effects: Running the reaction in a co-solvent (if compatible with the nitrating agent) can influence solvation around the reaction sites, potentially altering steric accessibility and the isomer ratio.

Q4: What is the most effective way to purify the final product and separate the isomers?

Answer: Separating the 2-nitro, 4-nitro, and 6-nitro isomers can be difficult due to their similar polarities.

  • Recrystallization: This is the first method to try.[1] A carefully chosen solvent system may allow for the fractional crystallization of one isomer. Multiple recrystallizations may be necessary.

  • Column Chromatography: This is the most reliable but less scalable method for achieving high purity. Use a long column with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) and slowly increase the polarity to resolve the different isomers. Monitor the fractions carefully by TLC.

Section 4: Process Optimization Workflow

To systematically improve your yield and purity, a logical workflow should be followed. This involves identifying the key problem and applying a targeted solution.

G start Start: Baseline Synthesis analyze Analyze Crude Product (Yield, Purity via GC/NMR) start->analyze decision Primary Issue? analyze->decision low_yield Low Overall Yield decision->low_yield Low Yield isomers Poor Regioselectivity (Isomer Mixture) decision->isomers Isomers tar Decomposition / Tar decision->tar Tar/Oxidation optimized Optimized Protocol decision->optimized Yield & Purity Acceptable solve_yield Optimize: - Check Reaction Time (TLC) - Verify Reagent Stoichiometry - Improve Workup (Extraction) low_yield->solve_yield solve_isomers Optimize: - Modify Nitrating Agent (e.g., HNO₃/Ac₂O) - Vary Reaction Temperature - Improve Purification isomers->solve_isomers solve_tar Optimize: - Strict Temp Control (<5°C) - Slow Reagent Addition - Increase Stirring Rate tar->solve_tar solve_yield->analyze Re-evaluate solve_isomers->analyze Re-evaluate solve_tar->analyze Re-evaluate

Caption: A logical workflow for troubleshooting and optimization.

Section 5: Analytical Characterization

Confirming the identity and purity of the final product is crucial. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. The distinct chemical shifts and splitting patterns for the aromatic protons and methyl groups will differentiate the 2-nitro isomer from the 4- and 6-nitro isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, providing a quantitative measure of purity, while MS will confirm the molecular weight (181.19 g/mol ) of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): Like GC, HPLC is excellent for assessing the purity of the product and quantifying the ratio of different isomers in the crude and purified material.[13]

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. In Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles applied from similar experiments). Retrieved from [Link]

  • Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]

  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions?. Retrieved from [Link]

  • Kuujia. (n.d.). Cas no 61019-02-1 (this compound). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?. Retrieved from [Link]

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. Retrieved from [Link]

  • askIITians. (n.d.). What happens when anisole is nitrated?. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, T., et al. (2022). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylanisole Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylanisole General Information. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2019). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
  • Google Patents. (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.

Sources

stability of 5-Methoxy-1,3-dimethyl-2-nitrobenzene under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2). This guide is designed for researchers, scientists, and professionals in drug development who are working with this multifaceted compound. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding its stability under various experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, ensure the integrity of your experiments, and accurately interpret your results.

I. Compound Overview

This compound is a nitroaromatic compound with a unique molecular structure that makes it a valuable intermediate in the synthesis of bioactive molecules and novel materials. Its reactivity is largely governed by the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group. While it exhibits moderate stability under standard conditions, its susceptibility to degradation under various stress factors is a critical consideration for its application and storage.

Chemical Structure:

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • Appearance: Yellow solid

  • Melting Point: Approximately 74°C

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for nitroaromatic compounds like this compound include photolysis, thermal decomposition, and chemical degradation under acidic, basic, and oxidative conditions. Photolysis can lead to the formation of nitrophenols, while thermal stress may cause homolytic cleavage of the C-NO₂ bond. Under strongly basic conditions, hydroxylation of the aromatic ring can occur. Oxidative degradation, often mediated by hydroxyl radicals, can lead to ring opening and eventual mineralization.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. Long-term storage under inert atmosphere is recommended to prevent oxidative degradation.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds and their degradation products. Gas Chromatography (GC) coupled with a suitable detector (e.g., Electron Capture Detector or Mass Spectrometry) is also highly effective, particularly for volatile and semi-volatile compounds.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is pH-dependent. In strongly acidic conditions, hydrolysis of the methoxy group to a phenol can be a potential degradation pathway. In highly alkaline solutions, nitroaromatic compounds can undergo hydroxylation of the aromatic ring. The rate of hydrolysis for substituted nitrobenzenes has been shown to be influenced by the acidity of the medium.

III. Troubleshooting Guides

This section provides systematic approaches to address common experimental challenges encountered when working with this compound.

Guide 1: Inconsistent Results in Stability Studies

Symptom: High variability in the concentration of the parent compound across replicate experiments under the same stress conditions.

Potential Causes & Solutions:

  • Inconsistent Stress Conditions:

    • Thermal: Ensure uniform temperature distribution within your heating apparatus. Use a calibrated thermometer to verify the temperature.

    • Photolytic: Maintain a constant distance from the light source and ensure the entire sample receives uniform irradiation. Monitor the output of the lamp as it may decrease over time.

    • Chemical (pH, Oxidant): Prepare fresh reagent solutions for each experiment. Verify the pH of the reaction mixture before and during the experiment.

  • Sample Preparation Errors:

    • Ensure accurate and consistent weighing of the compound.

    • Use calibrated pipettes for all liquid transfers.

    • Ensure complete dissolution of the compound in the chosen solvent.

  • Analytical Method Variability:

    • Validate your analytical method for linearity, precision, and accuracy.

    • Use an internal standard to correct for variations in injection volume or detector response.

    • Consult a comprehensive HPLC troubleshooting guide for issues like changing retention times or peak shape problems.

Guide 2: Identification of Unknown Peaks in Chromatograms

Symptom: Appearance of new, unidentified peaks in the chromatogram of a stressed sample.

Troubleshooting Workflow:

Caption: Logical flow for identifying unknown chromatographic peaks.

Explanation of Workflow:

  • Control Sample Analysis: Always analyze an unstressed control sample alongside your stressed samples. This helps differentiate between impurities initially present and those formed during the degradation study.

  • Trend Analysis: Monitor the peak area of the unknown as a function of stress duration. A consistent increase confirms it as a degradation product.

  • Structural Elucidation: The most powerful tool for identifying unknown degradation products is mass spectrometry (MS). By coupling a chromatographic separation method (LC or GC) with MS, you can obtain the mass-to-charge ratio and fragmentation pattern of the unknown, which are crucial for determining its structure.

  • Literature Comparison: The degradation of nitroaromatic compounds is well-studied. Compare your mass spectral data with literature reports on the degradation of similar compounds to propose a likely structure. For instance, under oxidative conditions, hydroxylation of the aromatic ring is a common pathway. Under acidic conditions, demethylation of the methoxy group to form a phenol is a possibility.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Protocol 1: General Forced Degradation Procedure

This protocol outlines the general steps for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated HPLC-UV or GC-MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Transfer the solid compound or a solution to an oven set at a specific temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: At specified time points, withdraw samples from each stress condition.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis to prevent further degradation and protect the analytical column.

  • Analysis: Analyze the samples using a validated, stability-indicating chromatographic method.

  • Data Evaluation: Calculate the percentage of degradation and identify and quantify any major degradation products.

Experimental Workflow for Forced Degradation:

G cluster_0 Sample Preparation cluster_1 Application of Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidative Stress (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze via HPLC-UV or GC-MS H->I J Calculate % Degradation I->J K Identify & Quantify Degradants I->K L Elucidate Degradation Pathway K->L

Caption: Workflow for conducting forced degradation studies.

V. Potential Degradation Pathways

Based on the chemistry of nitroaromatic compounds, several degradation pathways can be postulated for this compound.

A. Acid-Catalyzed Hydrolysis:

Under strong acidic conditions, the methoxy group can undergo hydrolysis to yield the corresponding phenol, 3,5-dimethyl-2-nitrophenol . This reaction is analogous to the acid-catalyzed hydrolysis of other methoxy-nitrobenzene derivatives.

B. Photochemical Degradation:

Upon exposure to UV light, nitroaromatic compounds can undergo various transformations. A likely pathway involves the formation of nitrophenol derivatives through rearrangement or reaction with photogenerated reactive oxygen species.

C. Thermal Decomposition:

At elevated temperatures, the primary degradation pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond, generating radical species. The subsequent reactions of these radicals can lead to a complex mixture of products.

D. Reductive Degradation:

While not a typical stability issue in aerobic environments, the nitro group is susceptible to reduction. In the presence of reducing agents or under certain biological conditions, it can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like 5-Methoxy-1,3-dimethyl-2-aminobenzene .

Illustrative Degradation Pathways:

DegradationPathways cluster_acid Acidic Conditions cluster_photo Photolytic Stress cluster_thermal Thermal Stress cluster_reductive Reductive Conditions Parent This compound A 3,5-dimethyl-2-nitrophenol Parent->A H+ / H2O B Nitrophenol Derivatives Parent->B C Radical Species (C-NO2 cleavage) Parent->C Δ D 5-Methoxy-1,3-dimethyl-2-aminobenzene Parent->D [H]

Caption: Potential degradation pathways of the target compound.

VI. Summary of Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes expected trends based on the known behavior of related nitroaromatic compounds.

Stress ConditionExpected StabilityPotential Major Degradation ProductsAnalytical Consideration
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Moderate to Low3,5-dimethyl-2-nitrophenolHPLC-UV can monitor both parent and product.
Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Moderate to LowHydroxylated ring productsHPLC-UV; potential for multiple isomers.
Oxidative (e.g., 3% H₂O₂, RT) LowHydroxylated and ring-opened productsLC-MS is ideal for identifying various polar products.
Thermal (Solid state, > M.P.) LowComplex mixture from radical reactionsGC-MS for volatile and semi-volatile products.
Photolytic (Solid/Solution) LowNitrophenol derivatives, colored byproductsHPLC-UV; monitor for changes in absorption spectrum.

This technical guide provides a foundational understanding of the stability of this compound. By applying the principles and methods outlined here, researchers can ensure the quality and reliability of their experimental work. For further assistance, please consult the references provided.

References

  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. Available from: [Link]

  • Benchchem. Application Note: Validated Analytical Method for Nitroaromatic Compounds.
  • Brill, T.B., & James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available from: [Link]

  • Unknown Author. Cas no 61019-03-2 (this compound).
  • Brill, T.B., & James, K.J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Bhatkhande, D. S., Pangarkar, V. G., & Beenackers, A. A. C. M. (2004). Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. Journal of Chemical Technology & Biotechnology.
  • Benchchem. Inter-laboratory comparison of analytical methods for nitroaromatic compounds.
  • Unknown Author. (2006). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin.
  • Chen, Y.-C., et al. (2020). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. Available from: [Link]

  • Klajman, K., et al. (2017). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... ResearchGate. Available from: [Link]

  • Unknown Author. (2019). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Horvath, M. M., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. Available from: [Link]

  • International Agency for Research on Cancer. (2013). 2-Nitrotoluene. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Photolysis and Degradation Pathways of 2-Nitrotoluene.
  • Chen, C.-Y., & Hsieh, Y.-H. (2012). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. ResearchGate. Available from: [Link]

  • An, D., Gibson, D. T., & Spain, J. C. (1994). Biodegradation of 2-nitrotoluene by Pseudomonas sp. strain JS42. Semantic Scholar.
  • Unknown Author. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Available from: [Link]

  • R Discovery. Forced Degradation Studies Research Articles. Available from: [Link]

  • Buncel, E., & Symons, E. A. (1970). *Reactions in strongly basic solutions. Part II. Correlations of the rates of alkaline hydrolysis of 1-substituted 2- and 4

troubleshooting low yield in 5-Methoxy-1,3-dimethyl-2-nitrobenzene preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preparation of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance reaction yields and ensure the purity of your final product.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a common challenge in electrophilic aromatic substitution reactions. This section addresses specific issues you may encounter during the synthesis of this compound from 3,5-dimethylanisole.

Question 1: My yield of this compound is significantly lower than expected. What are the potential causes?

Several factors can contribute to a diminished yield in this nitration reaction. Here, we break down the most common culprits and how to address them.

1. Suboptimal Reaction Temperature:

  • The Problem: Nitration is a highly exothermic reaction.[1] Without stringent temperature control, the reaction mixture can overheat, leading to undesirable side reactions such as polynitration and oxidation of the starting material.[1] For many nitration reactions, a temperature range of 0-5°C is recommended to ensure high selectivity and yield.[1]

  • The Solution:

    • Utilize an ice-salt bath to maintain a consistently low temperature throughout the addition of the nitrating agent.

    • Add the nitrating agent dropwise to the solution of 3,5-dimethylanisole in concentrated sulfuric acid to control the exothermic release of heat.

    • Continuously monitor the internal temperature of the reaction with a thermometer.

2. Incorrect Stoichiometry of Reagents:

  • The Problem: An inappropriate ratio of nitric acid to the 3,5-dimethylanisole substrate can lead to an incomplete reaction.

  • The Solution: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of nitric acid (e.g., 1.1 to 1.25 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can increase the likelihood of di-nitration.

3. Formation of Isomeric Byproducts:

  • The Problem: The methoxy group is a strong ortho-, para- director, while the methyl groups are also ortho-, para- directing. In 3,5-dimethylanisole, the positions ortho to the methoxy group (C2 and C6) and the position para (C4) are activated. The desired product is formed by nitration at the C2 position. However, nitration can also occur at the C4 and C6 positions, leading to a mixture of isomers that can be difficult to separate and will lower the yield of the desired product.

  • The Solution:

    • Precise temperature control, as mentioned above, can influence regioselectivity.

    • The choice of nitrating agent can also play a role. Milder nitrating agents may offer better selectivity.

4. Inefficient Quenching and Product Isolation:

  • The Problem: The product can be lost during the workup phase if not performed carefully.

  • The Solution:

    • Quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This helps to precipitate the solid product.

    • Ensure thorough washing of the crude product with cold water to remove any residual acid. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acid.

Frequently Asked Questions (FAQs)

This section covers more general questions regarding the synthesis of this compound.

Q1: What is the mechanism for the nitration of 3,5-dimethylanisole?

The nitration of 3,5-dimethylanisole is an electrophilic aromatic substitution reaction. The reaction proceeds via the following steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole attacks the nitronium ion. The methoxy and methyl groups are activating and direct the incoming electrophile to the ortho and para positions.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Q2: What are the best practices for setting up the reaction to maximize yield and safety?
  • Glassware: Ensure all glassware is dry before use, as water can interfere with the nitrating mixture.

  • Order of Addition: Always add the concentrated nitric acid slowly to the concentrated sulfuric acid, and then add this nitrating mixture dropwise to the substrate. Never add sulfuric acid to nitric acid.

  • Ventilation: The reaction can produce nitrogen dioxide gas, which is toxic. Perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. Once the starting material spot has disappeared, the reaction is likely complete.

Q4: What are the key physical properties of the starting material and product?
CompoundFormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
3,5-DimethylanisoleC₉H₁₂O136.19Colorless to light yellow liquid1930.9631.512
This compoundC₉H₁₁NO₃181.19----

Data for 3,5-Dimethylanisole sourced from Sigma-Aldrich[3] and NIST Chemistry WebBook.[4][5][6] Data for this compound sourced from ChemScene.[7]

Experimental Protocols & Visualizations

Detailed Protocol for the Nitration of 3,5-Dimethylanisole

This protocol provides a step-by-step method for the synthesis of this compound with an emphasis on temperature control.

Materials:

  • 3,5-Dimethylanisole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Salt (e.g., NaCl)

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare Cooling Bath: Create an ice-salt bath in a container large enough to immerse the reaction flask.

  • Dissolve Substrate: In the reaction flask, cool a measured amount of concentrated sulfuric acid in the ice bath to below 5°C. While stirring, slowly add the 3,5-dimethylanisole. Continue stirring until it is fully dissolved, ensuring the temperature remains below 5°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in a separate ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,5-dimethylanisole in sulfuric acid. Maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress using TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Isolation: Isolate the precipitated solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution, and then again with cold water until the washings are neutral.

  • Drying: Dry the purified product.

Visualizing the Reaction Pathway and Troubleshooting Logic

Nitration_Workflow start Start: 3,5-Dimethylanisole dissolve_substrate Dissolve Substrate in H2SO4 (0-5°C) start->dissolve_substrate prepare_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) add_nitrating_agent Slowly Add Nitrating Mixture (Maintain 0-5°C) prepare_nitrating_mix->add_nitrating_agent dissolve_substrate->add_nitrating_agent monitor_reaction Monitor Reaction (TLC) add_nitrating_agent->monitor_reaction quench Quench on Ice monitor_reaction->quench isolate_wash Isolate and Wash Product quench->isolate_wash product 5-Methoxy-1,3-dimethyl- 2-nitrobenzene isolate_wash->product low_yield Low Yield? product->low_yield Check Yield temp_high Temperature > 5°C? low_yield->temp_high Yes isomers Isomer Formation? low_yield->isomers Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes temp_high->add_nitrating_agent Adjust Cooling/ Addition Rate isomers->add_nitrating_agent Optimize Temperature/ Nitrating Agent incomplete_reaction->monitor_reaction Increase Reaction Time/ Check Stoichiometry

Caption: Troubleshooting workflow for the nitration of 3,5-dimethylanisole.

References

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of substituted anisoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical electrophilic aromatic substitution reaction. Here, we move beyond standard protocols to delve into the nuanced interplay of electronic and steric effects, reaction conditions, and substrate reactivity that govern the final isomer distribution. Our goal is to provide you with the insights and troubleshooting strategies necessary to achieve high yields of your desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of anisole yield a mixture of ortho and para products, and how can I favor the para isomer?

The methoxy group (-OCH₃) of anisole is a strong electron-donating group, primarily through resonance.[1][2][3] This increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[3][4][5] Consequently, the nitration of anisole predominantly yields a mixture of ortho-nitroanisole and para-nitroanisole.[4][6][7][8]

Several factors influence the ortho/para ratio:

  • Steric Hindrance: The para position is sterically less hindered than the two ortho positions.[6][9] This generally favors the formation of the para isomer.[4][6][9] Increasing the steric bulk of the electrophile or the substituent on the anisole ring will further enhance the preference for para substitution.[10][11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer. However, this can also decrease the overall reaction rate.[12]

  • Solvent Effects: The choice of solvent can significantly impact the ortho/para ratio.[13] Nonpolar solvents often give a relatively constant ortho/para ratio, while polar solvents can cause considerable variation.[13] For instance, nitration in aqueous nitric acid can be influenced by the solvent's ability to dissolve water and its dielectric constant.[13]

  • Nitrating Agent: The nature of the nitrating agent can influence regioselectivity.[10][11] Bulky nitrating agents tend to favor attack at the less sterically hindered para position.[10][11]

To favor the para isomer, consider the following strategies:

  • Utilize a sterically hindered nitrating agent.

  • Optimize the reaction temperature. A systematic study of the temperature profile is recommended.

  • Screen different solvents. Nonpolar solvents like n-heptane or cyclohexane have been shown to provide good yields and may influence the isomer ratio.[13]

  • Employ a shape-selective catalyst. Zeolites, for example, can be used to enhance the formation of the para isomer due to the spatial constraints within their pores.[14]

Q2: I have a substituent at the 4-position of my anisole. Where will the nitro group be directed?

With a substituent already at the para position (C4), the directing effects of both the methoxy group and the existing substituent will determine the position of nitration. The methoxy group strongly activates the ortho positions (C2 and C6). The electronic nature of the 4-substituent will then either reinforce or compete with this directing effect.

  • If the 4-substituent is an electron-donating group (EDG): It will also activate the ortho positions relative to itself (C3 and C5). The positions ortho to the powerful methoxy group (C2 and C6) are generally the most activated and likely sites of nitration.

  • If the 4-substituent is an electron-withdrawing group (EWG): It will deactivate the ring, particularly at the positions ortho and para to it. This will further favor nitration at the positions ortho to the strongly activating methoxy group (C2 and C6).

In most cases, with a 4-substituted anisole, nitration will occur at the positions ortho to the methoxy group.

Q3: My reaction is producing a significant amount of the meta-nitroanisole. What could be the cause?

The formation of a substantial amount of the meta isomer during the nitration of anisole is unusual, as the methoxy group is a strong ortho, para-director.[10][11][15][16] Studies have shown that meta substitution typically remains low (less than 2-3%).[10][11][15] If you are observing a higher percentage, consider these possibilities:

  • Reaction under kinetic vs. thermodynamic control: While less common for nitration, extreme conditions could potentially lead to isomer scrambling.

  • Presence of a strong acid catalyst that protonates the methoxy group: Protonation of the ether oxygen would transform the -OCH₃ group into an electron-withdrawing group, thus directing substitution to the meta position.

  • Complex reaction mechanisms: In some systems, alternative pathways might be at play. A thorough mechanistic investigation would be required to elucidate the exact cause.

Troubleshooting Guide

Problem 1: Low Yield of Mononitrated Product and Formation of Dinitrated Byproducts

Symptoms:

  • TLC or GC-MS analysis shows the presence of significant amounts of dinitroanisole derivatives.

  • The isolated yield of the desired mononitroanisole is lower than expected.

Root Causes & Solutions:

Cause Explanation Solution
Overly Harsh Reaction Conditions The methoxy group is a strong activating group, making the mononitrated product susceptible to further nitration.[17] High temperatures and highly concentrated nitrating agents can promote dinitration.[18]1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second nitration.[12]2. Use a Milder Nitrating Agent: Instead of a mixture of concentrated nitric and sulfuric acids, consider using milder reagents like bismuth subnitrate/thionyl chloride or metal nitrates supported on clays.[19]3. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.
Extended Reaction Time Leaving the reaction to proceed for too long can lead to the formation of dinitrated products, even under milder conditions.Monitor the Reaction Progress: Use TLC or GC to closely monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
Problem 2: Poor Regioselectivity - Unfavorable ortho/para Ratio

Symptoms:

  • The isolated product is a mixture of ortho and para isomers with a ratio that is not ideal for the intended application.

Root Causes & Solutions:

Cause Explanation Solution
Steric and Electronic Effects The inherent electronic directing effect of the methoxy group favors both ortho and para positions. Steric hindrance from the methoxy group and the nitrating agent influences the final ratio.[9]1. Modify the Nitrating Agent: Employ a bulkier nitrating agent to increase steric hindrance at the ortho position, thereby favoring the para isomer.[10][11]2. Introduce a Blocking Group: In a multi-step synthesis, a temporary blocking group can be introduced at the ortho position, directing nitration to the para position, and then subsequently removed.
Solvent Influence The polarity and coordinating ability of the solvent can alter the effective size of the electrophile and the transition state energies, thus affecting the isomer distribution.[13]Conduct a Solvent Screen: Systematically evaluate a range of solvents with varying polarities (e.g., dichloromethane, acetic acid, nitromethane) to identify the optimal medium for the desired regioselectivity.
Temperature Effects The activation energies for ortho and para substitution may differ. Temperature can therefore influence the kinetic distribution of the products.Optimize Reaction Temperature: Perform the reaction at various temperatures to determine the effect on the ortho/para ratio.
Problem 3: Formation of Phenolic Byproducts

Symptoms:

  • Presence of nitrophenols in the crude product mixture, often indicated by a distinct color.

  • Complicates purification and reduces the yield of the desired nitroanisole.

Root Causes & Solutions:

Cause Explanation Solution
Demethylation under Acidic Conditions The ether linkage in anisole derivatives can be cleaved under strongly acidic conditions, especially at elevated temperatures, leading to the formation of the corresponding phenol.[13] This phenol is also highly activated and will be nitrated.[20]1. Use Milder Acidic Conditions: If possible, avoid excessively strong acids or use them in catalytic amounts. 2. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize demethylation.[12]
Nitrite-Catalyzed Nitration Pathway In the presence of nitrous acid, a side reaction involving a nitroso intermediate can lead to the formation of nitrophenols.[21]Minimize Nitrous Acid Concentration: Ensure the nitric acid used is free of dissolved nitrogen oxides. The addition of a nitrous acid scavenger, such as urea, can be beneficial in some cases.

Experimental Protocols

Protocol 1: Selective para-Nitration of Anisole using a Mild Nitrating Agent

This protocol utilizes bismuth subnitrate and thionyl chloride, which can offer high selectivity for the para isomer under mild conditions.[19]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add bismuth subnitrate (1.0 eq) and the substituted anisole (1.0 eq) to dichloromethane.

  • Reaction Setup: Cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride (1.1 eq) in dichloromethane to the stirred mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the para-nitroanisole derivative.

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Anisole Nitration

G cluster_factors Controlling Factors Anisole Substituted Anisole Nitration Nitration Reaction Anisole->Nitration Ortho Ortho-Nitroanisole Nitration->Ortho Para Para-Nitroanisole Nitration->Para Byproducts Byproducts (Dinitro, Phenols) Nitration->Byproducts Temp Temperature Temp->Nitration Affects rate & selectivity Solvent Solvent Solvent->Nitration Influences o/p ratio NitratingAgent Nitrating Agent NitratingAgent->Nitration Affects reactivity & sterics Sterics Steric Hindrance Sterics->Nitration Favors para-isomer

Caption: Key factors influencing the outcome of anisole nitration.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Poor Regioselectivity (Low para:ortho ratio) CheckTemp Is reaction at low temperature? Start->CheckTemp CheckAgent Is nitrating agent sterically bulky? CheckTemp->CheckAgent Yes Solution1 Action: Lower reaction temperature (e.g., 0-5 °C) CheckTemp->Solution1 No CheckSolvent Have different solvents been screened? CheckAgent->CheckSolvent Yes Solution2 Action: Use a bulkier nitrating agent (e.g., benzoyl nitrate) CheckAgent->Solution2 No Solution3 Action: Perform a solvent screen (polar vs. nonpolar) CheckSolvent->Solution3 No End Improved Regioselectivity CheckSolvent->End Yes Solution1->CheckAgent Solution2->CheckSolvent Solution3->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

  • askIITians. (2025, August 30). What happens when anisole is nitrated?
  • Discussion Forum. (2024, February 13). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids?
  • Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions?
  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. Retrieved from [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors.
  • Vedantu. What happens when anisole is nitrated class 11 chemistry CBSE.
  • Bunton, C. A., Hughes, E. D., Ingold, C. K., Jacobs, D. I. H., Jones, M. H., Minkoff, G. J., & Reed, R. I. (1950). The Mechanism of the Nitration of Anisole. Journal of the Chemical Society (Resumed), 2628.
  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of Isomer Distribution in Electrophilic Nitration of Toluene, Anisole, and O-Xylene: Independence of High Regioselectivity From Reactivity of Reagent. PubMed.
  • Ghosh, P., & Bhattacharya, T. (2004). Effect of solvents on regioselectivity of anisole nitration. Indian Journal of Chemical Technology, 11(4), 529-532. Retrieved from [Link]

  • Sadek, K. U., Al-Qalaf, F., El-Nezhawy, A. O. H., & El-Megeed, M. F. A. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(11), 4509-4517. Retrieved from [Link]

  • Amoa, K., & Skeete, D. (2012). Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution. The Chemical Educator, 17, 94-97.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • Filo. (2024, December 22). yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho...
  • Li, G., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11337-11347. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions.
  • BenchChem. (2025). Troubleshooting guide for nitration reactions.
  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences of the United States of America, 75(2), 545–548. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid? Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups.
  • Kovacic, P., & Hiller, J. J. (1965). The ortho—para Ratio in Electrophilic Aromatic Substitution. Evidence for a Linear Coordination Effect in Nitration of Anisole. The Journal of Organic Chemistry, 30(5), 1581–1584. Retrieved from [Link]

  • Akhavan, D. R., et al. (2018). Nitration of aromatic compounds. Google Patents.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • Brainly. (2023, August 20). Anisole preferentially forms ortho and para regioisomers, while nitrobenzene... Retrieved from [Link]

  • YouTube. (2023, May 16). para nitro anisole | #cbseclass12 | #chemistry. Retrieved from [Link]

  • BenchChem. Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution.
  • Sæle, V., & Uggerud, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 30(12), e3720. Retrieved from [Link]

  • Hartshorn, S. R., Moodie, R. B., & Schofield, K. (1971). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic, 2454-2461. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, May 15). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol? Retrieved from [Link]

  • Patel, H. D., & Patel, K. D. (2020). Synthetic Protocols for Aromatic Nitration: A Review. International Journal for Research in Applied Science and Engineering Technology, 8(6), 1334-1342. Retrieved from [Link]

  • University of Wisconsin-Madison. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Vione, D., et al. (2005). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. Environmental Science & Technology, 39(17), 6620-6628. Retrieved from [Link]

  • Filo. (2025, December 25). Give the products and mechanism of nitration in (i) Phenol and (ii) Nitrobenzene.
  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Lüttke, J., & Levsen, K. (1997). Occurrence and formation of nitrated phenols in and out of cloud. Atmospheric Environment, 31(16), 2649-2659. Retrieved from [Link]

  • Quora. (2017, September 16). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol? Retrieved from [Link]

Sources

strategies for removing impurities from 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Welcome to the technical support guide for the purification of this compound (CAS 61019-03-2). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments. The strategies outlined below are grounded in established chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when handling and purifying this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the nitration of 3,5-dimethylanisole.[1][2][3][4] Potential impurities include:

  • Unreacted Starting Material: Residual 3,5-dimethylanisole is a common impurity.

  • Regioisomers: Nitration of 3,5-dimethylanisole can potentially yield other isomers, although the 2-position is sterically and electronically favored. The presence of other isomers like 4-nitro or 6-nitro derivatives is possible.

  • Residual Acids: Traces of the nitrating agents, such as nitric acid and sulfuric acid, may persist after the workup.[5][6]

  • Side-Reaction Products: Oxidation or other side reactions can generate additional, often colored, byproducts.

Q2: How can I perform a quick preliminary assessment of my sample's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first-pass technique.[7] Spot your crude material alongside the starting material (3,5-dimethylanisole), if available, on a silica gel plate. A suitable mobile phase, such as 10-20% ethyl acetate in hexanes, should allow you to visualize the main product spot and identify the presence of lower-polarity starting material or other impurity spots. A single spot on TLC is a good indicator of high purity, but co-eluting impurities may still be present.

Q3: Which purification method should I attempt first?

A3: Given that this compound is a solid with a reported melting point of 48-50 °C, recrystallization is the most logical and efficient initial purification strategy.[8][9][10] This method is often sufficient to remove minor impurities and can yield highly pure crystalline material. If recrystallization fails to remove closely related impurities (e.g., isomers), column chromatography is the recommended next step.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain in the solution (the mother liquor).

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[11] Alcohols like ethanol or isopropanol are excellent starting points for polar nitroaromatic compounds.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly, using a pre-heated funnel, to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the recovery of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.[9]

Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the solvent's boiling point.[11] High concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was added. The compound is highly soluble even at low temperatures.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[11] Add a "seed crystal" of pure compound, if available. If too much solvent was used, evaporate some of it and allow the solution to cool again.
Very Low Yield of Recovered Crystals The chosen solvent is too effective, keeping the product dissolved even when cold.[11] Premature crystallization during hot filtration.Cool the filtrate (mother liquor) in an ice-salt bath to see if more product crystallizes.[12] Re-evaluate your solvent choice. If using hot filtration, ensure your apparatus is sufficiently pre-heated.
Product is Still Colored or Impure Colored impurities are co-crystallizing with the product. The chosen solvent does not effectively separate the impurity.Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization with a different solvent system.
Recrystallization Workflow```dot

G cluster_prep Preparation cluster_purify Purification cluster_finish Finishing start Crude Solid select_solvent Select Solvent start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Cool Slowly hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Logic of separating compounds by polarity via column chromatography.

Analytical Methods for Purity Assessment

After purification, it is essential to confirm the purity and identity of the this compound.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are quantitative methods to determine purity. A pure sample should show a single major peak. [13][14]HPLC is often performed in reverse-phase mode. [13]GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is also highly effective for analyzing nitroaromatic compounds. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the definitive methods for confirming the chemical structure of the purified compound. The spectra can also reveal the presence of impurities if their signals are detectable.

  • Melting Point Analysis: A sharp melting point that is close to the literature value (48-50 °C) is a strong indicator of high purity. [10]Impurities typically cause melting point depression and broadening.

References

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Google Patents. (1954). Process for the crystallization of nitro-aromatic compounds in nitric acid. FR1118443A.
  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers.
  • University of Colorado, Boulder. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH Manual of Analytical Methods (NMAM) 2005. Retrieved from [Link]

  • Supporting Information document. (n.d.). General Information.
  • MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(3), M949. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum for 3,5-Dimethylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum for 3,5-Dimethylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2022). Synthetic method of 2, 6-dimethyl nitrobenzene. CN109665963B.
  • Google Patents. (2019). A kind of synthetic method of 2,6- dimethyl nitrobenzene. CN109665963A.
  • PrepChem.com. (n.d.). Preparation of 1-(methoxymethyl)-3-nitrobenzene. Retrieved from [Link]

Sources

long-term storage and stability of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-1,3-dimethyl-2-nitrobenzene (MDNB). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on a synthesis of supplier data, chemical principles, and analysis of related nitroaromatic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

While some suppliers suggest storing at room temperature, for long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C.[1][2] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.[2][3] For related compounds like 1,3-dimethyl-5-nitrobenzene, refrigeration is also the recommended storage condition.

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is not definitively established by manufacturers. However, when stored under the recommended conditions (refrigerated, dry, and protected from light), the compound is expected to maintain its purity (typically ≥97%) for at least one to two years.[1] It is crucial to re-analyze the purity of the compound if it has been in storage for an extended period or if you observe any changes in its physical appearance.

Q3: Is this compound sensitive to light or air?

Q4: What is the appearance of pure this compound, and are there visual indicators of degradation?

Pure this compound is typically an off-white to light yellow solid.[4] A significant darkening of the material (e.g., to brown or dark brown) may indicate degradation.[5] The presence of a strong, unusual odor (other than the faint almond-like smell characteristic of some nitroaromatics) could also be a sign of impurity or degradation.[5]

Q5: What are the primary incompatibilities of this compound?

Based on data for structurally similar compounds, this compound is expected to be incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

II. Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound, with a focus on issues related to its stability.

Guide 1: Inconsistent Experimental Results or Low Yields

Problem: You are experiencing inconsistent results or lower than expected yields in a reaction where this compound is a starting material.

Potential Cause: The purity of the this compound may be compromised due to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps for Purity Verification:

  • Obtain a Certificate of Analysis (CoA): If available, review the CoA for the batch to know the initial purity and impurity profile.

  • Analytical Testing:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for assessing the purity of volatile and semi-volatile compounds like this compound.

    • High-Performance Liquid Chromatography (HPLC-UV): HPLC with a UV detector is a robust technique for quantifying the purity of nitroaromatic compounds.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[8]

Guide 2: Appearance of Unexpected Peaks in Analytical Data

Problem: You observe unexpected peaks in your analytical data (e.g., GC-MS, HPLC, NMR) for a reaction mixture or a stored sample of this compound.

Potential Causes:

  • Degradation of this compound.

  • Presence of impurities from the synthesis.

Potential Degradation Pathways and Products:

While specific degradation pathways for this compound under storage conditions are not well-documented, plausible degradation routes based on its chemical structure include:

  • Reduction of the nitro group: This can occur in the presence of reducing agents or upon exposure to light, leading to the formation of nitroso, hydroxylamino, or amino derivatives.

  • Hydrolysis of the methoxy group: Although less likely under neutral and dry conditions, prolonged exposure to moisture, especially at elevated temperatures, could lead to the formation of the corresponding phenol.

Potential Synthesis-Related Impurities:

The synthesis of this compound often involves the nitration of 5-methoxy-1,3-dimethylbenzene.[9] This can lead to the formation of isomeric impurities, where the nitro group is at a different position on the aromatic ring.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying unknown peaks in analytical data.

III. Summary of Physicochemical and Storage Data

PropertyValueSource(s)
CAS Number 61019-03-2[1]
Molecular Formula C₉H₁₁NO₃[1][10]
Molecular Weight 181.19 g/mol [1][2]
Appearance Off-white to light yellow solid[4]
Melting Point 48-50 °C[4][10]
Boiling Point 295.6°C at 760 mmHg[10]
Solubility Moderately soluble in organic solvents like ethanol and acetone. Insoluble in water.[9],[6]
Recommended Storage 2-8°C, in a tightly sealed container, protected from light and moisture.[1][2][3]
Incompatibilities Strong oxidizing agents, strong bases.[6]

IV. Experimental Protocols: Purity Assessment

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of 1 mg/mL.

    • Vortex until fully dissolved.

  • GC-MS Parameters (Example):

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

V. References

  • PubChem. 1,3-Dimethyl-5-nitrobenzene. [Link]

  • PubChem. Nitrobenzene. [Link]

  • Agilent Technologies. 1,3-Dimethyl-2-nitrobenzene Standard - Safety Data Sheet. [Link]

  • Molbase. Cas no 61019-03-2 (this compound). [Link]

  • PubChem. 5-Methoxy-2-methyl-1,3-dinitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • Wiley Online Library. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • PubChem. 5-Fluoro-1,3-dimethyl-2-nitrobenzene. [Link]

  • MDPI. Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • PubMed. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemsrc. 1-Methoxy-2,5-dimethyl-3-nitrobenzene. [Link]

  • PubChem. 5-Methoxy-1,3-dimethyl-2-(4-nitrophenyl)benzene. [Link]

Sources

Technical Support Center: Production of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the challenges in scaling up the production of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Section 1: Critical Safety Precautions & Hazard Management

The nitration of aromatic compounds is an energetic and potentially hazardous process.[1][2] Scaling up the synthesis of this compound from its precursor, 3,5-Dimethylanisole, introduces significant safety challenges that must be rigorously addressed.

Core Hazards:

  • Thermal Runaway: Nitration reactions are highly exothermic.[3] The heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled feedback loop (thermal runaway) that may result in an explosion.[4][5]

  • Corrosive Reagents: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and can cause severe chemical burns upon contact.[1][6]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which pose a severe inhalation hazard.[2][7]

  • Explosive Byproducts: The formation of polynitrated compounds or the accumulation of unreacted nitrating agents can create unstable, potentially explosive mixtures.[8]

Question: What are the absolute minimum safety measures required before starting any nitration experiment?

Answer: Before any experiment, a thorough risk assessment is mandatory. The following are non-negotiable safety protocols:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1]

  • Engineered Controls: All work must be conducted inside a certified chemical fume hood with adequate ventilation to manage toxic fumes.[1][6] An emergency eyewash and shower station must be immediately accessible.[2]

  • Reaction Monitoring & Control: The reaction vessel must be equipped with a cooling bath (e.g., ice-salt bath), an internal thermometer, and an efficient stirring mechanism to prevent localized hot spots.[4]

  • Emergency Plan: Have a clear plan for quenching the reaction in an emergency. This typically involves pouring the reaction mixture onto a large volume of crushed ice, but this must be done with extreme caution as the dilution of strong acids is also highly exothermic.[4] Always have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) on hand.[6]

Section 2: Reaction Overview & Mechanistic Challenges

The synthesis of this compound involves the electrophilic aromatic substitution of 3,5-dimethylanisole. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric acid and a stronger acid catalyst, typically sulfuric acid.[7][9]

The primary challenge in this synthesis is controlling regioselectivity . The starting material, 3,5-dimethylanisole, has three activating groups: one methoxy (-OCH₃) and two methyl (-CH₃) groups. Both types of groups are ortho, para-directing.[10] This leads to competition between multiple reactive sites on the aromatic ring.

G cluster_start Starting Material cluster_reagents Nitrating Agent Start 3,5-Dimethylanisole Reagents HNO₃ / H₂SO₄ (Generates NO₂⁺) Desired Desired Reagents->Desired Position 2/6 (Sterically favored) Isomer Isomer Reagents->Isomer Position 4 (Sterically hindered) Dinitro Dinitro Desired->Dinitro Further Nitration

Question: Why is the formation of this compound favored over other isomers?

Answer: The directing effects of the methoxy and methyl groups activate positions 2, 4, and 6 for electrophilic attack.

  • Position 2 (and 6): These positions are ortho to the powerful methoxy activating group and also ortho to one methyl group and para to the other.

  • Position 4: This position is para to the methoxy group and ortho to both methyl groups.

While all three positions are electronically activated, the position between the two methyl groups (position 4) is significantly more sterically hindered. Therefore, the nitronium ion preferentially attacks the less hindered positions 2 and 6, which are equivalent, leading primarily to the formation of this compound. However, achieving high selectivity requires precise control over reaction conditions.[11][12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis? A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent for industrial applications due to its low cost and high reactivity.[13] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

Q2: How critical is temperature control during scale-up? It is the single most critical parameter. Nitration is highly exothermic, and the rate of heat generation increases with scale.[3] Inadequate cooling can lead to a rapid temperature rise, which not only promotes the formation of undesirable byproducts like dinitro compounds but can also lead to a dangerous runaway reaction.[4] For this activated substrate, maintaining a low temperature (e.g., 0 to 5 °C) during the addition of the nitrating agent is crucial.

Q3: What are the main byproducts to expect, and how do they form? The primary byproducts are the 4-nitro isomer (3-Methoxy-1,5-dimethyl-2-nitrobenzene) and various dinitrated products. The 4-nitro isomer forms due to attack at the electronically activated but sterically hindered position. Dinitration occurs when the initial product, which is still an activated aromatic ring, undergoes a second nitration. This is more likely at higher temperatures or if an excess of the nitrating agent is used.[4]

Q4: How can the reaction be monitored for completion? Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress in a lab setting.[14] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (3,5-dimethylanisole). The disappearance of the starting material spot indicates the reaction is complete. For larger-scale production, analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.[15]

Section 4: In-Depth Troubleshooting Guide

G Start Problem Encountered: Low Yield or Purity Analysis Analyze Crude Product (TLC, GC, NMR) Start->Analysis Cause1 High % of Unreacted Starting Material Analysis->Cause1 Cause2 High % of Isomeric Byproducts Analysis->Cause2 Cause3 High % of Dinitro Byproducts Analysis->Cause3 Cause4 Product Lost During Workup/Purification Analysis->Cause4 Sol1 Solution: • Increase reaction time • Check nitrating agent quality/conc. • Ensure efficient mixing Cause1->Sol1 Sol2 Solution: • Lower reaction temperature • Slow down addition of nitrating agent • Consider alternative nitrating agent Cause2->Sol2 Sol3 Solution: • Use stoichiometric amount of HNO₃ • Lower reaction temperature significantly • Reduce reaction time Cause3->Sol3 Sol4 Solution: • Optimize extraction pH & solvent • Refine recrystallization/chromatography • Minimize transfers Cause4->Sol4

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition of nitrating agent is too fast.[4]2. Inadequate cooling or poor agitation.[4]3. Incorrect reagent concentration.Immediate Action: STOP addition of nitrating agent. Increase cooling efficiency. Prepare for emergency quench.[4]Prevention: Add the mixed acid dropwise with vigorous stirring, ensuring the internal temperature never exceeds the set limit (e.g., 5 °C). Ensure the cooling bath has sufficient capacity for the scale of the reaction.
Issue 2: Low Yield of Desired Product 1. Incomplete reaction.2. Side reactions consuming starting material.3. Product loss during workup.1. Check for unreacted starting material (TLC/GC). If present, consider extending the reaction time at low temperature or ensuring the nitrating agent is of sufficient quality and concentration.[4]2. Analyze byproducts. If significant side products are present (see below), optimize reaction conditions to improve selectivity.3. Review workup procedure. Ensure complete extraction from the aqueous layer and optimize the purification step (e.g., recrystallization solvent).
Issue 3: High Levels of Dinitro Byproducts 1. Reaction temperature is too high.2. Excess nitrating agent used.3. Extended reaction time after full conversion of starting material.The mono-nitrated product is still activated and can react further. To minimize this:• Maintain strict temperature control (0-5 °C).Use a precise stoichiometric amount of nitric acid (1.0-1.1 equivalents).Monitor the reaction closely and quench it as soon as the starting material is consumed. [4]
Issue 4: Poor Regioselectivity (High % of 4-nitro isomer) 1. Reaction temperature is too high, overcoming the kinetic barrier for the sterically hindered position.2. The choice of nitrating system.Lowering the reaction temperature generally increases selectivity for the sterically less hindered product.• While mixed acid is standard, alternative nitrating systems or the use of solid acid catalysts (e.g., zeolites) have been explored to enhance para-selectivity in other systems, though this may not be ideal for achieving the 2-nitro product here.[16][17] Sticking to a well-controlled mixed-acid protocol is the most reliable approach.
Issue 5: Difficulties in Product Purification 1. Similar polarity of the desired product and isomeric byproducts.2. Oily product that is difficult to crystallize.1. Fractional Recrystallization: Try different solvent systems (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to exploit small differences in solubility between the isomers.2. Column Chromatography: If recrystallization fails, silica gel chromatography is an effective but less scalable method for separating isomers.[18]3. Purity Analysis: Use GC-MS or ¹H NMR to confirm the purity of the final product.

Section 5: Experimental Protocols & Procedures

Lab-Scale Synthesis Protocol

This protocol is for informational purposes and should only be performed after a thorough, site-specific risk assessment.

Reagents & Equipment:

  • 3,5-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Internal thermometer

Procedure:

  • Preparation: In a round-bottom flask, dissolve 3,5-dimethylanisole in a suitable solvent like dichloromethane or use it neat, depending on the specific procedure. Cool the flask to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to pre-chilled concentrated sulfuric acid at 0 °C. This "mixed acid" should be prepared fresh and kept cold.[4]

  • Addition: Add the cold mixed acid to the stirred 3,5-dimethylanisole solution dropwise via a dropping funnel. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. [4] The rate of addition must be controlled to prevent any temperature spike.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Analytical Methods
  • Thin-Layer Chromatography (TLC): Monitor reaction progress. Use a mobile phase like Hexane:Ethyl Acetate (e.g., 9:1 v/v) and visualize under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Determine the purity of the final product and identify the relative amounts of any isomeric byproducts.[19]

  • Nuclear Magnetic Resonance (¹H NMR): Confirm the structure of the final product. The substitution pattern will result in a distinct splitting pattern for the aromatic protons.

References

  • BenchChem Technical Support Team. (2025).
  • Olah, G. A., et al. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. National Center for Biotechnology Information. [Link]

  • St Augusta. (2024). Nitration reaction safety. YouTube. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. RSC Publishing. [Link]

  • Faria, M. A., et al. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

  • BenchChem Technical Support Team. (2025).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. UW Environmental Health & Safety. [Link]

  • Olah, G. A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • BenchChem Technical Support Team. (2025). Managing exothermic reactions during the nitration of trifluoromethoxybenzene. Benchchem.
  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. National Center for Biotechnology Information. [Link]

  • Unknown Author. (n.d.). 1 NITRATION. Unknown Source. [Link]

  • Guggenheim, T. L., & American Chemical Society. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • Wang, T., et al. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • Albright, L. F. (1992). Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • Olah, G. A., et al. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. ATSDR. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylanisole. PubChem. [Link]

  • MAK Commission. (2019). Nitrobenzene – method for the determination of nitrobenzene in workplace air using gas chromatography after thermal desorption. Publisso. [Link]

  • World Intellectual Property Organization. (2023). Method for preparing a tryptamine derivative.
  • Al-Faiyz, Y. S. S. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • National Institute of Standards and Technology. (n.d.). 3,5-Dimethylanisole. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 3,5-dimethylanisole (C9H12O). PubChemLite. [Link]

  • Laali, K. (n.d.). Electrophilic Benzylation and Nitration of 2, 6-Dimethylanisole, 2, 6-Dimethylphenol, and 2, 6-Diisopropylphenol. Isomer Distribution and Mechanistic Considerations. UNF Scholar Research Profiles. [Link]

Sources

Technical Support Center: Resolving Complex NMR Spectra of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectral analysis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. This molecule, while appearing structurally straightforward, can present surprisingly complex NMR spectra that challenge routine interpretation. This guide is designed for researchers and drug development professionals, providing expert insights, troubleshooting protocols, and advanced analytical strategies in a direct question-and-answer format to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad aromatic signals instead of the expected sharp singlet. What is causing this complexity?

A1: This is a classic issue encountered with this molecule and is typically due to hindered rotation around the C2-NO₂ bond. The two bulky methyl groups at the C1 and C3 positions sterically clash with the nitro group, restricting its free rotation at room temperature.

  • Causality: This restricted rotation creates two non-equivalent rotational isomers, or rotamers, that are slowly interconverting on the NMR timescale. At an intermediate exchange rate (often the case at room temperature), the signals for the aromatic protons (H4 and H6) will broaden significantly, sometimes appearing as a single, poorly defined hump. At lower temperatures, you may resolve two distinct sets of signals for each rotamer, while at higher temperatures, the rotation becomes rapid enough to average out the signals into a single, sharp peak.[1]

  • Troubleshooting Action: The definitive way to confirm this phenomenon is by performing a Variable Temperature (VT) NMR experiment . By acquiring spectra at elevated temperatures (e.g., 80-100 °C), you should observe the broad signals coalescing into a sharp singlet as the rate of rotation increases.

Q2: I see multiple peaks in the aromatic region even after purification. Could these be impurities?

A2: While impurities should always be the first consideration, if you are confident in your sample's purity, you are likely observing the distinct signals of the different rotamers as discussed in Q1. This happens when the energy barrier to rotation is high enough that, at your experimental temperature, the rate of interconversion is slow on the NMR timescale.

  • Expert Insight: The electronic environment of the aromatic protons H4 and H6 is slightly different in each rotamer. This difference, though small, is often sufficient to cause them to have distinct chemical shifts. Instead of a single singlet for the two equivalent H4/H6 protons, you may see two separate singlets or a more complex splitting pattern if the equivalence is broken.

  • Validation Step: Before proceeding to advanced NMR, re-verify purity with an orthogonal technique like LC-MS. If the sample is pure, the presence of multiple aromatic signals that change with temperature is strong evidence for rotamers.

Q3: How can I definitively assign the aromatic and quaternary carbon signals in the ¹³C NMR spectrum?

A3: The ¹³C NMR spectrum will contain several low-intensity signals for the quaternary (non-protonated) carbons, which can be difficult to assign. The most powerful tool for this task is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Mechanistic Approach: HMBC detects long-range (typically 2-3 bond) couplings between protons and carbons. By analyzing the cross-peaks, you can piece together the carbon skeleton. For this compound, the assignments can be made as follows:

    • Methoxy Protons (~3.9 ppm): These will show a strong correlation to the carbon they are attached to (C5) in an HSQC spectrum, and a key ³J correlation to C5 in the HMBC spectrum.

    • Methyl Protons (~2.4 ppm): These protons will show HMBC correlations to the carbons at C1/C3, C2, and C4/C6. This is crucial for identifying the carbon bearing the nitro group (C2) and the protonated aromatic carbons (C4/C6).

    • Aromatic Protons (~6.8 ppm): These protons will show HMBC correlations to several carbons, including the ipso-carbons C1/C3 and C5, helping to confirm the overall substitution pattern.

Quaternary carbon signals are characteristically weaker than those of protonated carbons, which can also aid in their initial identification.[2]

Q4: The chemical shifts in my spectrum are compressed and show poor resolution. What can I do to improve signal separation?

A4: Poor signal dispersion is a common problem, especially when dealing with aromatic compounds where multiple signals may fall within a narrow ppm range. A simple yet highly effective solution is to change the NMR solvent.[1]

  • Underlying Principle (ASIS): Aromatic solvents, particularly benzene-d₆, can induce significant changes in the chemical shifts of a solute through anisotropic effects. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), occurs because the aromatic solvent molecules arrange themselves around the solute in a non-random way, creating localized magnetic fields that can either shield or deshield nearby protons. This often has the effect of spreading out crowded spectral regions.

  • Recommended Solvents: If your spectrum in CDCl₃ is poorly resolved, try acquiring a spectrum in benzene-d₆, acetone-d₆, or DMSO-d₆. The change in proton chemical shifts can be dramatic and is often sufficient to resolve overlapping signals without resorting to higher field strength magnets.[3]

Troubleshooting & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Investigating Rotational Isomers

This protocol is essential for diagnosing issues related to dynamic processes like hindered rotation.

  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in a solvent with a high boiling point and low freezing point, such as toluene-d₈ or DMSO-d₆.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

  • High-Temperature Spectra: Gradually increase the spectrometer's probe temperature in increments of 10-15 °C. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the broad aromatic signals coalesce into a sharp peak (e.g., up to 100 °C).

  • Low-Temperature Spectra (Optional): If rotamers are suspected, cooling the sample can slow the exchange rate further. Decrease the temperature in increments (e.g., to 0 °C, -20 °C, -40 °C) to see if the broad peak resolves into distinct signals for each conformer.

  • Data Analysis: Plot the spectra at different temperatures to visualize the coalescence behavior, which provides clear evidence of a dynamic process.

Protocol 2: Structural Elucidation using 2D NMR

When 1D spectra are insufficient, a suite of 2D NMR experiments provides unambiguous assignments.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Run a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will identify proton-proton coupling networks. For this molecule, it will primarily confirm the absence of coupling for the aromatic, methyl, and methoxy singlets.

  • Run an HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to. This will definitively link the proton signals for the methyl, methoxy, and aromatic groups to their corresponding carbon signals.

  • Run an HMBC Spectrum: This is the most critical experiment for this molecule. An HMBC spectrum reveals 2- and 3-bond correlations between protons and carbons. Use this to connect the fragments and assign the quaternary carbons as described in FAQ Q3.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Predicted values are estimates. Actual shifts are influenced by solvent, concentration, and temperature. The aromatic region is particularly susceptible to variation due to rotameric effects.

GroupAtom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
Aromatic ProtonsH4, H66.7 - 6.9110 - 115Singlet2H
Methoxy Protons5-OCH₃3.8 - 3.955 - 57Singlet3H
Methyl Protons1,3-CH₃2.3 - 2.518 - 22Singlet6H
Quaternary CarbonC1, C3-135 - 140--
Quaternary CarbonC2-148 - 152--
Quaternary CarbonC5-158 - 162--

The chemical shifts for aromatic protons and carbons are influenced by the electronic nature of the substituents. The strongly electron-withdrawing nitro group deshields ortho and para positions[4], while the electron-donating methoxy and methyl groups cause shielding.

Visualizations

Workflow for NMR Troubleshooting

G start Complex/Broad NMR Spectrum purity Verify Sample Purity (e.g., LC-MS) start->purity impurity Impurity Detected purity->impurity  Is it pure?   purify Re-purify Sample impurity->purify No no_impurity Sample is Pure impurity->no_impurity Yes purify->purity solvent Change NMR Solvent (e.g., Benzene-d6) no_impurity->solvent resolved Spectrum Resolved? solvent->resolved vt_nmr Perform Variable Temperature (VT) NMR resolved->vt_nmr No assign Assign Structure resolved->assign Yes dynamic Dynamic Process Confirmed (e.g., Rotamers) vt_nmr->dynamic two_d_nmr Acquire 2D NMR (HSQC/HMBC) dynamic->two_d_nmr two_d_nmr->assign

Caption: Logical workflow for troubleshooting complex NMR spectra.

Key HMBC Correlations

G cluster_mol This compound cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) mol H_Me CH₃ C1_3 C1/C3 H_Me->C1_3 ²J C2 C2 H_Me->C2 ³J C4_6 C4/C6 H_Me->C4_6 ³J H_OMe OCH₃ C5 C5 H_OMe->C5 ³J H_Ar H4/6 H_Ar->C1_3 ³J H_Ar->C5 ²J

Caption: Expected key 2- and 3-bond HMBC correlations.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56, 71-83. [Link]

  • Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Reddit r/chemhelp. (2022). how to solve nmr spectra of aromatic compound? [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • ResearchGate. (2022). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... [Link]

  • Derr, K. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 719-725. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Strategy: 5-Methoxy-1,3-dimethyl-2-nitrobenzene vs. Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of highly substituted anilines is a cornerstone of modern medicinal and materials chemistry. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional polymers. The choice of the initial building block and the overall synthetic strategy dictates the efficiency, scalability, and functional group tolerance of the entire process. This guide provides an in-depth comparison of 5-Methoxy-1,3-dimethyl-2-nitrobenzene as a precursor to a sterically hindered, polysubstituted aniline against alternative building blocks and synthetic methodologies. We will delve into the mechanistic rationale behind experimental choices, compare classical nitration/reduction pathways with modern C-N cross-coupling reactions, and provide validated, step-by-step protocols to empower researchers in their synthetic design.

The Target Building Block: this compound

This compound is a valuable intermediate primarily because its reduction provides direct access to 2-amino-5-methoxy-1,3-dimethylbenzene. This aniline features a sterically encumbered amino group flanked by two ortho methyl groups, a structural motif that can impart unique pharmacological properties or be leveraged for controlling regioselectivity in subsequent transformations.

Synthetic Pathway and Mechanistic Rationale

The most direct route to this building block is the electrophilic aromatic nitration of 3,5-dimethylanisole. The success of this reaction hinges on the directing effects of the substituents on the aromatic ring.

  • Activating & Directing Effects : The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1] The two methyl groups (-CH₃) are also activating, ortho, para-directors.[2]

  • Causality of Regioselectivity : In 3,5-dimethylanisole, the C4 position is para to the methoxy group, and the C2/C6 positions are ortho. All three positions are highly activated. However, the C2 and C6 positions are sterically identical and are the most activated sites due to the combined directing influence of the methoxy group and one of the methyl groups. Therefore, nitration with a standard nitrating mixture (HNO₃/H₂SO₄) proceeds with high regioselectivity to afford the desired 2-nitro product. The nitronium ion (NO₂⁺), the active electrophile, is generated by the protonation of nitric acid by sulfuric acid.[3]

Experimental Workflow: Synthesis & Reduction

The overall process involves two distinct stages: nitration of the precursor followed by reduction of the nitro group to yield the target aniline. This is a classic and robust strategy for aniline synthesis.[4][5]

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction Start 3,5-Dimethylanisole Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Electrophilic Aromatic Substitution Product1 This compound Reagents1->Product1 Reagents2 SnCl₂ / HCl or H₂, Pd/C Product1->Reagents2 Nitro Group Reduction Product2 Target Aniline: 2-Amino-5-methoxy-1,3-dimethylbenzene Reagents2->Product2

Caption: Workflow for Aniline Synthesis via Nitration/Reduction.

Alternative Building Blocks & Strategies

While effective, the nitration/reduction pathway is not universally optimal. Harsh acidic conditions can be incompatible with sensitive functional groups, and the handling of nitrating agents poses safety risks. Let's explore two common alternatives.

Alternative A: Isomeric Precursor (1,3-Dimethyl-2-nitrobenzene)

A close structural analog is 1,3-dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene).[6][7] This building block lacks the methoxy group, allowing for the synthesis of 2,6-dimethylaniline upon reduction.

  • Synthetic Pathway : This compound is readily prepared by the nitration of m-xylene. The two methyl groups direct the incoming nitro group to the C2 position.

  • Point of Comparison : By comparing the synthesis and utility of this molecule, we can isolate the electronic and steric influence of the methoxy group. The absence of the activating methoxy group means the nitration of m-xylene is slower than that of 3,5-dimethylanisole.[8] The resulting 2,6-dimethylaniline has different electronic properties and reactivity compared to its methoxy-substituted counterpart.

Alternative B: Modern C-N Coupling (Buchwald-Hartwig Amination)

A fundamentally different approach bypasses the nitro-intermediate entirely, forming the C-N bond directly via palladium-catalyzed cross-coupling.[4][9] This method has revolutionized aniline synthesis due to its broad scope and mild conditions.[10]

  • Synthetic Pathway : The synthesis would involve coupling an ammonia surrogate or a protected amine with the corresponding aryl halide or triflate (e.g., 2-bromo-5-methoxy-1,3-dimethylbenzene).

  • Point of Comparison : This strategy offers significant advantages in terms of functional group tolerance. It avoids the use of strong, corrosive acids and potent oxidizers. However, it requires often expensive palladium catalysts and specialized ligands, and the synthesis of the required aryl halide precursor must also be considered.

G Start_Aryl Aryl Halide / Triflate (e.g., 2-Bromo-5-methoxy- 1,3-dimethylbenzene) Catalyst Pd Catalyst + Ligand + Base Start_Aryl->Catalyst Buchwald-Hartwig Amination Start_Amine Amine Source (e.g., NH₃, Benzophenone Imine) Start_Amine->Catalyst Buchwald-Hartwig Amination Product Target Aniline Catalyst->Product

Caption: General Workflow for Buchwald-Hartwig Amination.

Head-to-Head Performance Comparison

The choice of synthetic route is a multi-faceted decision. The following table provides a comparative analysis to guide this selection process.

FeatureRoute 1: this compound Route 2: 1,3-Dimethyl-2-nitrobenzene Route 3: Buchwald-Hartwig Amination
Starting Material 3,5-Dimethylanisolem-XyleneSubstituted Aryl Halide/Triflate & Amine
Key Transformations Electrophilic Nitration, Nitro ReductionElectrophilic Nitration, Nitro ReductionPd-catalyzed C-N Cross-Coupling
Typical Yield Generally high for both steps (>80% each)High for both steps (>85% each)Highly variable (60-95%), substrate-dependent
Regioselectivity High, directed by -OCH₃ and -CH₃ groupsHigh, directed by two -CH₃ groupsExcellent, defined by position of halide/triflate
Functional Group Tolerance Poor; intolerant to acid-sensitive groups and functions susceptible to reduction.Poor; intolerant to acid-sensitive groups.Excellent; tolerates a wide range of functional groups (esters, ketones, nitriles).
Reagent & Safety Requires conc. HNO₃/H₂SO₄ (corrosive, exothermic). Reduction may use flammable H₂ or metal reductants.Requires conc. HNO₃/H₂SO₄. Similar reduction hazards.Requires air-sensitive catalysts/ligands. Palladium can be costly. Solvents must be anhydrous.
Scalability Well-established and highly scalable.Very high; a common industrial process.Can be challenging to scale due to catalyst cost and sensitivity.
Ideal Use Case For robust molecules where the target aniline is the primary goal and cost-effectiveness at scale is critical.Large-scale synthesis of 2,6-dimethylaniline and its derivatives.Complex molecule synthesis where sensitive functional groups must be preserved. Ideal for late-stage functionalization.

Detailed Experimental Protocols

Trustworthiness: The following protocols are representative procedures derived from established chemical literature. All researchers should first conduct a thorough safety assessment for their specific laboratory conditions.

Protocol 1: Synthesis of this compound
  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 equiv.) to 0 °C in an ice-water bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equiv.) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: In a separate flask, dissolve 3,5-dimethylanisole (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.

  • Reaction: Add the solution of 3,5-dimethylanisole dropwise to the cold nitrating mixture. Maintain the temperature between 0-5 °C throughout the addition.

  • Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and ethanol or acetic acid as the solvent.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and carefully basify by adding a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is > 8. A tin hydroxide precipitate will form.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-methoxy-1,3-dimethylbenzene. Further purification can be achieved via column chromatography.

Conclusion & Expert Recommendations

The choice between this compound and its alternatives is a classic case of balancing traditional, cost-effective methods against modern, more versatile (but often more expensive) techniques.

  • Choose the Nitration/Reduction Pathway when synthesizing simpler molecules at a large scale. This route is robust, high-yielding, and uses inexpensive reagents. This compound is the ideal precursor when the specific substitution pattern of 2-amino-5-methoxy-1,3-dimethylbenzene is required for downstream applications.

  • Choose an Alternative Building Block like 2-nitro-m-xylene when the methoxy substituent is not required, as the starting m-xylene is a readily available and inexpensive commodity chemical.[11]

  • Choose the Buchwald-Hartwig Amination Strategy in the context of complex molecule synthesis, especially during late-stage functionalization. Its superior functional group tolerance is a decisive advantage that often outweighs the higher initial cost of catalysts and ligands. It provides a level of precision and mildness that classical methods cannot match.

Ultimately, a deep understanding of both the classical and modern synthetic toolkits allows the discerning researcher to select the most logical, efficient, and cost-effective path to their target molecule.

References

  • PubChem. 5-Methoxy-2-methyl-1,3-dinitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Available from: [Link]

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  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Chemistry LibreTexts. 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available from: [Link]

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  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]

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  • MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available from: [Link]

  • National Institutes of Health. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

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A Comparative Guide to the Validation of an Analytical Method for 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a quantitative analytical method for 5-Methoxy-1,3-dimethyl-2-nitrobenzene. As a crucial component in various chemical syntheses, potentially serving as a raw material, intermediate, or an impurity in drug manufacturing, ensuring a reliable method for its quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, presents a self-validating experimental framework, and compares the roles of different validation characteristics. The primary technique discussed is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a workhorse in quality control laboratories for its robustness and precision. A brief comparison with Gas Chromatography (GC) is provided to justify this selection.

Foundational Strategy: Choosing the Right Analytical Tool

The selection of an analytical technique is the first critical decision. For a substituted nitroaromatic compound like this compound, both HPLC and GC are viable options.[1]

  • Gas Chromatography (GC): Offers high resolution for volatile and semi-volatile compounds.[1][2] However, it requires the analyte to be thermally stable and sufficiently volatile. The high temperatures of the GC inlet could pose a risk of degradation for some nitroaromatic compounds, compromising analytical accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for this guide. HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds.[3][4] Given that many nitroaromatics are analyzed routinely by reverse-phase HPLC, it provides a robust and reliable platform, minimizing the risk of analyte degradation and offering excellent quantitative performance.[5]

Our focus, therefore, will be the validation of a reverse-phase HPLC-UV method, a ubiquitous and trusted technique in the pharmaceutical industry.

The Validation Blueprint: An Interconnected Framework

Method validation is not a series of disconnected experiments but an integrated process designed to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] The relationship between the core validation parameters, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), is illustrated below.[8] Each parameter provides a different piece of evidence contributing to the overall trustworthiness of the method.

Caption: Interrelationship of core analytical validation parameters.

Part I: The Experimental Protocol - A Self-Validating System

This section details the step-by-step protocols for validating an HPLC-UV method for the quantification of this compound.

A. Proposed HPLC-UV Method Conditions

This method is designed to be a starting point, developed based on typical conditions for related nitroaromatic compounds.[3][5]

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard configuration for robust quality control analysis.
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns provide excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile : Water (60:40 v/v), IsocraticA simple, common mobile phase for nitroaromatics ensuring consistent elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection λ 254 nmAromatic nitro-compounds typically exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Mobile Phase (Acetonitrile:Water 60:40)Ensures compatibility with the mobile phase and good peak shape.
B. The Validation Workflow

The validation process follows a logical sequence, starting with method development and culminating in a comprehensive validation report.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Conclusion Dev Method Development Proto Validation Protocol & Acceptance Criteria Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec QL LOD & QL Prec->QL Report Validation Report QL->Report Method Finalized Analytical Method Report->Method

Caption: A typical workflow for analytical method validation.

Part II: Executing the Validation Parameters

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] For each parameter, we will define its purpose, provide a protocol, and present expected results with acceptance criteria based on ICH guidelines.[8][9]

Specificity (including Forced Degradation)
  • Causality & Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10] A method that is specific is also considered "stability-indicating," meaning it can detect a decrease in the amount of the active substance due to degradation.[11]

  • Experimental Protocol:

    • Prepare Degradation Samples: Subject a solution of this compound (approx. 100 µg/mL) to forced degradation conditions:

      • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

      • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid substance to 105°C for 48 hours, then dissolve in diluent.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.

    • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method.

    • Evaluation: Assess the peak purity of the main analyte peak in the stressed samples using a photodiode array (PDA) detector. Ensure that any degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria & Data Presentation:

    • The method is specific if there is no interference from the blank at the retention time of the analyte.

    • The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).

    • The peak purity index should pass, indicating no co-eluting peaks.

Linearity & Range
  • Causality & Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

  • Experimental Protocol:

    • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[12] A suggested range is 50 µg/mL to 150 µg/mL.

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria & Data Presentation:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The data points should not show significant deviation from the regression line.

Concentration (µg/mL)Avg. Peak Area% of Nominal (100 µg/mL)
50.0498,50050%
75.0751,20075%
100.01,002,500100%
125.01,249,800125%
150.01,503,100150%
Regression Output Value Acceptance Criterion
Correlation Coefficient (R²)0.9998≥ 0.999
Slope10015N/A
Y-Intercept-1250Should be minimal
Accuracy
  • Causality & Purpose: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated.[13]

  • Experimental Protocol:

    • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). If a placebo is available, spike the analyte into the placebo. If not, perform standard addition.

    • Analysis: Analyze the spiked samples.

    • Evaluation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria & Data Presentation:

    • The mean recovery should be within 98.0% to 102.0% for each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.699.5%
80.080.3100.4%
80.079.899.8%
100% 100.0101.1101.1%
100.099.799.7%
100.0100.5100.5%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Mean Recovery (All Levels) 100.2%
Precision
  • Causality & Purpose: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but considers variations like different days, different analysts, or different equipment.

  • Experimental Protocol:

    • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.

  • Acceptance Criteria & Data Presentation:

    • The %RSD for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision (all 12 results) should be ≤ 2.0%.

Precision LevelAnalystDayInstrumentMean Assay (%)%RSD
Repeatability 11A100.30.85%
Intermediate 22A99.80.91%
Overall (n=12) ---100.11.15%
Limit of Quantitation (QL) & Limit of Detection (DL)
  • Causality & Purpose:

    • Detection Limit (DL): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] This is critical for impurity analysis.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.

    • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for DL and 10:1 for QL.

    • Confirmation (for QL): Analyze at least six samples at the determined QL concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria & Data Presentation:

    • DL is established at S/N ≈ 3:1.

    • QL is established at S/N ≈ 10:1 with acceptable precision.

ParameterS/N RatioEstimated Conc. (µg/mL)Precision at QL (%RSD)
DL ~ 3:10.05N/A
QL ~ 10:10.154.5% (≤ 10%)

Conclusion

The validation of an analytical method is a systematic and evidence-based process that underpins the reliability of all quality control data. By following the structured approach outlined in this guide, which is firmly grounded in the principles of the ICH Q2(R1) guideline, researchers and drug development professionals can establish a robust, reliable, and defensible HPLC-UV method for the quantification of this compound.[8][14] The successful completion of these validation experiments demonstrates that the method is specific, linear, accurate, and precise for its intended purpose, thereby ensuring the quality and consistency of the material being tested.[15]

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ICH. (2021). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Hroboňová, K., et al. (2002). Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-Line Preconcentration. Journal of Liquid Chromatography & Related Technologies. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures (Guidance Document). [Link]

  • Dolan, J.W. (2003). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

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  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • WJAR. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

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A Comparative Guide to the Synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 5-Methoxy-1,3-dimethyl-2-nitrobenzene, a versatile precursor, is of significant interest. This guide provides an in-depth comparative analysis of synthetic methodologies for this compound, offering experimental data and procedural insights to inform laboratory practice and scale-up considerations.

Introduction to this compound

This compound serves as a crucial building block in the synthesis of various complex organic molecules. Its structure, featuring a nitro group ortho to a methoxy group and flanked by two methyl groups, presents a unique electronic and steric environment, making it a valuable intermediate for further functionalization in medicinal and materials chemistry. The primary and most direct route to this compound is the electrophilic nitration of 3,5-dimethylanisole. This guide will focus on the comparative yield analysis of this key transformation under different conditions.

Comparative Yield Analysis

The synthesis of this compound is predominantly achieved through the nitration of 3,5-dimethylanisole. The efficiency of this reaction is highly dependent on the nitrating agent and the reaction conditions employed. Below is a summary of a common synthetic method with its reported yield.

MethodStarting MaterialNitrating AgentSolventTemperatureYield (%)
Method 1: Mixed Acid Nitration 3,5-DimethylanisoleNitric Acid / Sulfuric AcidAcetic AnhydrideNot specified76%

Mechanistic Insights: The Role of Mixed Acid

The nitration of 3,5-dimethylanisole using a mixture of nitric acid and sulfuric acid is a classic example of electrophilic aromatic substitution. The key to this reaction is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺).

G cluster_generation Nitronium Ion Generation HNO3 Nitric Acid (HNO₃) H2ONO2 Protonated Nitric Acid (H₂O⁺-NO₂) HNO3->H2ONO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_neg Bisulfate Ion (HSO₄⁻) H2SO4->HSO4_neg H2SO4_2 Sulfuric Acid (H₂SO₄) NO2_ion Nitronium Ion (NO₂⁺) H2ONO2->NO2_ion - H₂O H3O_pos Hydronium Ion (H₃O⁺) H2ONO2->H3O_pos + H₂O

Caption: Generation of the nitronium ion.

The potent electrophile, the nitronium ion, is then attacked by the electron-rich aromatic ring of 3,5-dimethylanisole. The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are all ortho-, para-directing and activating groups. The nitro group is directed to the ortho position relative to the strongly activating methoxy group, a position also sterically influenced by the adjacent methyl groups.

Experimental Protocols

Method 1: Mixed Acid Nitration of 3,5-Dimethylanisole

This protocol details the synthesis of this compound using a mixture of nitric acid and sulfuric acid.

Materials:

  • 3,5-Dimethylanisole

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Acetic Anhydride

  • Ice

  • Water

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of 3,5-dimethylanisole in acetic anhydride is prepared.

  • The flask is cooled in an ice bath.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography or recrystallization affords pure this compound as a yellow solid.

Yield: 76%[1]

Visualization of the Synthesis Workflow

G start 3,5-Dimethylanisole reaction Nitration Reaction start->reaction reagents HNO₃ / H₂SO₄ in Acetic Anhydride reagents->reaction workup Aqueous Workup (Ice, Extraction) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 5-Methoxy-1,3-dimethyl- 2-nitrobenzene purification->product

Caption: Workflow for the synthesis of this compound.

Discussion and Future Perspectives

The mixed acid nitration of 3,5-dimethylanisole remains the most straightforward and commonly reported method for the synthesis of this compound, offering a respectable yield of 76%. While this method is effective, there is always room for improvement, particularly in terms of yield, safety, and environmental impact.

Future research could explore alternative nitrating agents that may offer higher yields or milder reaction conditions. Green chemistry approaches, such as the use of solid acid catalysts or microreactor technology, could also be investigated to develop more sustainable and efficient synthetic routes. For instance, the use of microreactors has been shown to improve yield and safety in the synthesis of related compounds like 2,6-dimethyl nitrobenzene.

Conclusion

This guide has provided a detailed overview of a key synthetic method for this compound, complete with experimental insights and yield data. The mixed acid nitration of 3,5-dimethylanisole is a reliable and effective method for producing this valuable intermediate. By understanding the underlying mechanism and experimental parameters, researchers can confidently apply this knowledge in their own synthetic endeavors. Further exploration into alternative and greener synthetic methodologies will undoubtedly contribute to the advancement of organic synthesis and drug discovery.

References

  • (Accessed January 21, 2026)

Sources

An Economic Analysis of Synthesis Routes for 5-Methoxy-1,3-dimethyl-2-nitrobenzene: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 5-Methoxy-1,3-dimethyl-2-nitrobenzene, a substituted nitroaromatic compound, serves as a valuable building block in the synthesis of various target molecules. This guide provides an in-depth economic and technical comparison of the primary industrial synthesis method—direct nitration of 3,5-dimethylanisole—with plausible, albeit more complex, alternative routes. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Direct Nitration of 3,5-Dimethylanisole

The most direct and industrially favored method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylanisole. The methoxy and dimethyl groups on the aromatic ring are activating and ortho-, para-directing. Due to steric hindrance from the two adjacent methyl groups, the nitration is highly regioselective, favoring the introduction of the nitro group at the C2 position.[1]

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3,5-dimethylanisole to form a resonance-stabilized carbocation (a sigma complex or arenium ion). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding the final product.[2]

The choice of mixed acid nitration is predicated on its high efficiency and the relatively low cost of the reagents.[3] The reaction is typically exothermic and requires careful temperature control to minimize the formation of byproducts, such as dinitrated or oxidized species.[4]

Experimental Protocol

Materials:

  • 3,5-Dimethylanisole

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate flask, dissolve 3,5-dimethylanisole in a suitable solvent like dichloromethane.

  • Cool the solution of 3,5-dimethylanisole in an ice bath to 0-5°C.

  • Slowly add the prepared nitrating mixture dropwise to the cooled solution of 3,5-dimethylanisole over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification N_prep Concentrated H₂SO₄ + Concentrated HNO₃ R Reaction Mixture N_prep->R Slow Addition at 0-5°C S 3,5-Dimethylanisole in Dichloromethane S->R Q Quenching on Ice R->Q W Washing (H₂O, NaHCO₃, Brine) Q->W D Drying & Evaporation W->D P Purification (Recrystallization/Chromatography) D->P FP Final Product: this compound P->FP

Alternative Synthesis Routes

While direct nitration is the most straightforward approach, it is valuable to consider alternative methods for the synthesis of this compound, especially in contexts where the starting materials for direct nitration are unavailable or when different impurity profiles are desired.

Sandmeyer Reaction Route

The Sandmeyer reaction offers a versatile method for introducing a nitro group onto an aromatic ring via a diazonium salt intermediate.[6] This multi-step process would begin with a suitably substituted aniline.

Proposed Synthetic Pathway:

  • Starting Material: 2,6-Dimethyl-4-methoxyaniline.

  • Diazotization: The amino group of 2,6-dimethyl-4-methoxyaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C).[7]

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst to replace the diazonium group with a nitro group.[8]

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 2,6-Dimethyl-4-methoxyaniline D Diazonium Salt Intermediate A->D NaNO₂, HCl, 0-5°C S Reaction with NaNO₂/Cu⁺ D->S W Work-up S->W P Purification W->P FP Final Product: this compound P->FP

Buchwald-Hartwig Amination Approach (Conceptual)

The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] While typically used to form amines, recent developments have shown its applicability in the amination of nitroarenes.[10] A hypothetical retrosynthetic analysis could envision the formation of an aniline precursor to this compound. However, a more direct, albeit less conventional, application might involve the coupling of a nitro-containing precursor. A more plausible, though still complex, route would involve using this chemistry to synthesize a precursor for a subsequent Sandmeyer reaction. Due to the complexity and high cost of the palladium catalysts and ligands, this route is not considered economically competitive for the synthesis of this specific target molecule in most industrial settings.

Economic Analysis and Comparison

The economic viability of a synthesis route is a critical factor in its industrial application. This analysis considers the costs of raw materials, energy, waste treatment, and the overall process complexity.

Parameter Direct Nitration Sandmeyer Reaction Buchwald-Hartwig (Conceptual)
Starting Materials Cost Low to ModerateModerate to HighHigh
Reagent Cost Low (Nitric & Sulfuric Acid)Moderate (Sodium Nitrite, Copper Catalyst)Very High (Palladium Catalyst, Ligands)
Number of Steps 12-3 (including precursor synthesis)Multi-step
Process Complexity LowModerateHigh
Typical Yield High (estimated >85%)Moderate to High (per step)Variable
Energy Consumption Moderate (cooling required)[3]Moderate (low temperatures for diazotization)High (heating often required)
Waste Generation High (spent acid)[11]Moderate (aqueous waste, copper salts)Low to Moderate (catalyst residues)
Waste Treatment Cost High (acid neutralization/recycling)ModerateModerate to High (heavy metal removal)

Data Supporting the Economic Analysis:

  • Raw Material Costs: The cost of 3,5-dimethylanisole, the starting material for direct nitration, is a key factor. The costs of nitric and sulfuric acids are relatively low.[12] For the Sandmeyer route, the cost of the aniline precursor would need to be considered. Palladium catalysts and specialized ligands for the Buchwald-Hartwig reaction are significantly more expensive.[13]

  • Solvent Costs: Solvents such as dichloromethane are commonly used in nitration processes. The cost of these solvents and their recovery and recycling contribute to the overall process cost.[14][15]

  • Energy Consumption: Nitration reactions are exothermic and require significant energy for cooling to maintain optimal reaction temperatures and prevent side reactions.[16]

  • Waste Treatment: The treatment of spent acid from nitration processes is a major cost driver.[11] While the Sandmeyer reaction generates less acidic waste, it may contain copper salts that require specific treatment.

Conclusion and Recommendations

Based on this comprehensive analysis, the direct nitration of 3,5-dimethylanisole remains the most economically viable and practical method for the synthesis of this compound on an industrial scale. Its advantages include a single-step process, high regioselectivity, and the use of readily available and inexpensive reagents. The primary economic and environmental drawback is the generation of spent acid, which requires significant investment in waste treatment and recycling infrastructure.

The Sandmeyer reaction , while a powerful tool in synthetic organic chemistry, is a multi-step process that would likely result in a higher overall cost of production for this specific molecule. It may be considered in situations where the direct nitration route is not feasible or if a different impurity profile is required.

The Buchwald-Hartwig amination is not a direct or economically feasible route for the synthesis of this compound in a typical manufacturing setting due to its high catalyst cost and process complexity.

For researchers and drug development professionals, the choice of synthesis method will depend on the scale of production, the required purity of the final product, and the available resources. For laboratory-scale synthesis, all three methods may be considered, while for pilot-plant and industrial-scale production, direct nitration is the clear choice from an economic perspective.

References

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
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  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. (2023). Organic & Biomolecular Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
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  • The Buchwald‐Hartwig Amination of Nitroarenes. (2025).
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  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025). PMC.
  • Buchwald–Hartwig Amination of Nitroarenes. (2017). Okayama University.
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  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
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  • Comparative Unit Costs and Requirements for Conventional Treatment, Nitrification Only, and Nitrification/Denitrification Processes. (n.d.).
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  • 5-(methoxymethyl)-1,3-dimethyl-2-nitrobenzene | 40113-64-2. (n.d.). ChemicalBook.
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  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
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A Comparative Guide to the Reactivity of 5-Methoxy-1,3-dimethyl-2-nitrobenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of electronic and steric effects that govern the compound's behavior in electrophilic and nucleophilic aromatic substitution reactions. By comparing its reactivity with structurally analogous compounds, this guide offers predictive insights for synthetic route optimization and the design of novel chemical entities.

Introduction: Unveiling the Reactivity Profile

This compound is a polysubstituted aromatic compound with a unique arrangement of activating and deactivating groups. The methoxy (-OCH₃) and two methyl (-CH₃) groups are electron-donating, activating the benzene ring towards electrophilic attack. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, deactivating the ring. The interplay of these substituents, along with their steric hindrance, dictates the regioselectivity and overall rate of chemical transformations. This guide will explore these factors in detail, providing a framework for predicting the compound's reactivity.

The molecular structure of this compound, with its combination of electron-donating and electron-withdrawing groups, makes it a versatile intermediate in organic synthesis.[1] Understanding its reactivity is crucial for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical agents.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Influences

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity of EAS are profoundly influenced by the substituents present on the ring.

The Directing Effects of Substituents

In this compound, the activating methoxy and methyl groups are ortho, para-directing, while the deactivating nitro group is a meta-director. The positions on the benzene ring are numbered as follows:

Caption: Numbering of the carbon atoms in this compound.

The powerful activating and ortho, para-directing effect of the methoxy group, along with the activating effect of the two methyl groups, will dominate over the meta-directing effect of the nitro group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the activating groups, which are C4 and C6.

Steric Hindrance: The Decisive Factor

While electronic effects favor substitution at C4 and C6, steric hindrance from the adjacent methyl groups at C1 and C3 will play a significant role. The C6 position is flanked by a methyl group at C1, while the C4 position is less sterically hindered. This suggests that electrophilic attack will preferentially occur at the C4 position. The increased steric bulk of substituents on a benzene ring is known to hinder attack at the ortho-positions, leading to a higher proportion of the para-product.[2]

Comparative Reactivity in Nitration

To quantify the expected reactivity, we can draw comparisons with the nitration of simpler, related compounds. The nitration of various alkylbenzenes demonstrates the impact of steric hindrance on the product distribution.

CompoundOrtho-Nitro Product (%)Para-Nitro Product (%)Meta-Nitro Product (%)Relative Rate (vs. Benzene)
Toluene58.537.04.524-25
tert-Butylbenzene16.075.08.015.7
1,3-Dimethylbenzene (m-Xylene)---High (ortho/para to both methyls)
3,5-Dimethylanisole---Very High (ortho/para to methoxy)

Data compiled from various sources, providing a qualitative comparison.[2][3]

The data for toluene and tert-butylbenzene clearly shows that as the steric bulk of the alkyl group increases, the proportion of the ortho-nitro product decreases significantly in favor of the para-product. In this compound, the presence of two methyl groups flanking the potential substitution sites (C4 and C6) will create significant steric hindrance, particularly at the C6 position which is ortho to a methyl group. Therefore, we can predict that nitration of this compound will be slower than that of 3,5-dimethylanisole due to the deactivating nitro group, and the major product will be the result of substitution at the C4 position.

Experimental Protocol: Comparative Nitration

To experimentally validate these predictions, a comparative nitration study can be performed under standardized conditions.

Objective: To compare the reactivity and regioselectivity of nitration of this compound, 3,5-dimethylanisole, and 1,3-dimethyl-2-nitrobenzene.

Materials:

  • This compound

  • 3,5-Dimethylanisole

  • 1,3-Dimethyl-2-nitrobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal standard (e.g., 1,3,5-trinitrobenzene)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of the aromatic compound (1 mmol) and the internal standard (0.1 mmol) in 10 mL of DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1.1 mmol) to the reaction flask via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Quenching: Carefully pour the reaction mixture into 20 mL of ice-cold water.

  • Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the product mixture using GC-MS to determine the relative amounts of unreacted starting material and the different nitrated products.

G cluster_0 Reaction Preparation cluster_1 Nitration cluster_2 Workup & Analysis A Dissolve Aromatic Compound and Internal Standard in DCM B Cool to 0 °C A->B C Slowly Add Nitrating Mixture B->C D Stir at 0 °C for 1 hr C->D E Quench with Ice-Water D->E F Separate & Wash Organic Layer E->F G Dry Organic Layer F->G H Analyze by GC-MS G->H

Caption: Experimental workflow for comparative nitration.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group

While the electron-rich nature of the ring generally disfavors nucleophilic attack, the presence of a strong electron-withdrawing group like the nitro group can facilitate nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present.

Activating Effect of the Nitro Group

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. In this compound, the positions ortho and para to the nitro group are C1, C3, and C5.

Potential Leaving Groups and Reactivity

For a typical SNAr reaction to occur, a good leaving group (e.g., a halide) is usually required at a position activated by the nitro group. This compound does not possess a conventional leaving group. However, under forcing conditions, it is conceivable that the methoxy group at C5 (para to the nitro group) could be displaced by a strong nucleophile. The reaction would be slow due to the poor leaving group ability of the methoxide ion.

A more plausible scenario for SNAr would involve a derivative of this compound where a halogen is present at an activated position, for instance, at C4 or C6.

Comparison with Related Compounds

Let's consider the hypothetical reactivity of 4-chloro-5-methoxy-1,3-dimethyl-2-nitrobenzene in an SNAr reaction with a nucleophile like sodium methoxide. The nitro group at C2 activates the C4 position for nucleophilic attack. The reaction would proceed via a Meisenheimer intermediate.

In contrast, a compound like 2,4-dichloro-1,3-dimethylbenzene would be much less reactive towards nucleophilic substitution as it lacks a strong activating group.

Conclusion: A Compound of Tunable Reactivity

This compound presents a fascinating case study in the competitive nature of substituent effects in aromatic chemistry. Its reactivity is a delicate balance between the activating, ortho, para-directing methoxy and methyl groups and the deactivating, meta-directing nitro group, further modulated by significant steric hindrance.

  • In Electrophilic Aromatic Substitution: The compound is moderately reactive, with a strong preference for substitution at the less sterically hindered C4 position. Its overall reactivity is lower than that of its analogue lacking the deactivating nitro group (3,5-dimethylanisole).

  • In Nucleophilic Aromatic Substitution: The parent compound is largely unreactive due to the absence of a good leaving group. However, the presence of the nitro group provides activation for potential SNAr reactions in appropriately functionalized derivatives.

This guide provides a predictive framework for the reactivity of this compound, grounded in the fundamental principles of organic chemistry and supported by comparative data from related compounds. The detailed experimental protocol offers a basis for empirical validation and further exploration of this versatile synthetic intermediate.

References

  • Lumen Learning. The Effect of Substituents on Orientation. In MCC Organic Chemistry. Accessed January 20, 2026. [Link]

  • Olah, G. A., et al. (1964). Aromatic Substitution. XVII. Ferric Chloride and Aluminum Chloride Catalyzed Chlorination of Benzene, Alkylbenzenes, and Halobenzenes. Journal of the American Chemical Society, 86(6), 1055-1060.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Accessed January 20, 2026. [Link]

  • O'Connor, C. J., & Tan, A.-L. (1982). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1339-1345.
  • ResearchGate. Steric effects in the infra‐red spectrum of aromatic nitro compounds. Accessed January 20, 2026. [Link]

  • PubMed Central (PMC). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Accessed January 20, 2026. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Halogenation. Accessed January 20, 2026. [Link]

  • PubMed Central (PMC). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Accessed January 20, 2026. [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 5-Methoxy-1,3-dimethyl-2-nitrobenzene from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of starting materials is paramount. The purity of a chemical intermediate like 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2) can dictate the success of a synthesis, the validity of experimental data, and the safety profile of a potential therapeutic agent.[1] This guide provides an in-depth, experience-driven framework for rigorously assessing the purity of this compound from various commercial suppliers. We will move beyond a simple reliance on the Certificate of Analysis (CoA) and delve into a multi-pronged analytical approach to ensure the quality and consistency required for high-stakes research.[2][3]

The Certificate of Analysis (CoA): A Starting Point, Not a Conclusion

Every reputable chemical supplier provides a batch-specific Certificate of Analysis.[4][5] This document is your first window into the quality of the material, offering critical data points such as purity, moisture content, and the analytical methods used for verification.[4][6]

Key Elements to Scrutinize on a CoA:

  • Stated Purity: Typically determined by HPLC or GC. A purity claim of ≥97% is common for this type of compound.[7]

  • Analytical Methods Used: The CoA should specify the techniques used for quality control (e.g., HPLC, GC-MS, NMR).[4] This allows you to assess the rigor of their in-house testing.

  • Batch/Lot Number: Ensures traceability and is essential for any communication with the supplier regarding quality.[5]

  • Date of Analysis and Expiry: Confirms the data is current and the material is within its recommended use period.

However, a CoA is a supplier's claim. Trustworthiness in science demands independent verification.[6] Discrepancies can arise from batch-to-batch variability, degradation during transport or storage, or differences in analytical rigor.[2] Therefore, the CoA serves as our baseline, which we will systematically validate.

The Analytical Gauntlet: A Multi-Technique Verification Workflow

No single analytical method provides a complete purity profile. A robust assessment relies on the orthogonal application of several techniques, each offering unique insights. Our workflow is designed to confirm identity, quantify the primary component, and identify any potential impurities.

Purity_Assessment_Workflow cluster_0 Initial Evaluation cluster_1 Experimental Verification cluster_2 Data Analysis & Decision A Receive Compound from Supplier B Review Certificate of Analysis (CoA) A->B C Sample Preparation (Standard & Supplier Lots) B->C D ¹H NMR Spectroscopy (Structural Confirmation) C->D E HPLC-UV Analysis (Quantitative Purity) C->E F GC-MS Analysis (Volatile Impurity Profile) C->F G Compare Data: - CoA vs. Experimental - Across Suppliers D->G E->G F->G H Final Purity Assessment & Supplier Selection G->H

Sources

A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, a key intermediate in the preparation of various pharmaceuticals and fine chemicals, traditionally relies on nitration using a mixture of concentrated nitric and sulfuric acids. While effective, this "mixed acid" approach suffers from significant drawbacks, including harsh reaction conditions, the formation of unwanted byproducts, and the generation of substantial acidic waste, posing environmental and safety concerns. This guide provides a comprehensive comparison of alternative nitrating agents that offer milder, more selective, and greener routes to this valuable compound. We will delve into the performance of these alternatives, presenting available experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Challenge: Regioselectivity in the Nitration of 3,5-Dimethylanisole

The nitration of 3,5-dimethylanisole presents a regioselectivity challenge. The methoxy group is a strong activating ortho-, para-director, while the two methyl groups are also activating ortho-, para-directors. The desired product, this compound, requires nitration at the C2 position, which is ortho to both a methyl group and the methoxy group, and is also the most sterically hindered position. Therefore, the choice of nitrating agent is crucial to control the position of nitration and minimize the formation of other isomers.

Comparative Performance of Nitrating Agents

The efficacy of a nitrating agent is evaluated based on several key parameters: yield, regioselectivity, reaction conditions (temperature, time), safety, and environmental impact. Below is a comparative analysis of traditional and alternative nitrating agents for the synthesis of this compound.

Nitrating AgentTypical ConditionsExpected YieldRegioselectivity for 2-Nitro IsomerSafety & Environmental Considerations
Mixed Acid (HNO₃/H₂SO₄) 0-10 °CHighModerate to GoodHighly corrosive, generates large amounts of acidic waste, potential for runaway reactions and over-nitration.
Nitric Acid in Acetic Anhydride 0-25 °CGood to HighPotentially high due to the formation of the less reactive acetyl nitrate.Can be explosive, especially on heating. Acetic anhydride is corrosive and a lachrymator. Generates acetic acid waste.
Dinitrogen Pentoxide (N₂O₅) Low temperatures (-20 to 20 °C) in an inert solvent (e.g., CH₂Cl₂)HighGood to ExcellentHighly reactive and potentially explosive. Must be handled with care. Generates nitric acid as a byproduct, which is less problematic than mixed acid waste.[1]
N-Nitrosaccharin Mild conditions, often with a Lewis acid catalyst (e.g., Mg(ClO₄)₂) in an organic solvent (e.g., MeCN)Good to HighGoodBench-stable solid, offering improved safety in handling. The saccharin byproduct can often be recycled. Milder conditions reduce the risk of side reactions.[2][3]

In-Depth Analysis of Alternative Nitrating Agents

Nitric Acid in Acetic Anhydride

This system generates acetyl nitrate (in situ), which is a milder nitrating agent than the nitronium ion (NO₂⁺) formed in mixed acid. This can lead to improved regioselectivity, particularly for activated aromatic rings.

Mechanism: The reaction between nitric acid and acetic anhydride forms acetyl nitrate and acetic acid. Acetyl nitrate then acts as the electrophile in the aromatic substitution reaction.

Experimental Workflow for Nitration using Nitric Acid/Acetic Anhydride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_anhydride Cool Acetic Anhydride to 0-5 °C prep_hno3 Slowly add fuming Nitric Acid prep_anhydride->prep_hno3 Forms Acetyl Nitrate add_substrate Add 3,5-Dimethylanisole dropwise at < 10 °C prep_hno3->add_substrate react Stir at room temperature (monitor by TLC) add_substrate->react quench Pour onto crushed ice react->quench extract Extract with organic solvent (e.g., Dichloromethane) quench->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify N2O5 N₂O₅ Product 5-Methoxy-1,3-dimethyl- 2-nitrobenzene N2O5->Product Substrate 3,5-Dimethylanisole Substrate->Product Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Product Reaction Medium Byproduct HNO₃ Product->Byproduct co-product cluster_reaction Reaction Setup cluster_workup Work-up and Purification mix Mix 3,5-Dimethylanisole, N-Nitrosaccharin, and Lewis Acid Catalyst in Solvent heat Heat the mixture (e.g., 85 °C in MeCN) mix->heat cool Cool to room temperature heat->cool filter Filter to remove saccharin cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Sources

A Senior Application Scientist's Guide to Catalyst Performance in the Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and selective synthesis of aromatic amines is a critical step in the creation of new molecular entities. The reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene to its corresponding aniline, 2,6-dimethyl-4-methoxyaniline, is a key transformation for accessing a versatile intermediate in pharmaceutical synthesis. The choice of catalyst for this reduction is paramount, directly influencing yield, purity, and process scalability. This guide provides an in-depth comparison of common catalytic systems for this transformation, grounded in established principles of catalytic hydrogenation and supported by experimental insights.

The Critical Role of Catalyst Selection

The reduction of a nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] The ideal catalyst must efficiently facilitate this entire sequence while minimizing side reactions, such as hydrodehalogenation or reduction of other functional groups, which may be present in more complex substrates.[2][3] The steric hindrance from the two methyl groups ortho to the nitro group in this compound, along with the electronic effect of the methoxy group, can influence catalyst activity and selectivity.

Comparative Analysis of Leading Catalytic Systems

The selection of a catalyst for the reduction of this compound hinges on a balance of reactivity, selectivity, cost, and ease of handling. Below is a comparative overview of commonly employed catalysts for the reduction of nitroarenes.

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gas, Hydrazine hydrate[4], Ammonium formateLow to moderate pressure H₂, RT to 80°CHigh activity, excellent yields, good functional group tolerance.[2]Potential for dehalogenation of aryl halides[2], higher cost than base metal catalysts.
Raney Nickel (Raney® Ni) H₂ gas, Formic acid[5], NaBH₄[6]Low to high pressure H₂, RT to 100°CCost-effective, highly active[7][8], less prone to dehalogenation of aryl chlorides and bromides than Pd/C.[2]Pyrophoric when dry[8], can be less selective for molecules with multiple reducible groups.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ gasLow to moderate pressure H₂, RTHighly active for a wide range of functional groups.Can be less chemoselective, leading to over-reduction of other functionalities.
Iron (Fe) Powder Acetic AcidRefluxInexpensive, mild, and chemoselective for nitro group reduction in the presence of other reducible groups.[2]Requires stoichiometric amounts of metal, leading to significant waste generation.
Tin(II) Chloride (SnCl₂) HClRT to refluxMild and chemoselective.[2]Generates stoichiometric tin-containing waste products.

Mechanistic Insights: The Hydrogenation Pathway

The catalytic hydrogenation of a nitroaromatic compound on a metal surface generally follows the Haber-Lukashevich mechanism. This pathway involves the sequential reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.

Nitroarene Reduction Pathway Ar-NO₂ (Nitroarene) Ar-NO₂ (Nitroarene) Ar-NO (Nitroso) Ar-NO (Nitroso) Ar-NO₂ (Nitroarene)->Ar-NO (Nitroso) + H₂/Catalyst Ar-NHOH (Hydroxylamine) Ar-NHOH (Hydroxylamine) Ar-NO (Nitroso)->Ar-NHOH (Hydroxylamine) + H₂/Catalyst Ar-NH₂ (Aniline) Ar-NH₂ (Aniline) Ar-NHOH (Hydroxylamine)->Ar-NH₂ (Aniline) + H₂/Catalyst

Caption: Generalized pathway for the catalytic reduction of a nitroarene.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, a detailed experimental protocol for the reduction of this compound using the widely applicable and highly efficient Palladium on Carbon (Pd/C) catalyst is presented below. A similar workflow can be adapted for other heterogeneous catalysts.

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol outlines a standard batch hydrogenation procedure.

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).

  • Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the substrate and slurry the catalyst.

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen.

  • Completion and Work-up: Once the hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethyl-4-methoxyaniline.

  • Purification: The crude product can be purified by column chromatography, distillation, or recrystallization as needed.

Experimental Workflow for Catalytic Hydrogenation cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Add Substrate Add Substrate Add Catalyst Add Catalyst Add Substrate->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Seal & Purge Seal & Purge Add Solvent->Seal & Purge Pressurize with H₂ Pressurize with H₂ Seal & Purge->Pressurize with H₂ Stir & React Stir & React Pressurize with H₂->Stir & React Vent H₂ Vent H₂ Stir & React->Vent H₂ Filter Catalyst Filter Catalyst Vent H₂->Filter Catalyst Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Purify Product Purify Product Concentrate Filtrate->Purify Product

Caption: A typical experimental workflow for batch hydrogenation.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate

This method offers a convenient alternative to using hydrogen gas.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon

  • Methanol or Ethanol

  • Hydrazine hydrate

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent: Add methanol or ethanol to the flask.

  • Hydrogen Donor: While stirring at room temperature, carefully add hydrazine hydrate (2.0-10.0 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, the mixture can be stirred at room temperature or heated to reflux (typically 60-80°C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify as necessary.

Concluding Remarks for the Practicing Scientist

The choice of catalyst for the reduction of this compound is a critical decision that impacts the efficiency and scalability of the synthesis of 2,6-dimethyl-4-methoxyaniline. For general laboratory-scale synthesis, 10% Pd/C offers a robust and high-yielding option with both hydrogen gas and transfer hydrogenation reagents. For cost-sensitive, large-scale production, Raney Nickel presents a viable alternative, provided appropriate handling procedures for its pyrophoric nature are in place. For substrates with sensitive functionalities that are prone to reduction, milder, chemoselective reagents like iron powder or tin(II) chloride should be considered, though they come with the drawback of generating significant waste.

Ultimately, the optimal catalyst and reaction conditions should be determined through empirical screening to achieve the desired balance of yield, purity, cost, and operational safety for your specific application.

References

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(14), 2199-2204. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Li, H., et al. (2019). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Molecules, 24(15), 2789. Available at: [Link]

  • Al-Amin, M., et al. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 5(31), 19686-19696. Available at: [Link]

  • Zharova, Y. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1083-1091. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Wang, L., et al. (2020). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions, 49(35), 12191-12204. Available at: [Link]

  • Maleki, A., & Yousefi, S. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(50), 31631-31639. Available at: [Link]

  • Riente, P., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Molecules, 25(21), 5139. Available at: [Link]

  • Jagadeesh, R. V., et al. (2013). Chemoselective reduction of nitroarenes using an air-stable base-metal catalyst. Angewandte Chemie International Edition, 52(48), 12625-12629. Available at: [Link]

  • Enthaler, S., et al. (2013). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 15(21), 5448-5451. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling of this compound (CAS No. 61019-03-2), a compound with significant potential in various research applications. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of proactive risk mitigation and empower researchers to handle this chemical with the confidence that comes from a deep understanding of its properties.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the first line of defense.[1] The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can lead to significant eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

While a specific Safety Data Sheet (SDS) for this compound from Fluorochem Ltd. outlines these hazards, it is also prudent to consider the toxicological properties of structurally similar nitroaromatic compounds.[1] For instance, nitrobenzene, a parent compound, is known to be highly toxic and can be readily absorbed through the skin.[2] A primary health effect of nitrobenzene is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2] Given these potential risks, a comprehensive and stringent safety protocol is not just recommended, but essential.

Engineering Controls and Personal Protective Equipment (PPE): Your Shield Against Exposure

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All operations involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5][6]

Personal Protective Equipment (PPE):

A meticulous PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, with recommendations based on the known hazards of this and similar nitroaromatic compounds.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][6]OSHA 29 CFR 1910.133 or European Standard EN166[3]
Hand Protection Wear chemically resistant gloves. Given the hazards of similar nitroaromatic compounds, double gloving is a prudent measure. The outer glove should be a robust material such as Viton™ or butyl rubber, with an inner nitrile glove.[2] Always check the manufacturer's breakthrough time data for the specific glove material.European Standard EN 374[7]
Skin and Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashes, consider a chemical-resistant apron or suit.[3][5]EN 14605 or EN 13034 for protective clothing[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[3] For significant spills or work in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[5]NIOSH/MSHA or European Standard EN 149[3]
Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and methodical operational plan is crucial for minimizing risks during the handling of this compound.

Pre-Operational Checklist:

  • Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Assemble PPE: Ensure all necessary PPE is available, in good condition, and properly fitted.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for nitroaromatic compounds. This should include absorbent materials like sand or diatomaceous earth.[7]

Safe Handling Protocol:

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS & Assess Risks prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Work Within a Fume Hood prep3->handle1 handle2 Dispense & Use Compound handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Segregate & Label Waste post1->post2 post3 Doff & Dispose of PPE post2->post3

Safe Handling Workflow for this compound

First Aid Measures:

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill Management and Waste Disposal: A Responsible Conclusion

Proper management of spills and disposal of waste is a critical component of laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[7] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[9]

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of all chemical waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[8] Do not pour this chemical down the drain.[7]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the scientific potential of this compound while ensuring a safe and secure laboratory environment.

References

  • Aarti Industries. Nitrobenzene (CL-4: PUBLIC) GPS Safety Summary.
  • BenchChem. Personal protective equipment for handling 1-Cyclopropyl-2-nitrobenzene. (2025).
  • BenchChem. Personal protective equipment for handling 1-Azido-3-nitrobenzene. (2025).
  • BenchChem. Personal protective equipment for handling 1,2,3-Trimethyl-4-nitrobenzene. (2025).
  • Carl ROTH.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet: this compound. (2024).
  • Spectrum Chemical. SAFETY DATA SHEET: 2,5-Dimethylnitrobenzene. (2019).
  • PubChem. 1,3-Dimethyl-5-nitrobenzene.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.